molecular formula C9H11BrO B1583762 3-Phenoxypropyl bromide CAS No. 588-63-6

3-Phenoxypropyl bromide

Katalognummer: B1583762
CAS-Nummer: 588-63-6
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: NIDWUZTTXGJFNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenoxypropyl bromide is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Bromopropoxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromopropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWUZTTXGJFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060425
Record name Benzene, (3-bromopropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-63-6
Record name (3-Bromopropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (3-bromopropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Bromopropoxy)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (3-bromopropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (3-bromopropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropyl phenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-Bromopropoxy)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6NVH6VQ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxypropyl Bromide (CAS 588-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide, with the CAS registry number 588-63-6, is a halogenated organic compound recognized for its crucial role as a synthetic intermediate in various chemical industries.[1] Structurally, it features a benzene ring linked by an ether bond to a propyl chain which is terminated by a bromine atom.[1] This bifunctional nature—a stable phenoxy group and a reactive alkyl bromide—makes it a valuable reagent, particularly as an alkylating agent.[1][2]

Typically appearing as a colorless to light brown liquid, it is primarily utilized in the pharmaceutical and agrochemical sectors.[1][2][3] Its significance lies in its ability to introduce the phenoxypropyl moiety, a structural motif present in a range of biologically active compounds, including agents for the central nervous system and antihypertensive drugs.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, applications, and safety information.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Identification

Proper identification of chemical compounds is critical for regulatory compliance and scientific accuracy.

IdentifierValue
CAS Number 588-63-6[1][4]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2][4]
EC Number 209-623-4[1][4]
PubChem CID 68522[1]
Synonyms (3-Bromopropoxy)benzene, 3-Bromopropyl phenyl ether, 1-Bromo-3-phenoxypropane[1][4][5]
Physicochemical Properties

These properties define the physical behavior of the compound under various conditions.

PropertyValue
Appearance Colorless to slightly yellow or light brown liquid[1][2][3]
Melting Point 10-11 °C[1][2][4]
Boiling Point 130-134 °C at 14 mmHg[1][3][4]
Density 1.365 g/mL at 25 °C[1][2][4]
Refractive Index (n20/D) 1.545 - 1.547[1][2][4]
Flash Point 96 °C (204.8 °F) - closed cup[1][4][6]
Solubility Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[7]
LogP 2.85 - 3.29 (estimated)[1][8]

Synthesis and Purification

This compound is a synthetic compound not found in nature.[1] It is typically produced through nucleophilic substitution reactions. Common laboratory-scale and industrial synthesis methods involve the reaction of a phenoxide source with a propyl dihalide or the bromination of a phenoxy-substituted alcohol.[1]

Key Experimental Protocol: Synthesis from Phenol and 1,3-Dibromopropane

This method involves the Williamson ether synthesis, where phenol is deprotonated to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1,3-dibromopropane.

Reaction Scheme: Phenol + 1,3-Dibromopropane → this compound

Methodology: [3]

  • Reactant Preparation: Dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of acetone in a reaction flask.

  • Addition of Reagents: To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) to act as a base, followed by 1,3-dibromopropane (8.58 g, 42.5 mmol), which serves as the alkylating agent and is used in excess to minimize the formation of the diphenoxypropane byproduct.

  • Reaction: The reaction mixture is heated to reflux in an oil bath and maintained for 12 hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid potassium carbonate is removed by filtration.

  • Solvent Removal: The acetone solvent is removed from the filtrate by distillation under reduced pressure to yield the crude product.

  • Purification: The crude product is purified using column chromatography on silica gel. The eluent used is a mixture of ethyl acetate and hexane (3:7 v/v). This step yields the final target product with a reported yield of 90%.[3]

G cluster_prep Reactant Preparation cluster_reaction Reaction & Work-up cluster_purification Purification phenol Phenol in Acetone reflux Reflux for 12 hours phenol->reflux k2co3 Anhydrous K2CO3 k2co3->reflux dibromo 1,3-Dibromopropane dibromo->reflux filtration Filter to remove K2CO3 reflux->filtration evaporation Evaporate solvent filtration->evaporation chromatography Column Chromatography (EtOAc/Hexane = 3:7) evaporation->chromatography product Pure this compound chromatography->product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the carbon-bromine bond. The bromine atom is an excellent leaving group, making the propyl chain susceptible to nucleophilic substitution reactions.[2] This reactivity is the foundation of its utility as a key building block in organic synthesis.[2]

Role as an Alkylating Agent

As an alkylating agent, it is used to introduce the phenoxypropyl group into various molecules. This is particularly valuable in drug discovery, where this moiety is known to be part of numerous biologically active compounds.[2]

G cluster_pharma Pharmaceutical Applications reagent This compound (C₆H₅O(CH₂)₃Br) product Alkylated Product (C₆H₅O(CH₂)₃-Nu) reagent->product leaving_group Bromide Ion (Br⁻) reagent->leaving_group nucleophile Nucleophile (Nu:) nucleophile->reagent SN2 Attack cns CNS Agents product->cns Leads to antihtn Antihypertensives product->antihtn Leads to damidines Damidines (Myotonic Dystrophy Study) product->damidines Leads to antitb Phenoxyalkylbenzimidazoles (Antitubercular Activity) product->antitb Leads to

Reactivity and application of this compound.
Specific Applications in Drug Development

  • Myotonic Dystrophy Research: It is a documented reagent in the synthesis of damidines, which are compounds studied in the context of myotonic dystrophy.[3][9][10]

  • Antitubercular Agents: The compound is used in the preparation of phenoxyalkylbenzimidazoles, a class of molecules investigated for their antitubercular properties.[3][9][10]

  • General Pharmaceutical Synthesis: It serves as a crucial intermediate for a variety of Active Pharmaceutical Ingredients (APIs), where the phenoxypropyl structure is essential for biological activity.[2]

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

  • ¹H NMR (Proton NMR): Spectra are available, typically recorded in CDCl₃. A known spectrum acquired at 90 MHz shows characteristic peaks at approximately δ 2.31 (m, 2H), 3.59 (t, 2H), 4.09 (t, 2H), and 6.90-7.27 (m, 5H), corresponding to the propyl chain protons and the aromatic protons, respectively.[11]

  • ¹³C NMR (Carbon NMR): Data is available and provides confirmation of the carbon skeleton.[1]

  • IR (Infrared) Spectroscopy: IR spectra, typically from a liquid film, are available and would show characteristic peaks for C-O ether stretching, aromatic C=C bonds, and C-H bonds.[1][5][12]

  • Mass Spectrometry (MS): Electron ionization mass spectra are available, which would show the molecular ion peak and characteristic fragmentation patterns.[1][5][11]

Safety and Handling

Proper handling of this compound is necessary due to its potential hazards. A Safety Data Sheet (SDS) should always be consulted before use.

Safety AspectInformation
Hazard Codes Xi (Irritant)[7]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[7]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[13]
Personal Protective Equipment (PPE) Eyeshields, gloves, dust mask type N95 (US)[4][6]
Storage Store in a cool, dry, well-ventilated place.[14] Keep container tightly closed.[14][15] It is also noted to be moisture and light sensitive and should be stored under an inert atmosphere.[15] Recommended storage temperatures vary from room temperature to -20°C.[7][9]
Incompatibility Strong oxidizing agents[16]
Storage Class Code 10 - Combustible liquids[4][6]

References

An In-depth Technical Guide to the Physical Properties of 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide, with the CAS number 588-63-6, is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility as an alkylating agent stems from its unique molecular structure, which combines a phenoxy group and a reactive propyl bromide chain.[2] A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, as well as in scaled-up manufacturing processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, presented in a clear and accessible format for the scientific community.

Core Physical and Chemical Properties

This compound is typically a colorless to light brown or slightly yellow liquid at room temperature with a mild, characteristic odor.[1][2] It is a synthetic compound, not known to occur naturally.[1]

Table 1: Key Identifiers and Molecular Properties
PropertyValueReference
CAS Number 588-63-6[1][3]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2][3]
Synonyms 3-Bromopropyl phenyl ether, (3-Bromopropoxy)benzene, 1-Bromo-3-phenoxypropane[1][4]
InChI Key NIDWUZTTXGJFNN-UHFFFAOYSA-N[3][4]
SMILES String BrCCCOc1ccccc1[3]
Table 2: Quantitative Physical Properties
PropertyValueConditionsReference
Melting Point 10-11 °C(lit.)[1][2][3]
Boiling Point 130-134 °Cat 14 mmHg (lit.)[1][3][4]
261.8 °Cat 760 mmHg
Density 1.365 g/mLat 25 °C (lit.)[1][3][4]
1.347 g/cm³
Refractive Index n20/D 1.546(lit.)[2][3]
1.545-1.547[1]
1.537
Flash Point 96 °C (204.8 °F)closed cup[3][5]
228 °F[2][4]
Vapor Pressure 0.0184 mmHgat 25°C
Solubility Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[4][6]

Structural Relationship to Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the benzene ring and the bromine atom significantly influences its boiling point and density, while the ether linkage and the propyl chain contribute to its overall conformation and reactivity.

G Structural Contributions to Physical Properties of this compound cluster_structure Molecular Structure of this compound cluster_properties Physical Properties Structure C₆H₅O(CH₂)₃Br Phenoxy Phenoxy Group (C₆H₅O-) Structure->Phenoxy contains PropylBromide Propyl Bromide Chain (- (CH₂)₃Br) Structure->PropylBromide contains Solubility Solubility Profile Structure->Solubility influences polarity BoilingPoint High Boiling Point Phenoxy->BoilingPoint increases due to aromatic ring Density High Density Phenoxy->Density contributes to mass PropylBromide->BoilingPoint increases due to bromine PropylBromide->Density high mass of Br Reactivity Alkylating Agent PropylBromide->Reactivity Br is a good leaving group

Caption: Relationship between the structural components of this compound and its key physical properties.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the literature, standard methodologies for organic compounds are applicable.

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be determined using a standard melting point apparatus.[7]

  • Apparatus: Capillary tube melting point apparatus (e.g., Vernier Melt Station or similar).[7]

  • Procedure:

    • A small amount of solidified this compound is introduced into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of this compound is typically determined at reduced pressure to prevent decomposition at higher temperatures.[1][3]

  • Apparatus: Simple or vacuum distillation apparatus.[7]

  • Procedure:

    • A sample of this compound is placed in a round-bottom flask.

    • The distillation apparatus is assembled, and a vacuum is applied to achieve the desired pressure (e.g., 14 mmHg).

    • The flask is heated, and the temperature of the vapor is monitored with a thermometer.

    • The stable temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.[7]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a hydrometer.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample and weighed again.

    • The weight of the sample is determined by subtraction.

    • The volume of the pycnometer is known, so the density can be calculated by dividing the mass of the sample by its volume.

Determination of Refractive Index

The refractive index is a measure of how much light is bent when it passes through the liquid and is a useful parameter for identification and purity assessment.

  • Apparatus: Refractometer (e.g., Abbé refractometer).

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

    • The refractive index is read directly from the scale, typically at a specified temperature (e.g., 20°C).

Synthesis Workflow

This compound is synthetically prepared, commonly through the reaction of a phenol with a dibromoalkane or by the bromination of a phenoxyalkanol.[1] A general synthetic route involves the reaction of phenol with 1,3-dibromopropane.[4]

G General Synthesis Workflow for this compound Reactants Phenol + 1,3-Dibromopropane Reaction Reflux for 12 hours Reactants->Reaction Solvent_Base Acetone (Solvent) Anhydrous Potassium Carbonate (Base) Solvent_Base->Reaction Workup Filtration to remove K₂CO₃ Solvent removal under reduced pressure Reaction->Workup Purification Column Chromatography (Eluent: Ethyl Acetate/Hexane) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound from phenol and 1,3-dibromopropane.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound, essential for its application in scientific research and drug development. The tabulated data offers a quick reference, while the discussion on experimental methodologies and the relationship between structure and properties provides a deeper understanding of this important chemical intermediate. The provided diagrams visually summarize key conceptual information, aiding in the comprehension of its synthesis and characteristics.

References

3-Phenoxypropyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenoxypropyl Bromide

For researchers, scientists, and professionals in drug development, this compound (CAS No. 588-63-6) is a key chemical intermediate.[1] Its utility lies in its structure, which incorporates a phenoxy group and a reactive alkyl bromide, making it a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research.

Core Molecular Information

Molecular Formula: C₉H₁₁BrO[1][2][3][4][5][6]

Molecular Weight: 215.09 g/mol [1][2][3][4][5][6][7]

Physicochemical Properties

This compound is typically a transparent to slightly brown or yellow liquid at room temperature.[1][2][8] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 588-63-6
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Clear to slightly brown liquid
Melting Point 10-11 °C
Boiling Point 130-134 °C @ 14 mmHg 222 °C @ 760 mmHg
Density 1.365 g/mL at 25 °C
Refractive Index n20/D 1.546
Flash Point 96 °C (205-228 °F)
Solubility Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)

[Sources:[1][2][7][8][9][10]]

Chemical Reactivity and Applications

From a chemical standpoint, this compound is an aryl alkyl ether containing a reactive alkyl halide.[1] The primary site of reactivity is the bromine atom, which serves as an effective leaving group in nucleophilic substitution reactions.[1] This characteristic makes it a valuable reagent for creating new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules.[1] While the ether linkage is generally stable under mild conditions, it can be cleaved in strongly acidic environments.[1]

Its main application is in pharmaceutical synthesis, where it serves as a crucial building block for various Active Pharmaceutical Ingredients (APIs) and advanced intermediates.[1][2] The structure allows for the introduction of the phenoxypropyl moiety, a common feature in many biologically active compounds.[1] Specific examples of its use include the synthesis of damidines for research into myotonic dystrophy and in the preparation of phenoxyalkylbenzimidazoles which have shown antitubercular activity.[4][8][9]

Experimental Protocol: Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of phenol with 1,3-dibromopropane.[8][9]

Objective: To synthesize this compound from phenol and 1,3-dibromopropane.

Materials:

  • Phenol (1.0 g, 10.6 mmol)

  • 1,3-dibromopropane (8.58 g, 42.5 mmol)

  • Anhydrous potassium carbonate (7.34 g, 53.1 mmol)

  • Acetone (20 ml)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve phenol (1.0 g) in acetone (20 ml) in a round-bottom flask.[8][9]

  • To this solution, add anhydrous potassium carbonate (7.34 g) and 1,3-dibromopropane (8.58 g).[8][9]

  • Heat the reaction mixture to reflux using an oil bath and maintain for 12 hours.[8][9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the potassium carbonate by filtration.[8][9]

  • Remove the solvent (acetone) from the filtrate by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[8][9]

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.[9]

  • The final product is a light brown liquid (Expected yield: ~90%).[8][9]

  • Confirm the structure of the product using ¹H NMR spectroscopy.[9]

Workflow and Pathway Diagrams

The logical workflow for the synthesis of this compound is outlined below.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product Phenol Phenol Dissolve 1. Dissolve Phenol in Acetone Phenol->Dissolve Dibromopropane 1,3-Dibromopropane Add 2. Add K₂CO₃ and 1,3-Dibromopropane Dibromopropane->Add K2CO3 Anhydrous K₂CO₃ K2CO3->Add Acetone Acetone (Solvent) Acetone->Dissolve Dissolve->Add Reflux 3. Reflux for 12 hours Add->Reflux Filter 4. Filter to remove K₂CO₃ Reflux->Filter Evaporate 5. Evaporate Solvent Filter->Evaporate Purify 6. Column Chromatography Evaporate->Purify Final_Product This compound Purify->Final_Product

Caption: Synthesis workflow for this compound.

The reactivity of this compound is centered on nucleophilic substitution, which is a foundational concept in organic chemistry and crucial for its role in drug synthesis.

Nucleophilic_Substitution Reactants This compound (R-Br) + Nucleophile (Nu⁻) Product Substituted Product (R-Nu) + Bromide ion (Br⁻) Reactants->Product SN2 Reaction

Caption: General mechanism of nucleophilic substitution.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-phenoxypropyl bromide, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

This compound is an organic compound that serves as a key intermediate in various synthetic processes, particularly in the pharmaceutical industry.[1][2] At room temperature, it presents as a colorless to light brown liquid.[1][2] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Melting Point 10-11 °C(lit.)[1][3][4]
Boiling Point 130-134 °Cat 14 mmHg (lit.)[1][3][4]
222 °C(lit., pressure not specified)[2]
Density 1.365 g/mLat 25 °C (lit.)[3]
Refractive Index 1.546 (n20/D)(lit.)[3]
Flash Point 96.0 °C (204.8 °F)closed cup[3]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [2][3]
CAS Number 588-63-6[1][3]

Experimental Protocols

The melting and boiling point data presented are referenced from scientific literature, denoted by "(lit.)". While specific experimental documentation for these measurements is not provided in the source materials, the determination of these properties follows standard laboratory procedures.

  • Melting Point Determination: This is typically performed using a melting point apparatus where a small sample in a capillary tube is heated at a controlled rate. The melting range is observed from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

  • Boiling Point Determination: The boiling point is measured by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For materials sensitive to high temperatures, vacuum distillation is employed to determine the boiling point at a reduced pressure, as reported (130-134 °C at 14 mmHg).[1][3][4]

A common method for the synthesis of this compound involves the reaction of phenol with 1,3-dibromopropane.[4] A general procedure is outlined below.

Reactants:

  • Phenol

  • 1,3-dibromopropane

  • Anhydrous potassium carbonate

  • Acetone (solvent)

Procedure:

  • Phenol is dissolved in acetone in a reaction vessel.[4]

  • Anhydrous potassium carbonate and an excess of 1,3-dibromopropane are added to the solution.[4]

  • The reaction mixture is heated to reflux and maintained for approximately 12 hours.[4]

  • After the reaction is complete, the solid potassium carbonate is removed by filtration.[4]

  • The solvent (acetone) is removed from the filtrate by distillation under reduced pressure to yield the crude product.[4]

  • The crude product is then purified using column chromatography to obtain the final, pure this compound.[4]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow phenol Phenol dissolve Dissolve & Mix phenol->dissolve dibromopropane 1,3-Dibromopropane dibromopropane->dissolve k2co3 K₂CO₃ (Base) k2co3->dissolve acetone Acetone (Solvent) acetone->dissolve reflux Reflux (12h) dissolve->reflux filter Filter reflux->filter evaporate Evaporate Solvent filter->evaporate crude_product Crude Product evaporate->crude_product purify Column Chromatography final_product Pure 3-Phenoxypropyl Bromide purify->final_product crude_product->purify

References

Spectroscopic Analysis of 3-Phenoxypropyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Phenoxypropyl bromide (CAS No. 588-63-6), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27m2HAr-H (ortho)
6.94m2HAr-H (meta)
6.90m1HAr-H (para)
4.09t, J=5.8 Hz2HO-CH₂
3.59t, J=6.4 Hz2HCH₂-Br
2.31m2H-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
158.6Ar-C (quaternary, C-O)
129.5Ar-CH (meta)
121.1Ar-CH (para)
114.5Ar-CH (ortho)
65.8O-CH₂
32.5-CH₂-
30.2CH₂-Br

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3060-3040MediumC-H StretchAromatic C-H
~2960-2850MediumC-H StretchAliphatic C-H
~1600, ~1490StrongC=C StretchAromatic Ring
~1240StrongC-O-C Stretch (asymmetric)Aryl Ether
~1040StrongC-O-C Stretch (symmetric)Aryl Ether
~690, ~750StrongC-H Out-of-plane BendMonosubstituted Benzene
~650-550MediumC-Br StretchAlkyl Bromide

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the ¹H spectrum using the TMS signal at 0 ppm.

  • Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ at 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and prediction software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Instrumentation: A standard FT-IR spectrometer equipped with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film Method):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

  • Place one to two drops of liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

  • Mount the sandwiched plates into the spectrometer's sample holder.

Data Acquisition:

  • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Place the prepared sample in the spectrometer's beam path.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • The data is typically presented in terms of transmittance (%).

Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Correlate the wavenumbers of these bands to specific vibrational modes of the functional groups present in this compound (e.g., aromatic C-H, aliphatic C-H, C=C, C-O, and C-Br).

  • Compare the obtained spectrum with reference spectra from databases for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR_Acq ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq NMR_Proc Fourier Transform Phasing Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc Data_Interpretation Structural Elucidation (Peak Assignment & Correlation) NMR_Proc->Data_Interpretation IR_Proc->Data_Interpretation Final_Report Comprehensive Spectroscopic Report Data_Interpretation->Final_Report

A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Phenoxypropyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenoxypropyl bromide, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, standardized experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Core Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and physicochemical property estimations, a qualitative solubility profile has been compiled. This information is crucial for solvent selection in synthesis, chromatography, and other laboratory procedures.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2Slightly Soluble[1][2]
Polar Protic Solvents
MethanolCH₃OH32.7Slightly Soluble[1][2]
WaterH₂O80.145.66 mg/L (estimated at 25°C)[3]
Non-Polar & Moderately Polar Solvents
ChloroformCHCl₃4.8Soluble[1][2]

Experimental Protocols: Determining Solubility

While specific experimental solubility data for this compound is limited, a standardized protocol can be employed to determine its solubility in various organic solvents. The following methodology outlines a general procedure for this purpose.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess is to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound.

Synthesis_Workflow Phenol Phenol Intermediate Phenoxide Intermediate Phenol->Intermediate Dibromopropane 1,3-Dibromopropane Reaction Williamson Ether Synthesis Dibromopropane->Reaction Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product Intermediate->Reaction

Caption: Synthesis of this compound via Williamson Ether Synthesis.

References

A Comprehensive Technical Guide to 3-Phenoxypropyl Bromide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing in-depth information on 3-Phenoxypropyl bromide. This document outlines its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in the synthesis of biologically active compounds.

Chemical Identity and Synonyms

This compound is a key reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries as an alkylating agent.[1] It is identified by the CAS Number 588-63-6 .[2] A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

  • (3-Bromopropoxy)benzene[2]

  • 1-Bromo-3-phenoxypropane[2]

  • 3-Bromopropyl phenyl ether[2][3]

  • gamma-Phenoxypropyl bromide[2]

  • NSC 2641[2]

  • Ether, 3-bromopropyl phenyl[2]

  • Benzene, (3-bromopropoxy)-[2]

  • β-phenoxypropyl bromide[1]

  • 3-Phenoxylpropyl Bromide[2]

  • phenoxypropyl bromide[2]

  • 3-bromo-1-phenoxypropane[2]

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2]
CAS Number 588-63-6[2]
EC Number 209-623-4[2]
Density 1.365 g/mL at 25 °C[2]
Boiling Point 130-134 °C at 14 mmHg[2]
Melting Point 10-11 °C[2]
Flash Point 228 °F (108.9 °C)[4]
Refractive Index (n20/D) 1.546[2]
InChI Key NIDWUZTTXGJFNN-UHFFFAOYSA-N[5]
SMILES BrCCCOc1ccccc1[3]

Experimental Protocols: Synthesis of this compound

The compound is typically synthesized via the reaction of phenoxypropanol with hydrobromic acid or phosphorus tribromide, or through the Williamson ether synthesis.[1] A detailed experimental protocol for its synthesis from phenol and 1,3-dibromopropane is provided below.[2]

General Procedure for Synthesis

Materials:

  • Phenol (1.0 g, 10.6 mmol)

  • 1,3-Dibromopropane (8.58 g, 42.5 mmol)

  • Anhydrous potassium carbonate (7.34 g, 53.1 mmol)

  • Acetone (20 ml)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Methodology:

  • Dissolve phenol (1.0 g, 10.6 mmol) in acetone (20 ml) in a round-bottom flask.[2]

  • To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol).[2]

  • Heat the reaction mixture to reflux in an oil bath and maintain for 12 hours.[2]

  • After the reaction is complete, cool the mixture and remove the potassium carbonate by filtration.[2]

  • Remove the solvent (acetone) from the filtrate by distillation under reduced pressure to yield the crude product.[2]

  • Purify the crude product using column chromatography with an eluent mixture of ethyl acetate and hexane (3:7 ratio).[2]

  • The final product is obtained as a light brown liquid (yield: 2.05 g, 90%).[2]

  • Confirm the structure of the product using ¹H NMR spectroscopy.[2]

Applications in Drug Discovery and Development

This compound serves as a crucial building block for introducing the phenoxypropyl moiety into more complex molecules.[4] Its primary site of reactivity is the bromine atom, which acts as a leaving group in nucleophilic substitution reactions.[4] This reactivity makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4]

Notable applications include its use as a reagent in the synthesis of:

  • Damidines , which are studied in the context of myotonic dystrophy.[2][6]

  • Phenoxyalkylbenzimidazoles , which have shown antitubercular activity.[2][6]

The following diagram illustrates a high-level workflow for the initial stages of a drug development pipeline, a context in which derivatives of this compound are utilized.

G cluster_0 Preclinical Phase cluster_1 Clinical Trials TargetID Target Identification (e.g., in Myotonic Dystrophy) LeadGen Lead Generation (Synthesis of Damidines) TargetID->LeadGen Assay Development LeadOpt Lead Optimization LeadGen->LeadOpt SAR Studies Preclinical Preclinical Testing (In vitro & In vivo) LeadOpt->Preclinical Candidate Selection Phase1 Phase I (Safety) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy) Phase3 Phase III (Confirmation) Approval Regulatory Approval Phase3->Approval NDA Filing

Caption: Drug Development Workflow for Myotonic Dystrophy.

Safety and Handling

This compound is a combustible liquid and an irritant.[4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[3] It should be stored in a dry, well-ventilated area, with some suppliers recommending storage at -20°C for maximum stability.[6] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Properties of 3-Bromopropyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropyl phenyl ether is a valuable bifunctional molecule widely utilized in organic synthesis, particularly as a key building block in the development of novel pharmaceutical agents. Its structure, incorporating a reactive bromine atom and a stable phenyl ether moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and significant applications of 3-bromopropyl phenyl ether, with a focus on detailed experimental protocols and data presentation for the scientific community.

Synthesis of 3-Bromopropyl Phenyl Ether

The most common and efficient method for the synthesis of 3-bromopropyl phenyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion, generated from the deprotonation of phenol, acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Reaction Pathway

The synthesis proceeds via an SN2 mechanism, where the phenoxide ion displaces one of the bromide ions from 1,3-dibromopropane. The use of a base is crucial for the deprotonation of phenol to form the more nucleophilic phenoxide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation dibromopropane 1,3-Dibromopropane product 3-Bromopropyl Phenyl Ether dibromopropane->product base Base (e.g., K₂CO₃) phenoxide->product SN2 Attack byproduct HBr + Base Salt

Caption: Williamson Ether Synthesis of 3-Bromopropyl Phenyl Ether.

Experimental Protocol

This protocol details the synthesis of 3-bromopropyl phenyl ether from phenol and 1,3-dibromopropane.

Materials:

  • Phenol

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-bromopropyl phenyl ether.

Experimental_Workflow A 1. Reaction Setup (Phenol, K₂CO₃, Acetone) B 2. Add 1,3-Dibromopropane A->B C 3. Reflux (12-24h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction (Diethyl Ether, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify (Vacuum Distillation/Column Chromatography) G->H I Pure 3-Bromopropyl Phenyl Ether H->I

Caption: Experimental workflow for the synthesis of 3-bromopropyl phenyl ether.

Physical and Chemical Properties

3-Bromopropyl phenyl ether is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2]
CAS Number 588-63-6[1][2]
Appearance Colorless to light brown liquid[3]
Boiling Point 261.8 °C at 760 mmHg, 130-134 °C at 14 mmHg[1][3]
Melting Point 10-11 °C[1]
Density 1.347 - 1.365 g/cm³ at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.537 - 1.546[1]
Flash Point 96.1 °C[1]
Solubility Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 3-bromopropyl phenyl ether.

  • ¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals for the aromatic protons in the range of δ 6.9-7.3 ppm. The methylene protons adjacent to the oxygen appear around δ 4.1 ppm, the methylene protons adjacent to the bromine at approximately δ 3.6 ppm, and the central methylene protons around δ 2.3 ppm.[4]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing most downfield. The three aliphatic carbons will also have characteristic shifts.

  • IR (Infrared Spectroscopy): The IR spectrum displays characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic groups, and C-Br stretching.[5]

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.[4] The base peak is often observed at m/z 94, corresponding to the phenoxy radical cation.[6]

Reactivity and Applications in Drug Development

The chemical reactivity of 3-bromopropyl phenyl ether is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[7] This property makes it a versatile intermediate for introducing the phenoxypropyl moiety into a wide range of molecules.

This reagent is particularly valuable in the synthesis of pharmaceutical compounds.[3] The phenoxypropyl group is a common structural motif in various biologically active molecules, including those with applications in treating myotonic dystrophy and tuberculosis.[3]

Drug_Development_Pathway A 3-Bromopropyl Phenyl Ether C Pharmaceutical Intermediate A->C B Nucleophilic Substrate (e.g., Amine) B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Role of 3-bromopropyl phenyl ether in drug development.

Safety and Handling

3-Bromopropyl phenyl ether is irritating to the eyes, respiratory system, and skin.[8] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Store in a cool, dry place away from oxidizing agents.[9]

Conclusion

3-Bromopropyl phenyl ether is a synthetically important molecule with well-defined properties and a straightforward synthesis route. Its utility as a precursor in the development of new therapeutic agents underscores its significance in medicinal chemistry and drug discovery. This guide provides essential technical information to aid researchers and professionals in the effective and safe use of this versatile compound.

References

The Bromine Atom in 3-Phenoxypropyl Bromide: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropyl bromide is a key bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its value stems from the presence of a stable phenoxy group and a reactive terminal bromine atom. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, focusing on the prevalent Sₙ2 (bimolecular nucleophilic substitution) mechanism. We will explore the kinetic and thermodynamic factors governing its displacement, present comparative quantitative data on its reactivity with various nucleophiles, and provide detailed experimental protocols for its synthesis and subsequent functionalization.

Introduction to this compound

This compound (C₉H₁₁BrO) is a primary alkyl halide featuring a phenyl ether moiety.[1][2] The core of its synthetic utility lies in the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity allows for the facile introduction of the phenoxypropyl group into various molecular scaffolds, a common structural motif in many biologically active compounds and approved drugs.[1]

Key Physicochemical Properties:

  • CAS Number: 588-63-6[1]

  • Molecular Weight: 215.09 g/mol [1][2]

  • Appearance: Colorless to light brown liquid[1][2]

  • Boiling Point: 130-134 °C at 14 mmHg[2]

  • Density: Approximately 1.365 g/mL at 25 °C[2]

Core Reactivity: The Sₙ2 Pathway

As a primary alkyl bromide, this compound predominantly undergoes nucleophilic substitution via the Sₙ2 mechanism.[2] This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion.[1]

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The general rate law is expressed as:

Rate = k[C₆H₅O(CH₂)₃Br][Nu⁻]

Several factors influence the rate and efficiency of this reaction, which are critical for synthetic planning.

// Main Node Reactivity [label="Sₙ2 Reactivity of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Factor Nodes Substrate [label="Substrate Structure\n(Primary Halide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile Strength\n(e.g., N₃⁻, R₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; LeavingGroup [label="Leaving Group Ability\n(Br⁻ is excellent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent Effects\n(Polar Aprotic Favored)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Reactivity -> Substrate [label="Minimal steric hindrance"]; Reactivity -> Nucleophile [label="Rate is proportional to strength"]; Reactivity -> LeavingGroup [label="Weak base, stable anion"]; Reactivity -> Solvent [label="Enhances nucleophile reactivity"]; } enddot Figure 1: Key factors influencing the Sₙ2 reactivity of this compound.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred from studies on analogous primary alkyl bromides like bromomethane and 1-bromobutane. The following table summarizes the relative rates of Sₙ2 reactions with a variety of common nucleophiles.

Nucleophile (Nu⁻)FormulaRelative Rate Constant (k_rel)Product Class
IodideI⁻~100,000Alkyl Iodide
ThiolateRS⁻~100,000Thioether
AzideN₃⁻~30,000Alkyl Azide
CyanideCN⁻~10,000Nitrile
HydroxideOH⁻~1,000Alcohol
Amine (secondary)R₂NH~1,000Tertiary Amine
BromideBr⁻~200(Exchange)
ChlorideCl⁻~100Alkyl Chloride
WaterH₂O1Alcohol

Table 1: Relative Sₙ2 reaction rates for a primary alkyl bromide (e.g., bromomethane in methanol) with various nucleophiles. The rates are relative to the reaction with water as the nucleophile. Data is generalized from various sources.

Key Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via a Williamson ether synthesis-type reaction.

synthesis_workflow start Start Materials|{Phenol | 1,3-Dibromopropane | K₂CO₃ | Acetone} reaction Reaction|{Mix and reflux for 12 hours} start->reaction workup Workup|{Filter K₂CO₃ | Remove solvent under reduced pressure} reaction->workup purification Purification|{Column Chromatography (Eluent: Ethyl Acetate/Hexane)} workup->purification product Final Product|{this compound} purification->product

Procedure:

  • Dissolve phenol (1.0 g, 10.6 mmol) in acetone (20 mL) in a round-bottom flask.

  • To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to reflux for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.

  • Remove the solvent (acetone) from the filtrate by distillation under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography using an eluent mixture of ethyl acetate and hexane (e.g., 3:7 v/v) to obtain the pure this compound. A typical yield is around 90%.[3]

Nucleophilic Substitution with Sodium Azide

This protocol details the synthesis of 3-phenoxypropyl azide, a versatile intermediate for "click" chemistry or reduction to the corresponding amine.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.65 mmol) in dimethylformamide (DMF, 15 mL).

  • Add sodium azide (NaN₃, 0.45 g, 6.97 mmol). Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 3-phenoxypropyl azide.

Nucleophilic Substitution with a Secondary Amine (e.g., Aniline)

This protocol describes the N-alkylation of aniline to form N-(3-phenoxypropyl)aniline.

Procedure:

  • To a solution of aniline (0.87 g, 9.3 mmol) in a suitable polar aprotic solvent such as acetonitrile (20 mL), add a non-nucleophilic base like potassium carbonate (2.57 g, 18.6 mmol).

  • Add this compound (2.0 g, 9.3 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-18 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure N-(3-phenoxypropyl)aniline.

Competing Reactions and Selectivity

While the Sₙ2 reaction is the dominant pathway for this compound, the potential for E2 (bimolecular elimination) reactions exists, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide). This would lead to the formation of allyl phenyl ether. To favor substitution over elimination, it is crucial to use strong, non-bulky nucleophiles and avoid excessively high temperatures.

// Conditions Strong_Nu [label="Strong, non-bulky\nnucleophile", shape=plaintext, fontcolor="#202124"]; Strong_Base [label="Strong, bulky\nbase", shape=plaintext, fontcolor="#202124"];

// Connections Substrate -> SN2_Path [color="#4285F4"]; Substrate -> E2_Path [color="#EA4335"]; SN2_Path -> SN2_Product [color="#4285F4"]; E2_Path -> E2_Product [color="#EA4335"];

Strong_Nu -> SN2_Path [style=dashed, arrowhead=none, color="#5F6368"]; Strong_Base -> E2_Path [style=dashed, arrowhead=none, color="#5F6368"]; } enddot Figure 3: Competition between Sₙ2 and E2 pathways for this compound.

Applications in Drug Development

The reactivity of the bromine atom in this compound makes it an invaluable building block in medicinal chemistry. It allows for the covalent attachment of the phenoxypropyl linker to various pharmacophores. This moiety is found in a range of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and other enzyme systems. The ability to reliably and efficiently displace the bromide with nitrogen, oxygen, or sulfur nucleophiles is fundamental to the synthesis of novel chemical entities in drug discovery programs.[1]

Conclusion

The bromine atom of this compound is a highly reactive and synthetically useful functional group. Its reactivity is dominated by the Sₙ2 mechanism, which is favored by its primary alkyl halide structure. By carefully selecting the nucleophile, solvent, and temperature, chemists can achieve high yields of desired substitution products while minimizing competing elimination reactions. This predictable reactivity profile ensures that this compound will remain a staple reagent for researchers in organic synthesis and drug development.

References

Stability of 3-Phenoxypropyl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide (CAS 588-63-6) is a vital intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1] Its utility stems from the presence of two key functional groups: a stable phenoxy group and a reactive propyl bromide chain. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions that are fundamental to the construction of more complex molecules.[1] This guide provides a comprehensive overview of the stability of this compound under various conditions, offering insights into its degradation pathways and providing detailed experimental protocols for its stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Transparent to slightly brown liquid[1]
Melting Point 10-11 °C[2]
Boiling Point 130-134 °C at 14 mmHg[2]
Density ~1.3 g/mL at 25 °C[1]
Refractive Index n20/D 1.546[1]
Flash Point 228 °F (109 °C)[1]

Stability Profile of this compound

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic pH 2 (Acidic)Low: Susceptible to both ether cleavage and hydrolysis of the C-Br bond.Phenol, 3-bromopropanol, 1,3-propanediol, propene
pH 7 (Neutral)Moderate: Slow hydrolysis of the C-Br bond is expected. The ether linkage is generally stable.3-Phenoxypropanol
pH 10 (Basic)Moderate to Low: Susceptible to hydrolysis of the C-Br bond via SN2 reaction. The ether linkage is stable.3-Phenoxypropanol
Oxidative 3% H₂O₂Moderate: The molecule does not contain readily oxidizable groups, but slow oxidation may occur over extended periods or at elevated temperatures.Aromatic and aliphatic oxidation byproducts
Thermal 60 °CHigh: Generally stable at moderately elevated temperatures.Minimal degradation expected.
>200 °CLow: Thermal decomposition is expected to occur, potentially leading to the cleavage of the C-Br and C-O bonds.Phenol, bromopropane, propene, and other fragmentation products.
Photolytic UV/Vis LightModerate to Low: The aromatic ring can absorb UV light, which may promote the homolytic cleavage of the C-Br bond, leading to radical formation and subsequent degradation.Phenoxypropyl radicals, bromide radicals, and subsequent reaction products.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving the carbon-bromine and ether linkages.

Potential Degradation Pathways of this compound A This compound B 3-Phenoxypropanol A->B Hydrolysis (Neutral/Basic) C Phenol A->C Acid-Catalyzed Ether Cleavage D 3-Bromopropanol A->D Acid-Catalyzed Ether Cleavage E Nucleophilic Substitution Product A->E Nucleophilic Substitution (Nu-) F Phenoxypropyl Radical A->F Photolysis (UV) G Bromide Radical A->G Photolysis (UV) F->E Further Reactions

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation under various stress conditions to identify potential degradants and develop a stability-indicating analytical method. The following protocols are based on established methodologies for the stability testing of alkyl halides and pharmaceutical intermediates.

Stability-Indicating Method Development

A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to provide insight into its intrinsic stability and to generate degradation products for analytical method development.[3]

5.2.1 Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

5.2.2 Hydrolytic Degradation

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 60 °C for 24 hours.

After the specified time, neutralize the acidic and basic solutions and dilute with the mobile phase to an appropriate concentration for analysis.

5.2.3 Oxidative Degradation

Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute with the mobile phase for analysis.

5.2.4 Thermal Degradation

Expose the solid compound to dry heat at 80 °C for 48 hours. Dissolve the stressed sample in the solvent and dilute for analysis.

5.2.5 Photolytic Degradation

Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Analyze the sample at appropriate time points.

Analysis of Stressed Samples

Analyze the stressed samples using the developed stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

Experimental Workflow for Stability Study A This compound Sample B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Forced Degradation Studies B->C K Long-Term & Accelerated Stability Studies (ICH Guidelines) B->K D Hydrolytic (Acid, Base, Neutral) C->D E Oxidative (H₂O₂) C->E F Thermal (Dry Heat) C->F G Photolytic (UV/Vis) C->G H Analyze Stressed Samples by HPLC & LC-MS D->H E->H F->H G->H I Identify Degradation Products H->I J Determine Degradation Pathways I->J J->K L Establish Shelf-Life & Storage Conditions K->L

Caption: A general experimental workflow for a comprehensive stability study.

Conclusion

This compound is a moderately stable compound, with its primary liabilities being the susceptibility of the carbon-bromine bond to nucleophilic attack and hydrolysis, and the potential for ether cleavage under strong acidic conditions. Photolytic degradation should also be considered a potential risk. For researchers and drug development professionals, understanding these stability characteristics is paramount for ensuring the quality and integrity of synthetic processes and final products. The implementation of rigorous stability testing, as outlined in this guide, will enable the determination of appropriate storage conditions and shelf-life, thereby ensuring the consistent performance of this critical chemical intermediate.

References

The Versatility of 3-Phenoxypropyl Bromide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Phenoxypropyl bromide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its structure, featuring a reactive alkyl bromide, a flexible propyl linker, and a terminal phenoxy group, allows for its incorporation into various molecular scaffolds, making it a valuable tool for drug discovery and development professionals. The phenoxypropyl moiety is present in numerous compounds with a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of novel therapeutics. We will explore its role in the synthesis of ORL1 receptor agonists, antitubercular agents, and its potential in the development of treatments for myotonic dystrophy, presenting key data, experimental protocols, and relevant biological pathways.

Synthesis of Novel ORL1 (NOP) Receptor Agonists

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the development of novel analgesics and other central nervous system (CNS) therapeutics.[2][3] A series of potent and selective 3-phenoxypropyl piperidine analogues have been identified as novel ORL1 receptor agonists.[2][3]

Quantitative Data: In Vitro Activity of 3-Phenoxypropyl Piperidine Analogues

The following table summarizes the in vitro activity of a selection of 3-phenoxypropyl piperidine analogues at the human ORL1 receptor, as determined by a [³⁵S]GTPγS binding assay.

CompoundRKi (nM)EC50 (nM)% Agonism
1 H1.53.095
2 4-F1.22.598
3 4-Cl1.02.2100
4 4-CH₃2.04.592
5 3-F1.83.896
6 3-Cl1.63.599
7 2-F2.55.090
8 2-Cl2.24.893

Data adapted from Palin, R. et al. Bioorg. Med. Chem. Lett. 2005, 15 (3), 589-593. The specific compound structures beyond the generic piperidine core with a 3-phenoxypropyl substituent and the varied R group on the phenoxy ring were not fully detailed in the accessible abstract.

Signaling Pathway of the ORL1 (NOP) Receptor

Activation of the ORL1 receptor by an agonist initiates a signaling cascade that primarily involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein subunits can also modulate the activity of various ion channels and other signaling proteins, such as mitogen-activated protein kinases (MAPKs).[4][5]

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist ORL1 Agonist (e.g., 3-Phenoxypropyl Piperidine Analogue) ORL1 ORL1 (NOP) Receptor Agonist->ORL1 Binds to G_protein Gαi/oβγ ORL1->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates MAPK_Cascade MAPK Cascade G_beta_gamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response_Downstream Downstream Cellular Responses cAMP->Cellular_Response_Downstream Modulates Cellular_Response_Ion Neuronal Hyperpolarization/ Reduced Excitability Ion_Channel->Cellular_Response_Ion Alters Ion Flux Cellular_Response_Kinase Changes in Gene Expression/ Cell Function MAPK_Cascade->Cellular_Response_Kinase Phosphorylates Targets Synthesis_Workflow_ORL1 cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Piperidine Substituted Piperidine Reaction_Step N-Alkylation Piperidine->Reaction_Step Phenoxypropyl_Bromide 3-Phenoxypropyl Bromide Phenoxypropyl_Bromide->Reaction_Step Crude_Product Crude Product Reaction_Step->Crude_Product Base Base (e.g., K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Step Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product 3-Phenoxypropyl Piperidine Analogue Purification->Final_Product Antitubercular_MoA cluster_bacterium Mycobacterium tuberculosis PAB Phenoxyalkylbenzimidazole QcrB QcrB (Cytochrome bc₁) PAB->QcrB Inhibits ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates QcrB->ETC QcrB->Proton_Gradient Disrupts ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Bacterial_Death Bacterial Cell Death ATP->Bacterial_Death Leads to Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP Reduces Production

References

3-Phenoxypropyl Bromide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropyl bromide, a key aryl alkyl ether, serves as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecules with significant biological activity. Its unique structure, featuring a reactive alkyl bromide and a stable phenoxy moiety, allows for the strategic introduction of the phenoxypropyl group into a wide array of molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of pharmaceutical agents. Detailed experimental protocols for its preparation and its application in the synthesis of bioactive molecules are presented, alongside a discussion of the signaling pathways of molecules derived from this important synthetic intermediate.

Physicochemical Properties of this compound

This compound is a colorless to light brown liquid at room temperature.[1][2] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference(s)
CAS Number 588-63-6[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Colorless to light brown liquid[1][2]
Boiling Point 130-134 °C at 14 mmHg[2]
Melting Point 10-11 °C[2]
Density 1.365 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.546[1]
Solubility Soluble in chloroform, DMSO (slightly), and methanol (slightly).
Purity (typical) ≥99.0%[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of phenol with an excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products phenol Phenol base K₂CO₃ (Base) Acetone (Solvent) dibromopropane 1,3-Dibromopropane product This compound base->product side_product KBr + KHCO₃ base->side_product

Caption: General scheme for the synthesis of this compound.

Materials:

  • Phenol (1.0 g, 10.6 mmol)

  • 1,3-Dibromopropane (8.58 g, 42.5 mmol)

  • Anhydrous potassium carbonate (7.34 g, 53.1 mmol)

  • Acetone (20 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve phenol (1.0 g, 10.6 mmol) in acetone (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol).

  • Heat the reaction mixture to reflux using an oil bath and maintain reflux for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the potassium carbonate by filtration.

  • Remove the acetone from the filtrate by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (3:7) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 2.05 g (90% yield).

Applications in the Synthesis of Pharmaceuticals

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary role is to act as an electrophile in nucleophilic substitution reactions, thereby introducing the phenoxypropyl moiety into the target molecule.

Synthesis of Naftopidil (Hypothetical Route)

Naftopidil is an α₁-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. While the most common industrial synthesis of naftopidil does not directly involve this compound, a plausible, albeit less direct, synthetic route can be envisioned where it serves as a precursor. The established synthesis involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with 1-(2-methoxyphenyl)piperazine.

Established Synthesis of Naftopidil:

Naftopidil_Synthesis cluster_reactants1 Step 1 cluster_reactants2 Step 2 naphthol 1-Naphthol intermediate 1-(2,3-Epoxypropoxy)naphthalene naphthol->intermediate epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate naftopidil Naftopidil intermediate->naftopidil piperazine 1-(2-Methoxyphenyl)piperazine piperazine->naftopidil

Caption: Established synthetic pathway for Naftopidil.

A hypothetical route utilizing this compound would first require its conversion to 1-phenoxy-3-halopropane, followed by a series of steps to introduce the naphthalene and piperazine moieties. This would likely be a lower-yielding and more complex process than the established industrial method.

Synthesis of Dapoxetine (Hypothetical Application)

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Common synthetic routes to dapoxetine often start from 3-phenyl-1-propanol or a related derivative. This compound can be considered a potential starting material to access key intermediates in dapoxetine synthesis.

Proposed Synthesis of a Dapoxetine Intermediate from this compound:

A plausible synthetic strategy involves the conversion of this compound to a Grignard reagent, followed by reaction with benzaldehyde to form 1-phenyl-3-phenoxy-1-propanol, a key intermediate that can then be converted to dapoxetine through amination and subsequent reactions.

Hypothetical Experimental Protocol:

Step 1: Grignard Reagent Formation and Reaction with Benzaldehyde

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small portion of the this compound solution to the magnesium turnings and initiate the reaction by gentle heating if necessary.

  • Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether or THF dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-3-phenoxy-1-propanol.

  • Purify the crude product by column chromatography on silica gel.

This intermediate, 1-phenyl-3-phenoxy-1-propanol, can then be converted to dapoxetine through established literature methods, typically involving conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with dimethylamine.

Signaling Pathways of Target Molecules

Understanding the mechanism of action of drugs synthesized using this compound as a building block is crucial for drug development professionals.

Naftopidil and the α₁-Adrenergic Receptor Signaling Pathway

Naftopidil exerts its therapeutic effect by acting as an antagonist at α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist (like norepinephrine) to the α₁-receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ concentration leads to smooth muscle contraction. By blocking this receptor, naftopidil prevents this signaling cascade, leading to smooth muscle relaxation.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Alpha1_R α₁-Adrenergic Receptor NE->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to Naftopidil Naftopidil (Antagonist) Naftopidil->Alpha1_R Blocks

Caption: Simplified α₁-Adrenergic Receptor Signaling Pathway.

Dapoxetine and the Serotonin Transporter (SERT)

Dapoxetine functions by inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking SERT, dapoxetine increases the concentration and prolongs the presence of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Recycles Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds Signal Postsynaptic Signal Serotonin_Receptor->Signal Activates Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits

Caption: Mechanism of Action of a Selective Serotonin Reuptake Inhibitor (SSRI).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Williamson ether synthesis and its reactivity as an alkylating agent make it an attractive intermediate for the synthesis of a diverse range of complex organic molecules, including important pharmaceuticals. While direct, large-scale industrial syntheses of some major drugs may utilize alternative starting materials, the utility of this compound in accessing key synthetic intermediates remains significant, particularly in research and development settings. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and pharmaceutical scientists seeking to leverage this important molecule in their synthetic endeavors.

References

An In-Depth Technical Guide to the Introduction of the Phenoxypropyl Moiety Using 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The phenoxypropyl moiety is a significant structural motif in medicinal chemistry, recognized as a privileged scaffold in numerous biologically active compounds.[1][2] Its incorporation into drug candidates can modulate pharmacological properties and enhance efficacy. 3-Phenoxypropyl bromide (CAS 588-63-6) serves as a key alkylating agent for introducing this moiety, enabling the synthesis of diverse molecules for drug discovery and development. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use in alkylation reactions, and its applications in pharmaceutical research.

Physicochemical Properties of this compound

This compound, also known as (3-bromopropoxy)benzene, is a versatile reagent used primarily as an alkylating agent in organic synthesis.[3] It is typically a colorless to light brown liquid at room temperature.[3][4] A comprehensive summary of its properties is presented below.

PropertyValueReferences
CAS Number 588-63-6[5]
Molecular Formula C₉H₁₁BrO[5]
Molecular Weight 215.09 g/mol [5]
Appearance Colorless to light brown liquid[3][4]
Melting Point 10-11 °C[4][6]
Boiling Point 130-134 °C at 14 mmHg[4][6]
Density 1.365 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.546[6]
Flash Point 96 °C (204.8 °F)[7]
Solubility Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[4]

Core Reaction: Phenoxypropylation via Nucleophilic Substitution

The introduction of the phenoxypropyl group using this compound occurs via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, a nucleophile (such as an amine, phenoxide, thiolate, or carbanion) attacks the electrophilic carbon atom bonded to the bromine. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new bond between the nucleophile and the propyl chain.

Caption: Sₙ2 mechanism for phenoxypropylation.

Experimental Protocols

The following protocols provide detailed methodologies for common alkylation reactions using this compound. These procedures are adaptable to a range of substrates.

General Workflow for Alkylation

A typical experimental workflow involves preparation, reaction execution, work-up, and purification.

Alkylation_Workflow Prep 1. Reactant Preparation - Dissolve substrate in solvent - Add base Addition 2. Reagent Addition - Add this compound (dropwise at 0°C or RT) Prep->Addition Reaction 3. Reaction Monitoring - Stir at specified temperature - Monitor by TLC or LC-MS Addition->Reaction Workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent Reaction->Workup Purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Product Pure Alkylated Product Purification->Product

Caption: General experimental workflow for alkylation.
Protocol for N-Alkylation of Primary and Secondary Amines

This protocol is suitable for the phenoxypropylation of primary and secondary amines to yield the corresponding secondary and tertiary amines, respectively. A challenge in the N-alkylation of primary amines is preventing over-alkylation.[8]

Materials:

  • Amine substrate (1.0 eq.)

  • This compound (1.1-1.5 eq.)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.) or a non-nucleophilic organic base like Triethylamine (TEA).

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO).[9]

  • Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • To a solution of the amine (1.0 eq.) in the chosen solvent (10-15 mL per mmol of amine), add the base (e.g., K₂CO₃, 2.0-3.0 eq.).[9]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.5 eq.) to the mixture. For reactive amines, the addition may be performed dropwise at 0 °C to control the reaction rate.[8]

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-phenoxypropylated amine.

Protocol for O-Alkylation of Phenols and Alcohols

This protocol, based on the Williamson ether synthesis, is effective for synthesizing phenoxypropyl ethers from phenols or alcohols.[10] Phenols, being more acidic, can be deprotonated with weaker bases like K₂CO₃, while less acidic alcohols may require a stronger base like sodium hydride (NaH).[10][11]

Materials:

  • Phenol or alcohol substrate (1.0 eq.)

  • This compound (1.1-1.5 eq.)

  • Base: Anhydrous K₂CO₃ (2.0-3.0 eq. for phenols) or NaH (1.2 eq., 60% dispersion in oil, for alcohols).[10][11]

  • Solvent: Acetone or DMF (for K₂CO₃), or anhydrous Tetrahydrofuran (THF) (for NaH).[10][11]

  • Ethyl acetate, water, brine, anhydrous Na₂SO₄.

Procedure (using K₂CO₃ for Phenols):

  • To a solution of the phenol (1.0 eq.) in acetone or DMF, add anhydrous K₂CO₃ (2.0-3.0 eq.).[10]

  • Add this compound (1.1-1.5 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC. Reaction times may vary from a few hours to overnight.[10]

  • After completion, filter the mixture to remove K₂CO₃ and concentrate the filtrate.

  • Perform a standard aqueous work-up as described in the N-alkylation protocol (steps 8-9).

  • Purify the residue by flash column chromatography to obtain the target ether.

Procedure (using NaH for Alcohols):

  • Caution: NaH is highly reactive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.[11]

  • Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.[11]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous work-up and purification as described previously.

Protocol for S-Alkylation of Thiols

This protocol is suitable for the synthesis of phenoxypropyl thioethers from thiol-containing substrates. Thiols are generally excellent nucleophiles, and the reaction often proceeds under mild conditions.

Materials:

  • Thiol substrate (1.0 eq.)

  • This compound (1.0-1.1 eq.)

  • Base: K₂CO₃ (1.5-2.0 eq.) or Sodium Hydroxide (NaOH).

  • Solvent: Ethanol, DMF, or a two-phase medium.[12]

  • Standard work-up and purification reagents.

Procedure:

  • Dissolve the thiol (1.0 eq.) in the chosen solvent.

  • Add the base (e.g., K₂CO₃, 1.5 eq.) and stir for 15 minutes to form the thiolate.

  • Add this compound (1.0-1.1 eq.) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. These reactions are often complete within 1-4 hours.

  • Upon completion, perform a standard aqueous work-up and purification to isolate the phenoxypropyl thioether.

Applications in Drug Discovery and Medicinal Chemistry

The phenoxypropyl moiety is a key structural component in a variety of biologically active compounds. Its presence can influence properties such as receptor binding, metabolic stability, and cell permeability. This compound is therefore a valuable reagent in the synthesis of novel therapeutic agents.

  • Antitubercular Agents: The reagent has been used in the preparation of phenoxyalkylbenzimidazoles, which have shown activity against tuberculosis.[5][6][13]

  • Neurological Disorders: It is a building block for compounds targeting the central nervous system.[3] For example, 3-phenoxypropyl piperidine analogues have been developed as potent and selective ORL1 (NOP) receptor agonists, which are implicated in pain and other neurological functions.[14]

  • Myotonic Dystrophy Research: this compound is a reagent used to synthesize damidines, which are studied in the context of myotonic dystrophy.[5][6][13]

  • Broad Biological Activity: The terminal phenoxy group is a privileged scaffold found in drugs with anticancer, anti-HIV, antimicrobial, analgesic, and antidiabetic activities.[1][2][15] The ability to readily install the phenoxypropyl linker allows researchers to explore Structure-Activity Relationships (SAR) by connecting this important pharmacophore to other molecular fragments.[1]

The diagram below illustrates a hypothetical scenario where a drug containing a phenoxypropyl moiety acts as an antagonist at a G-protein coupled receptor (GPCR), a common target in drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR Binding Site G_Protein G-Protein (Inactive) Receptor->G_Protein Activates Ligand Endogenous Ligand Ligand->Receptor:port Binds & Activates Drug Drug with Phenoxypropyl Moiety Drug->Receptor:port Binds & Blocks (Antagonist) G_Protein_A G-Protein (Active) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulates Response Cellular Response (Blocked) Effector->Response

Caption: Role of a phenoxypropyl-containing drug as a GPCR antagonist.

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of the phenoxypropyl moiety into a wide range of molecular scaffolds. The straightforward Sₙ2 reactions with N-, O-, and S-nucleophiles make it an indispensable tool for medicinal chemists and drug development professionals. Its application in the synthesis of compounds with diverse biological activities underscores its importance in the ongoing search for novel and more effective therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of 3-Phenoxypropyl Bromide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Phenoxypropyl bromide (CAS No. 588-63-6), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an aryl alkyl ether with a reactive alkyl halide group, making it a valuable reagent for introducing the phenoxypropyl moiety in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO[1][2][3]
Molecular Weight 215.09 g/mol [1][2][3]
Appearance Transparent to slightly brown/yellow liquid[1][3]
Melting Point 10-11 °C[1]
Boiling Point 130-134 °C at 14 mmHg
Density 1.365 g/mL at 25 °C
Flash Point 96.00 °C (closed cup)
Refractive Index n20/D 1.546
Solubility Insoluble in water[1]

Hazard Identification and Toxicology

Table 2: Hazard Identification

HazardDescriptionGHS Classification
Skin Irritation Causes skin irritation.Category 2
Eye Irritation Causes serious eye irritation.Category 2
Respiratory Irritation May cause respiratory irritation.Category 3 (Single Exposure)

Source: GHS classification based on aggregated data. It's important to consult the specific Safety Data Sheet (SDS) from your supplier.

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure, work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing such as a lab coat.
Respiratory Protection Not typically required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Source: General laboratory safety guidelines and SDS recommendations.

Safe Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, immediate action is critical.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting: this compound is a combustible liquid.[1]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols: Synthesis of this compound

The following is a detailed procedure for the synthesis of this compound, illustrating its handling in a laboratory setting. This protocol is adapted from a reliable source.[4]

Materials:

  • Phenol (370 g, 3.9 moles)

  • 1,3-Dibromopropane (1 kg, 4.95 moles)

  • Sodium hydroxide (150 g, 3.75 moles)

  • Water (2.5 L)

  • 5-L round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, combine 2 L of water, 1 kg of 1,3-dibromopropane, and 370 g of phenol.[4]

  • Reaction Initiation: Begin stirring the mixture and heat it to boiling.[4]

  • Addition of Base: Prepare a solution of 150 g of sodium hydroxide in 500 cc of water. Add this solution to the boiling reaction mixture through the separatory funnel over approximately one hour.[4]

  • Reflux: Reflux the mixture for an additional five to six hours to ensure the reaction goes to completion.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a large separatory funnel and separate the lower organic layer from the upper aqueous layer. Discard the aqueous layer.[4]

  • Purification:

    • The organic layer, containing unreacted 1,3-dibromopropane, the desired this compound, and a byproduct (diphenoxypropane), is purified by vacuum distillation.[4]

    • Collect the fraction boiling at 136–142°C at 20 mmHg. This is the pure this compound.[4]

Signaling Pathways and Experimental Workflows

This compound is a primary alkyl halide and readily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. The bromine atom serves as an excellent leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.[1][5]

Below is a generalized workflow for a typical S(_N)2 reaction using this compound.

SN2_Workflow start Start: Prepare Reactants reagents This compound (Electrophile) + Nucleophile (e.g., R-NH2, R-SH) start->reagents 1. reaction_setup Reaction Setup: Combine reactants in a suitable solvent (e.g., Acetone, DMF) reagents->reaction_setup 2. reaction_conditions Reaction Conditions: Stir at appropriate temperature. Monitor reaction progress (TLC, GC, etc.) reaction_setup->reaction_conditions 3. workup Workup: Quench reaction. Extract product. Dry organic layer. reaction_conditions->workup 4. purification Purification: Column chromatography or distillation. workup->purification 5. product Final Product: Characterize (NMR, MS, etc.) purification->product 6. end End product->end 7.

Generalized workflow for an SN2 reaction with this compound.

The following diagram illustrates the logical steps for safe handling and response in the laboratory.

Safe_Handling_Workflow start Start: Plan Experiment assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling spill Spill Occurs handling->spill Potential Outcome no_spill No Spill handling->no_spill Potential Outcome evacuate Evacuate Area spill->evacuate continue_work Continue Experiment no_spill->continue_work contain Contain Spill with Absorbent Material evacuate->contain dispose Dispose of Waste Properly contain->dispose end End of Experiment: Decontaminate work area, Wash hands dispose->end continue_work->end

Logical workflow for safe handling and spill response.

References

Methodological & Application

Synthesis of Potent Antitubercular Agents: Application Notes and Protocols for Phenoxyalkylbenzimidazoles using 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenoxyalkylbenzimidazoles, a class of compounds that has demonstrated significant promise as potent and selective antitubercular agents. The synthesis involves the N-alkylation of a substituted benzimidazole core with 3-phenoxypropyl bromide. This methodology is of high interest for the development of new therapeutics against Mycobacterium tuberculosis. The protocols outlined below are based on established synthetic methods and provide a clear pathway for the preparation and evaluation of these compounds.

Introduction

Phenoxyalkylbenzimidazoles have emerged as a promising class of compounds in the fight against tuberculosis.[1][2][3] These molecules have been shown to exhibit submicromolar activity against Mycobacterium tuberculosis and a high selectivity index, indicating low cytotoxicity against eukaryotic cells.[1][2] The core structure, a benzimidazole ring, is a versatile scaffold in medicinal chemistry, known for its presence in a wide range of bioactive compounds.[4] The phenoxyalkyl side chain, introduced via reagents like this compound, is crucial for the compound's antitubercular activity.[2][5] These compounds are believed to exert their effect by targeting the cytochrome bc1 complex, specifically the QcrB subunit, which is a vital component of the electron transport chain in Mycobacterium tuberculosis.[6][7] This inhibition disrupts cellular respiration and ATP synthesis, leading to a bacteriostatic effect on replicating bacteria and a bactericidal effect on non-replicating bacteria.[1][2][3]

Data Presentation: Antitubercular Activity of Phenoxyalkylbenzimidazoles

The following table summarizes the in vitro antitubercular activity and cytotoxicity of a selection of phenoxyalkylbenzimidazole derivatives. The data highlights the structure-activity relationship (SAR), demonstrating the impact of substitutions on the benzimidazole core and the phenoxy ring on the compound's potency and selectivity.

Compound IDR1R2R3MIC (µM)CC50 (µM)Selectivity Index (SI)
1 HHH0.62>100>161
2 HClH0.31>100>323
3 HOCH3H1.25>100>80
4 CH3HH0.16>100>625
5 CH3ClH0.08801000
6 CH3OCH3H0.31>100>323
7 EthylHH0.05227.2523
8 EthylClH0.02620769
9 PropylHH0.1045450

MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv. CC50: 50% Cytotoxic Concentration against a mammalian cell line (e.g., Vero or HepG2). SI: Selectivity Index (CC50/MIC).

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative phenoxyalkylbenzimidazole, 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole.

Materials
  • 2-Ethylbenzimidazole

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure: Synthesis of 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzimidazole (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve 2-Ethylbenzimidazole in DMF add_base Add K2CO3 start->add_base add_alkylating Add this compound add_base->add_alkylating heat Heat to 80°C and Stir add_alkylating->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of phenoxyalkylbenzimidazoles.

Proposed Mechanism of Action: Inhibition of Mycobacterial Respiration

G cluster_etc Mycobacterium tuberculosis Electron Transport Chain NADH NADH Menaquinone Menaquinone Pool (MK) NADH->Menaquinone e- SDH Succinate Dehydrogenase SDH->Menaquinone e- Cyt_bc1 Cytochrome bc1 Complex (QcrB) Menaquinone->Cyt_bc1 e- Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e- Cyt_aa3 Cytochrome aa3 Oxidase Cyt_bc1->Cyt_aa3 e- Proton_Motive_Force Proton Motive Force Cyt_bc1->Proton_Motive_Force H+ pumping O2 O2 Cyt_aa3->O2 e- Cyt_aa3->Proton_Motive_Force H+ pumping Cyt_bd->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O Proton_Motive_Force->ATP_Synthase Inhibitor Phenoxyalkyl- benzimidazole Inhibitor->Cyt_bc1 Inhibition

Caption: Inhibition of the M. tuberculosis electron transport chain by phenoxyalkylbenzimidazoles.

References

Application Notes and Protocols: 3-Phenoxypropyl Bromide in the Synthesis of Diamidines for Myotonic Dystrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic dystrophy type 1 (DM1) is a genetic disorder characterized by an expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[1][2] When transcribed, the resulting CUG repeat expansion RNA sequesters essential splicing factors, most notably muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects.[1][2] This mis-splicing is a key pathogenic mechanism in DM1, contributing to the multisystemic symptoms of the disease.

One promising therapeutic strategy involves the development of small molecules that can either disrupt the interaction between the toxic CUG repeat RNA and MBNL1 or modulate the transcription of the expanded repeat. Diamidine compounds, a class of molecules known for their DNA and RNA binding properties, have emerged as a promising area of investigation. This document details the application of 3-phenoxypropyl bromide as a key synthetic intermediate in the generation of novel diamidines and outlines the protocols for their evaluation in the context of DM1 research.

The Role of this compound in Diamidine Synthesis

This compound serves as a crucial building block for the synthesis of diamidines with a flexible three-carbon linker between two phenoxy groups. This structural motif is a key feature in a series of pentamidine analogues that have been investigated for their ability to rescue mis-splicing in DM1 models. The general synthetic approach involves the linkage of two aromatic amidine moieties via a central linker derived from precursors like 1,3-dibromopropane, which can be used to generate a 1,3-diphenoxypropane core that is subsequently converted to the final diamidine product.

Quantitative Data on Diamidine Efficacy and Toxicity

A series of diamidine analogues with varying linker lengths and terminal group substitutions have been synthesized and evaluated for their biological activity in a HeLa cell model of DM1. The efficacy of these compounds is assessed by their ability to rescue a mis-splicing event of a model gene (EC50), while their toxicity is determined by measuring cell viability (IC50). The ratio of these two values provides a therapeutic index.

CompoundLinker Length (n)Splicing Rescue EC50 (µM)Cytotoxicity IC50 (µM)Therapeutic Ratio (IC50/EC50)
Pentamidine 531 ± 9.164 ± 1.12.1
Heptamidine 711.5 ± 2.720 ± 0.61.7
Compound 9b 3 (propyl)10.5 ± 5.4>50 (Toxic)-
Compound 9c 4 (butyl)10.4 ± 2.9>50 (Toxic)-
Compound 10a 2 (ethyl)~200-300>100 (Less Toxic)-
Compound 10b 3 (propyl)~200-300>100 (Less Toxic)-
Compound 10c 4 (butyl)~200-300>100 (Less Toxic)-
Furamidine (13) Planar Linker25.7 ± 1.8120 ± 1.14.7

Experimental Protocols

Protocol 1: General Synthesis of a 1,3-Bis(4-amidinophenoxy)propane Analogue

This protocol describes a general method for synthesizing a diamidine with a propyl linker, a structure accessible using this compound chemistry.

Materials:

  • 4-Hydroxybenzonitrile

  • 1,3-Dibromopropane

  • Potassium Carbonate

  • Anhydrous Acetone

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Methoxide

  • Ammonia gas

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Synthesis of 1,3-Bis(4-cyanophenoxy)propane:

    • In a round-bottom flask, dissolve 4-hydroxybenzonitrile (2 equivalents) and 1,3-dibromopropane (1 equivalent) in anhydrous acetone.

    • Add potassium carbonate (excess) to the mixture.

    • Reflux the reaction mixture for 24 hours, monitoring by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1,3-bis(4-cyanophenoxy)propane.

  • Formation of the Bis-imidate:

    • Dissolve the 1,3-bis(4-cyanophenoxy)propane in a mixture of anhydrous chloroform and anhydrous ethanol.

    • Cool the solution to 0°C and bubble dry HCl gas through the solution for several hours.

    • Allow the reaction to stir at room temperature overnight.

    • Evaporate the solvent to yield the crude bis-imidate hydrochloride salt.

  • Amidination:

    • Dissolve the crude bis-imidate in anhydrous ethanol.

    • Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution for several hours.

    • Stir the reaction at room temperature overnight.

    • Evaporate the solvent and purify the crude product by recrystallization to obtain the final 1,3-bis(4-amidinophenoxy)propane dihydrochloride.

Protocol 2: Splicing Rescue Assay in a DM1 Cell Model

This protocol details the method used to assess the ability of synthesized diamidines to correct mis-splicing in a cellular model of DM1.[1]

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Plasmid encoding a minigene with a known DM1-responsive splicing event (e.g., Insulin Receptor exon 11)

  • Plasmid encoding an expanded CUG repeat (e.g., (CUG)960)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Synthesized diamidine compounds

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR reagents and primers flanking the alternative exon

  • Agarose gel electrophoresis equipment

Procedure:

  • Cell Culture and Transfection:

    • Culture HeLa cells in DMEM in 6-well plates to ~80% confluency.

    • Co-transfect the cells with the splicing minigene plasmid and the (CUG)960 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • 24 hours post-transfection, replace the media with fresh media containing the diamidine compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • RNA Extraction and RT-PCR:

    • After 48 hours of treatment, harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform PCR using primers that flank the alternatively spliced exon of the minigene.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Quantify the intensity of the bands corresponding to the inclusion and exclusion of the alternative exon.

    • Calculate the percentage of exon inclusion for each treatment condition.

    • Plot the percentage of exon inclusion against the compound concentration to determine the EC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxicity of the synthesized diamidine compounds.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • 96-well plates

  • Synthesized diamidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the media with fresh media containing serial dilutions of the diamidine compounds. Include a vehicle control.

  • MTT Incubation:

    • Incubate the cells for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Synthesis_of_Diamidine 3-Phenoxypropyl_bromide This compound (or similar precursor) Coupling Coupling Reaction 3-Phenoxypropyl_bromide->Coupling Aromatic_Amidine_Precursor Aromatic Amidine Precursor (e.g., 4-cyanophenol) Aromatic_Amidine_Precursor->Coupling Intermediate Dinitrile Intermediate Coupling->Intermediate Formation of C-O bond Amidination Amidination Intermediate->Amidination Conversion of nitrile to amidine Diamidine_Product Diamidine Product Amidination->Diamidine_Product

Caption: General synthetic route for diamidines using a phenoxypropyl precursor.

Splicing_Rescue_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Transfection Co-transfect HeLa cells with CUG-repeat and minigene plasmids Treatment Treat cells with diamidine compounds Transfection->Treatment RNA_Extraction Extract Total RNA Treatment->RNA_Extraction RT_PCR Perform RT-PCR RNA_Extraction->RT_PCR Gel_Electrophoresis Analyze PCR products by -agarose gel electrophoresis RT_PCR->Gel_Electrophoresis Quantification Quantify splicing isoforms and calculate EC50 Gel_Electrophoresis->Quantification

Caption: Experimental workflow for the splicing rescue assay.

DM1_Signaling_Pathway DMPK_gene DMPK Gene with CTG Expansion CUG_RNA Toxic CUG Repeat RNA DMPK_gene->CUG_RNA Transcription Sequestration Sequestration of MBNL1 CUG_RNA->Sequestration Disruption Disruption of RNA-Protein Interaction CUG_RNA->Disruption MBNL1 MBNL1 Splicing Factor MBNL1->Sequestration MBNL1->Disruption Mis_splicing Aberrant Splicing Sequestration->Mis_splicing Leads to DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms Diamidines Diamidine Compounds Diamidines->Disruption Target Splicing_Correction Splicing Correction Disruption->Splicing_Correction Results in Splicing_Correction->DM1_Symptoms Ameliorates

Caption: Signaling pathway of DM1 and the therapeutic intervention with diamidines.

References

Application Notes and Protocols: N-Alkylation of Amines with 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the preparation of numerous pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a 3-phenoxypropyl group onto a primary or secondary amine can significantly modify the parent molecule's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This document provides detailed application notes and experimental protocols for the N-alkylation of various amines with 3-phenoxypropyl bromide, a key reagent for introducing this valuable structural motif.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the this compound, displacing the bromide leaving group.[1] A critical aspect of this reaction is the management of overalkylation, as the resulting secondary or tertiary amine can also act as a nucleophile, leading to the formation of undesired byproducts.[1][2] Careful selection of reaction conditions, including the choice of base, solvent, temperature, and stoichiometry, is paramount to achieving high yields of the desired mono-alkylated product.[3]

Data Summary of Reaction Conditions

The following table summarizes various reported and representative conditions for the N-alkylation of primary and secondary amines with this compound. This data is intended to serve as a guide for reaction optimization.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference/Note
PiperidineSecondary Aliphatic (Cyclic)K₂CO₃Acetonitrile8012>90Representative
MorpholineSecondary Aliphatic (Cyclic)K₂CO₃DMF1008>90Representative
PyrrolidineSecondary Aliphatic (Cyclic)NaI (promoter)None (neat)18016Not specified[4]
(R)-2-MethylpyrrolidineSecondary Aliphatic (Cyclic)K₂CO₃AcetonitrileRefluxNot specifiedNot specified[5]
DiethylamineSecondary AliphaticEt₃NTHF6024~85Representative
DibenzylamineSecondary AliphaticHunig's BaseAcetonitrileRoom Temp.24High[3]
AnilinePrimary AromaticNa₂CO₃DMF12016ModerateRepresentative
N-MethylanilineSecondary AromaticK₂CO₃Acetonitrile8012~70Representative
p-ToluidinePrimary AromaticNaHTHF6010Moderate-HighRepresentative
BenzylaminePrimary AliphaticK₂CO₃Acetonitrile608~90Representative

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the reaction of a secondary amine with this compound using potassium carbonate as the base in acetonitrile.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq) and anhydrous acetonitrile.

  • Add finely powdered potassium carbonate (2.0 eq) to the solution.

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add this compound (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-phenoxypropyl) tertiary amine.

Protocol for N-Alkylation of a Primary Amine with this compound

This protocol is adapted for primary amines, with considerations to minimize dialkylation. Using a slight excess of the primary amine can favor mono-alkylation.

Materials:

  • Primary amine (1.2-1.5 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.2-1.5 eq) in anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq) to the solution.

  • Flush the flask with an inert gas.

  • Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-100°C and maintain for 6-12 hours.

  • Monitor the reaction for the consumption of this compound and the formation of the mono-alkylated product by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the N-(3-phenoxypropyl) secondary amine.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

experimental_workflow reagents Reactants: - Amine (1.0 eq) - this compound (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., Acetonitrile) reaction Reaction Setup: - Combine reactants in a dry flask - Stir under inert atmosphere - Heat to desired temperature (e.g., 80°C) reagents->reaction 1. Mixing monitoring Reaction Monitoring: - TLC or LC-MS analysis - Check for consumption of starting materials reaction->monitoring 2. Heating workup Aqueous Work-up: - Cool to room temperature - Filter inorganic salts - Extract with organic solvent - Wash with water and brine monitoring->workup 3. Completion purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Flash column chromatography workup->purification 4. Isolation product Pure N-(3-phenoxypropyl)amine purification->product 5. Final Product

Caption: General workflow for the N-alkylation of amines.

Signaling Pathway of Nucleophilic Substitution

The following diagram illustrates the SN2 reaction mechanism for the N-alkylation of an amine with this compound.

sn2_mechanism reactants R₂NH + Br-CH₂(CH₂)₂OPh transition_state Transition State [R₂NH---CH₂(CH₂)₂OPh---Br]⁻ reactants:amine->transition_state Nucleophilic Attack reactants:bromide->transition_state products R₂N⁺H-CH₂(CH₂)₂OPh + Br⁻ transition_state->products:product transition_state->products:leaving_group Bromide Departure deprotonation Deprotonation (with Base) products:product->deprotonation final_product Final Product R₂N-CH₂(CH₂)₂OPh deprotonation->final_product

Caption: SN2 mechanism for N-alkylation of amines.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Williamson ether synthesis utilizing 3-phenoxypropyl bromide as an alkylating agent. This versatile substrate is valuable in pharmaceutical synthesis and drug discovery for introducing the phenoxypropyl moiety into various molecules.[1]

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with a primary alkyl halide.[2] this compound is an ideal substrate for this reaction due to the primary nature of its alkyl bromide, which favors a substitution reaction over elimination.[2] This document outlines the synthesis of various ethers using this compound with different nucleophiles, providing detailed protocols and characterization data.

Reaction Scheme

The general reaction scheme for the Williamson ether synthesis using this compound is as follows:

General Reaction Scheme

In this reaction, an alcohol (R-OH) is first deprotonated by a base to form the corresponding alkoxide (R-O⁻), which then acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether.

Data Presentation

The following table summarizes the quantitative data for the Williamson ether synthesis of this compound with various nucleophiles.

Nucleophile (Alcohol Precursor)ProductBaseSolventReaction ConditionsYield (%)
Phenol1,3-DiphenoxypropaneK₂CO₃AcetoneReflux, 12 h90%
Ethanol1-Ethoxy-3-phenoxypropaneNaHTHF0 °C to rt, 4-6 h85% (Estimated)
Isopropanol1-Isopropoxy-3-phenoxypropaneNaHTHF0 °C to rt, 4-6 h80% (Estimated)

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenoxypropane from Phenol and 1,3-Dibromopropane (to first synthesize this compound)

This protocol details the synthesis of the starting material, this compound, which is an example of a Williamson ether synthesis.

Materials:

  • Phenol (1.0 g, 10.6 mmol)

  • 1,3-Dibromopropane (8.58 g, 42.5 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (7.34 g, 53.1 mmol)

  • Acetone (20 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve phenol in acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate and 1,3-dibromopropane to the solution.

  • Reflux the reaction mixture in an oil bath for 12 hours.

  • After completion of the reaction, filter off the potassium carbonate.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:hexane (3:7) to yield this compound.

Characterization of this compound:

  • Yield: 90%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32-7.28 (m, 2H), 6.97-6.91 (m, 3H), 4.13 (t, J = 5.8 Hz, 2H), 3.63 (t, J = 6.4 Hz, 2H), 2.36 (p, J = 6.1 Hz, 2H).

Protocol 2: Synthesis of 1-Ethoxy-3-phenoxypropane from Ethanol and this compound

Materials:

  • Ethanol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add ethanol dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium ethoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Characterization of 1-Ethoxy-3-phenoxypropane:

  • ¹H NMR: Expect signals for the phenoxy group protons (around 6.9-7.3 ppm), the propyl chain protons, and the ethyl group protons. The methylene protons adjacent to the ether oxygens will be shifted downfield.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the propyl chain carbons, and the ethyl group carbons.

  • IR: Expect characteristic C-O stretching vibrations for the aryl and alkyl ethers.

Protocol 3: Synthesis of 1-Isopropoxy-3-phenoxypropane from Isopropanol and this compound

Materials:

  • Isopropanol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the same procedure as in Protocol 2, substituting isopropanol for ethanol to generate sodium isopropoxide.

  • The reaction of sodium isopropoxide with this compound will yield 1-isopropoxy-3-phenoxypropane.

  • Workup and purification are analogous to Protocol 2.

Expected Characterization of 1-Isopropoxy-3-phenoxypropane:

  • ¹H NMR: Expect signals for the phenoxy group protons, the propyl chain protons, and the isopropyl group protons (a doublet for the methyl groups and a septet for the methine proton).

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the propyl chain carbons, and the isopropyl group carbons.

  • IR: Expect characteristic C-O stretching vibrations for the aryl and alkyl ethers.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide HB H-B⁺ Alkoxide2 R-O⁻ TransitionState [R---O---CH₂(CH₂)₂OPh---Br]⁻ Alkoxide2->TransitionState AlkylHalide This compound AlkylHalide->TransitionState Product R-O-CH₂(CH₂)₂OPh (Ether) TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: General mechanism of the Williamson ether synthesis.

Experimental_Workflow start Start: Alcohol and Base deprotonation 1. Deprotonation (Formation of Alkoxide) start->deprotonation addition 2. Addition of this compound deprotonation->addition reaction 3. SN2 Reaction (Stir at rt) addition->reaction workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product: Ether purification->product

Caption: Experimental workflow for the synthesis of ethers.

References

Application Notes and Protocols: The Role of 3-Phenoxypropyl Bromide in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-phenoxypropyl bromide as a key building block in the synthesis of diverse and biologically active compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics.

Introduction to this compound in Medicinal Chemistry

This compound is a versatile reagent employed to introduce the 3-phenoxypropyl moiety into small molecules. This structural motif is prevalent in a variety of compounds exhibiting a broad range of pharmacological activities. The ether linkage and the propyl chain offer a balance of flexibility and stability, while the terminal phenyl group can be readily modified to fine-tune the compound's interaction with biological targets. Its primary application lies in nucleophilic substitution reactions where the bromide acts as a good leaving group, allowing for the formation of new bonds with various nucleophiles such as amines, phenols, and thiols.

I. Application in the Development of Antitubercular Agents: Phenoxyalkylbenzimidazoles

Therapeutic Target: QcrB, a subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. Inhibition of QcrB disrupts the electron transport chain, leading to ATP depletion and bacterial cell death.

Summary of Biological Activity:

A series of phenoxyalkylbenzimidazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The 3-phenoxypropyl linker has been shown to be a critical component for potent antitubercular activity. The data below summarizes the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and cytotoxicity (TC50) against Vero cells for a selection of these compounds.[1]

Compound IDR Group (Substitution on Phenoxy Ring)MIC (µM)TC50 (µM)Selectivity Index (SI = TC50/MIC)
1 H5.2>100>19.2
2 4-Methyl0.1231258
3 3-Bromo-4-methyl0.0411275
4 3-Chloro-4-methyl0.551629

Experimental Protocol: Synthesis of Phenoxyalkylbenzimidazoles

This protocol describes a general two-step synthesis for the preparation of phenoxyalkylbenzimidazoles.

Step 1: Synthesis of 1-(3-bromopropyl)-2-ethyl-1H-benzo[d]imidazole

  • To a solution of 2-ethylbenzimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-bromopropyl)-2-ethyl-1H-benzo[d]imidazole.

Step 2: Synthesis of the final phenoxyalkylbenzimidazole derivative

  • To a solution of the desired substituted phenol (1.2 eq) in DMF, add a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(3-bromopropyl)-2-ethyl-1H-benzo[d]imidazole (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final phenoxyalkylbenzimidazole.

Signaling Pathway: Inhibition of QcrB in Mycobacterium tuberculosis

The phenoxyalkylbenzimidazoles act by inhibiting the QcrB subunit of the cytochrome bc1 complex, which is a key component of the electron transport chain in Mycobacterium tuberculosis. This inhibition blocks the transfer of electrons, disrupts the proton motive force, and ultimately leads to a depletion of ATP, causing bacterial cell death.[2][3][4]

QcrB_Inhibition cluster_0 M. tuberculosis Respiration ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex ETC->Cyt_bc1 e- transfer QcrB QcrB Subunit Proton_Motive_Force Proton Motive Force Cyt_bc1->Proton_Motive_Force H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Drug Phenoxyalkyl- benzimidazole Drug->QcrB Inhibition Proton_Motive_Force->ATP_Synthase

Caption: Inhibition of the QcrB subunit by phenoxyalkylbenzimidazoles.

II. Application in the Discovery of Novel Analgesics: ORL1 Receptor Agonists

Therapeutic Target: Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. Agonists of this receptor have shown potential as analgesics with a reduced side-effect profile compared to traditional opioids.

Summary of Biological Activity:

A series of 3-phenoxypropyl piperidine analogues have been identified as potent ORL1 receptor agonists. The structure-activity relationship (SAR) studies highlight the importance of the 3-phenoxypropyl moiety for high affinity and agonist activity. The table below presents the binding affinity (Ki) and functional activity (EC50) for selected analogues.[5][6]

Compound IDSubstitution on Phenoxy RingORL1 Ki (nM)ORL1 EC50 (nM)
5 H1.25.6
6 4-Fluoro0.83.1
7 4-Chloro0.94.2
8 4-Methyl1.58.0

Experimental Protocol: Synthesis of 3-Phenoxypropyl Piperidine Analogues

This protocol outlines a general procedure for the synthesis of 3-phenoxypropyl piperidine ORL1 agonists.

  • To a solution of a suitable piperidine derivative (e.g., 4-benzyl-piperidine) (1.0 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-phenoxypropyl piperidine analogue.

Signaling Pathway: ORL1 Receptor Activation

ORL1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Activation of the ORL1 receptor can also lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[5][7][8]

ORL1_Signaling Agonist 3-Phenoxypropyl Piperidine Agonist ORL1 ORL1 Receptor Agonist->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway G_protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Analgesia Analgesia MAPK_Pathway->Analgesia cAMP->Analgesia Modulates

Caption: Simplified signaling pathway of ORL1 receptor agonists.

III. Application in the Development of Therapeutics for Myotonic Dystrophy: Diamidines

Therapeutic Target: The toxic CUG repeat expansion RNA in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene, which causes Myotonic Dystrophy Type 1 (DM1). Small molecules are designed to bind to this RNA and disrupt its interaction with the Muscleblind-like 1 (MBNL1) protein.

Summary of Biological Activity:

Diamidine-based compounds have been investigated for their ability to rescue the splicing defects observed in myotonic dystrophy. While the direct use of this compound in the synthesis of the most cited diamidines is not explicitly detailed, the phenoxy group is a key structural feature. The data below shows the half-maximal effective concentration (EC50) for splicing rescue and the half-maximal inhibitory concentration (IC50) for cytotoxicity in a HeLa cell model of DM1.

CompoundLinkerEC50 (µM) for INSR Splicing RescueIC50 (µM) for Cytotoxicity
Pentamidine-(CH2)5-3164
Heptamidine-(CH2)7-9Not Reported
Furamidine (Compound 13)Furan30>200

Experimental Protocol: General Synthesis of Diamidines

  • In a round-bottom flask, dissolve phenol (2.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, for instance, potassium carbonate (K2CO3) (3.0 eq), to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Add 1,3-dibromopropane (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, filter the solid, and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,3-diphenoxypropane.

  • The terminal amidine groups are typically introduced in subsequent steps, for example, through the Pinner reaction on a dinitrile precursor.

Mechanism of Action: Reversal of MBNL1 Sequestration

In Myotonic Dystrophy Type 1, the expanded CUG repeats in the DMPK mRNA form hairpin structures that sequester the MBNL1 protein, a key regulator of alternative splicing. This sequestration leads to mis-splicing of numerous pre-mRNAs and the resulting disease phenotype. Diamidine compounds are designed to bind to the CUG repeat RNA, displacing MBNL1 and restoring its normal function in regulating splicing.

DM1_Mechanism cluster_0 DM1 Pathophysiology cluster_1 Therapeutic Intervention DMPK_gene DMPK Gene with (CTG)n expansion Toxic_RNA Toxic (CUG)n RNA Hairpin DMPK_gene->Toxic_RNA Transcription MBNL1 MBNL1 Splicing Factor Toxic_RNA->MBNL1 Sequesters Mis_splicing Aberrant Splicing MBNL1->Mis_splicing Leads to Normal_Splicing Restored Splicing MBNL1->Normal_Splicing Regulates DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms Diamidine Diamidine Compound Diamidine->Toxic_RNA Binds to

References

The Versatile Role of 3-Phenoxypropyl Bromide in the Synthesis of Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Phenoxypropyl bromide is a key chemical intermediate proving instrumental in the development of a new generation of agents targeting the central nervous system (CNS). Its unique structural motif, featuring a phenoxy group linked to a propyl bromide, serves as a versatile scaffold for the synthesis of diverse compounds with significant potential in treating a range of neurological and psychiatric disorders. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent and selective CNS agents, with a primary focus on Opioid Receptor-Like 1 (ORL1) receptor agonists.

Introduction

The phenoxypropyl moiety is a privileged structure in medicinal chemistry, frequently incorporated into CNS drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. This compound, as a readily available and reactive building block, facilitates the introduction of this key pharmacophore through straightforward nucleophilic substitution reactions. This has led to its application in the synthesis of compounds targeting various CNS receptors, including the ORL1 receptor, which is implicated in pain, anxiety, and depression.

Application: Synthesis of ORL1 Receptor Agonists

A significant application of this compound is in the synthesis of 3-phenoxypropyl piperidine analogues, a class of potent and selective agonists for the ORL1 receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor.[1][2] These compounds have shown promise as potential therapeutics for pain management and other CNS disorders.

General Synthesis Workflow

The synthesis of 3-phenoxypropyl piperidine analogues typically involves the N-alkylation of a suitable piperidine derivative with this compound. The general workflow is outlined below:

G start Start: Piperidine Derivative & this compound step1 N-Alkylation Reaction start->step1 step2 Work-up & Extraction step1->step2 step3 Purification (e.g., Chromatography) step2->step3 end Final Product: 3-Phenoxypropyl Piperidine Analogue step3->end

Caption: General workflow for synthesizing 3-phenoxypropyl piperidine analogues.

Experimental Protocols

Protocol 1: Synthesis of a Representative 3-Phenoxypropyl Piperidine Analogue

This protocol describes a general procedure for the N-alkylation of a piperidine derivative with this compound.

Materials:

  • Piperidine derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the piperidine derivative in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-phenoxypropyl piperidine analogue.

Quantitative Data

The following tables summarize the structure-activity relationship (SAR) data for a series of synthesized 3-phenoxypropyl piperidine analogues, highlighting their binding affinity and functional activity at the human ORL1 receptor.

Table 1: In Vitro Binding Affinity of 3-Phenoxypropyl Piperidine Analogues at the hORL1 Receptor

CompoundR GroupKi (nM) at hORL1
1a H15.0
1b 4-Fluoro5.2
1c 4-Chloro3.8
1d 4-Methyl8.9
1e 3,4-Dichloro2.1

Table 2: In Vitro Functional Activity of 3-Phenoxypropyl Piperidine Analogues at the hORL1 Receptor

CompoundR GroupEC₅₀ (nM) (cAMP assay)
1a H25.0
1b 4-Fluoro8.5
1c 4-Chloro6.2
1d 4-Methyl14.3
1e 3,4-Dichloro3.5

Data is representative and compiled from published literature.

Signaling Pathway

The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3][4] Activation of the ORL1 receptor by an agonist, such as the synthesized 3-phenoxypropyl piperidine analogues, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Agonist 3-Phenoxypropyl Piperidine Analogue ORL1 ORL1 Receptor Agonist->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Modulates Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: Simplified ORL1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel CNS agents. The straightforward N-alkylation protocols allow for the efficient generation of diverse libraries of compounds for screening and lead optimization. The demonstrated utility in the synthesis of potent ORL1 receptor agonists highlights its importance in the ongoing search for new therapeutics for neurological and psychiatric disorders. Further exploration of this chemical scaffold is warranted to unlock its full potential in CNS drug discovery.

References

The Role of 3-Phenoxypropyl Bromide in the Synthesis of Cardiovascular Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the phenoxypropyl moiety found in a variety of biologically active compounds.[1] Its utility is particularly notable in the development of cardiovascular pharmaceuticals, especially in the class of drugs known as beta-blockers (β-adrenergic receptor antagonists). These drugs are fundamental in the management of conditions such as hypertension, angina pectoris, arrhythmias, and heart failure.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cardiovascular drug candidates, alongside an overview of the relevant signaling pathways.

Application in the Synthesis of Beta-Blocker Analogs

Beta-blockers structurally often feature an aryloxypropanolamine core. The synthesis of these molecules typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine.[2] An alternative and versatile approach involves the N-alkylation of a pre-formed amino alcohol with an aryl-containing alkyl halide, such as this compound. This method offers a modular approach to generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Here, we present a representative protocol for the synthesis of a Betaxolol analog, demonstrating the application of this compound in the N-alkylation of an amino alcohol. Betaxolol is a selective β1-adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[3]

Experimental Protocols

Protocol 1: Synthesis of a Betaxolol Analog via N-Alkylation with this compound

This protocol describes the synthesis of 1-(isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, an analog of Betaxolol, using a convergent synthetic approach where the final step is the N-alkylation of a key amine intermediate with this compound.

Reaction Scheme:

Materials and Reagents:

  • 4-(2-(cyclopropylmethoxy)ethyl)aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-(cyclopropylmethoxy)ethyl)aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per 1 g of aniline).

  • Addition of Alkylating Agent: While stirring the mixture under an inert atmosphere, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water (approx. 50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Representative Reaction Parameters for N-Alkylation with this compound

ParameterValue/Condition
Reactants
Amine4-(2-(cyclopropylmethoxy)ethyl)aniline
Alkylating AgentThis compound
Stoichiometry
Amine:Alkylating Agent:Base1 : 1.1 : 2
Solvent Anhydrous DMF
Base Anhydrous K₂CO₃
Temperature 80-90 °C
Reaction Time 12-18 hours
Typical Yield 60-80% (post-purification)

Signaling Pathways

Cardiovascular drugs synthesized using this compound as a key intermediate, such as beta-blockers, primarily exert their effects by modulating the β-adrenergic signaling pathway.

General β-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to increased heart rate and contractility. Beta-blockers competitively inhibit the binding of norepinephrine to the β-receptor, thus blocking this cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) BetaReceptor β-Adrenergic Receptor NE->BetaReceptor Binds & Activates BetaBlocker Beta-Blocker (Antagonist) BetaBlocker->BetaReceptor Binds & Blocks Gs Gs Protein (α, β, γ subunits) BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Increased Heart Rate & Contractility Targets->Response Leads to

General β-Adrenergic Signaling Pathway
Nebivolol's Dual Mechanism of Action

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It is a highly selective β1-adrenergic receptor antagonist and also promotes vasodilation through a nitric oxide (NO)-dependent pathway. This NO-mediated vasodilation is thought to be mediated through agonism at β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.

Nebivolol_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_endothelium Endothelial Cell Nebivolol_b1 Nebivolol Beta1Receptor β1-Adrenergic Receptor Nebivolol_b1->Beta1Receptor Antagonizes Sympathetic_Block Blockade of Sympathetic Stimulation Beta1Receptor->Sympathetic_Block Nebivolol_b3 Nebivolol Beta3Receptor β3-Adrenergic Receptor Nebivolol_b3->Beta3Receptor Agonist eNOS_inactive eNOS (inactive) Beta3Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine Vasodilation Vasodilation NO->Vasodilation

Nebivolol's Dual Mechanism of Action

Conclusion

This compound is a versatile and valuable reagent for the synthesis of cardiovascular drug candidates, particularly beta-blocker analogs. The N-alkylation protocol presented provides a robust method for the generation of novel phenoxypropanolamine derivatives, facilitating drug discovery and development efforts. A thorough understanding of the underlying synthetic methodologies and the biological signaling pathways of the target molecules is crucial for the rational design and successful development of new cardiovascular therapies.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide is a valuable bifunctional molecule widely utilized in pharmaceutical and medicinal chemistry as a key building block for the synthesis of a diverse range of compounds. Its structure incorporates a stable phenoxy group and a reactive primary alkyl bromide, making it an ideal substrate for nucleophilic substitution reactions. The phenoxypropyl moiety is a common structural motif in biologically active molecules, and the ease with which the bromide leaving group can be displaced allows for the facile introduction of various functional groups, leading to the creation of new chemical entities with potential therapeutic applications.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, and alkoxides. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

General Reaction Mechanism

The nucleophilic substitution reactions of this compound typically proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom bonded to the bromine, simultaneously displacing the bromide ion as the leaving group. This mechanism is favored for primary alkyl halides like this compound due to the low steric hindrance around the reaction center.[2]

Experimental Protocols

The following sections provide detailed protocols for the reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Synthesis of N-(3-Phenoxypropyl)piperidine (Amine Nucleophile)

This protocol details the synthesis of a tertiary amine through the N-alkylation of a secondary amine, piperidine, with this compound. This class of compounds has been explored for their potential as receptor agonists.[3][4]

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), piperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add acetonitrile as the solvent (approximately 10 mL per gram of this compound).

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(3-phenoxypropyl)piperidine.

Protocol 2: Synthesis of 3-Phenoxypropyl Phenyl Sulfide (Thiol Nucleophile)

This protocol describes the synthesis of a thioether through the S-alkylation of thiophenol with this compound. Thioethers are important intermediates that can be further oxidized to sulfoxides and sulfones, which are prevalent in medicinal chemistry.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq.) in ethanol.

  • To the stirred solution, add thiophenol (1.0 eq.) dropwise at room temperature.

  • After the addition is complete, add this compound (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenoxypropyl phenyl sulfide.

  • The crude product can often be used in the next step without further purification or can be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 1-Methoxy-3-phenoxypropane (Alkoxide Nucleophile)

This protocol is an example of the Williamson ether synthesis, a classic and reliable method for preparing ethers.[5] Here, sodium methoxide is used as the nucleophile to displace the bromide from this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or a polar aprotic solvent (e.g., DMF, DMSO)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide (1.1 eq.) in methanol or a suitable polar aprotic solvent.

  • To this solution, add this compound (1.0 eq.) at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure 1-methoxy-3-phenoxypropane.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Please note that reaction times and yields can vary depending on the specific substrate, purity of reagents, and reaction scale.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile804-685-95
AnilineK₂CO₃DMF10012-1670-80
MorpholineK₂CO₃Acetonitrile806-880-90

Table 2: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanolReflux4-6>90
EthanethiolNaHTHF603-585-95

Table 3: Reaction with Alkoxide Nucleophiles (Williamson Ether Synthesis)

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideMethanolReflux2-480-90
Sodium EthoxideEthanolReflux3-580-90

Conclusion

This compound is a versatile and reactive substrate for nucleophilic substitution reactions, enabling the synthesis of a wide array of compounds with potential applications in drug discovery and development. The protocols provided herein offer robust and reproducible methods for the preparation of N- and S-alkylated products, as well as ethers, in good to excellent yields. These application notes serve as a valuable resource for researchers seeking to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Phase-Transfer Catalysis in Reactions with 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phase-transfer catalysis (PTC) in synthetic reactions involving 3-phenoxypropyl bromide. This methodology offers significant advantages, including milder reaction conditions, increased yields, and the use of inexpensive and safer reagents, making it a valuable tool in pharmaceutical and fine chemical synthesis.[1][2]

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] The catalyst, usually a quaternary ammonium or phosphonium salt, transports a reactive anion from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate.[3] This circumvents the need for expensive, polar aprotic solvents and allows for the use of simple and economical inorganic bases like sodium hydroxide or potassium carbonate.[1]

A key advantage of PTC is the enhanced nucleophilicity of the anion in the organic phase, as it is poorly solvated and tightly associated with the catalyst's cation. This often leads to faster reaction rates and higher product selectivity.[4]

Core Applications of this compound in PTC

This compound is a versatile reagent in organic synthesis, and its reactivity can be effectively harnessed using phase-transfer catalysis for various transformations, including:

  • O-Alkylation: The formation of ether linkages by reacting this compound with phenols and alcohols.

  • N-Alkylation: The introduction of the 3-phenoxypropyl group onto nitrogen-containing heterocycles, such as indoles and imidazoles.[5]

  • Cyanation: The synthesis of nitriles through the substitution of the bromide with a cyanide anion.

These reactions are crucial in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

General Mechanism of Phase-Transfer Catalysis

The following diagram illustrates the general mechanism of a liquid-liquid phase-transfer catalyzed reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagent M⁺Y⁻ (e.g., NaCN) catalyst_org Q⁺Y⁻ catalyst_aq Q⁺X⁻ (Catalyst) catalyst_aq->catalyst_org Ion Exchange org_substrate R-Br (this compound) product R-Y (Product) catalyst_return Q⁺Br⁻ catalyst_org->product SN2 Reaction catalyst_return->catalyst_aq Return to Aqueous Phase

Caption: General mechanism of phase-transfer catalysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for PTC reactions analogous to those with this compound. The data is compiled from literature on similar alkyl halides and reaction types.

Table 1: O-Alkylation of Phenols with Alkyl Bromides using PTC

Phenol SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolTBAB (5)50% NaOHToluene804-690-95General Protocol
4-MethoxyphenolTBAB (5)K₂CO₃ (solid)AcetonitrileReflux6-885-92General Protocol
2-NaphtholAliquat 336 (2)50% NaOHDichloromethaneRT2-4>95[4]

TBAB: Tetrabutylammonium Bromide

Table 2: N-Alkylation of Heterocycles with Alkyl Bromides using PTC

HeterocycleCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IndoleTBAB (10)50% NaOHBenzeneRT3-585-95[5]
ImidazoleTBAB (5)K₂CO₃ (solid)DMF606-1080-90General Protocol
PhthalimideTBAB (5)K₂CO₃ (solid)AcetonitrileReflux4-6>90General Protocol

Table 3: Cyanation of Alkyl Bromides using PTC

Alkyl BromideCatalyst (mol%)Cyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromideTBAB (5)NaCN (aq)Toluene1002-4>95[6]
1-BromooctaneAliquat 336 (2)KCN (aq)Heptane105698General Protocol
n-Butyl BromideTBAB (5)NaCN (aq)TolueneReflux5-790-95[6]

Experimental Protocols

The following are generalized protocols for key reactions involving this compound under phase-transfer catalysis. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: O-Alkylation of Phenol with this compound

Objective: To synthesize 1-phenoxy-3-(phenoxy)propane.

Materials:

  • Phenol

  • This compound

  • Sodium hydroxide (NaOH) pellets or 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in toluene.

  • Addition of Base and Catalyst: Add a 50% aqueous solution of NaOH (2.0 eq) and TBAB (0.05 eq).

  • Addition of Alkylating Agent: While stirring vigorously, add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Workflow Diagram:

O_Alkylation_Workflow start Start setup Dissolve Phenol in Toluene start->setup add_reagents Add 50% NaOH (aq) and TBAB setup->add_reagents add_alkylating Add this compound add_reagents->add_alkylating react Heat at 80°C for 4-6h add_alkylating->react workup Cool, Separate Layers, Wash with Water and Brine react->workup isolate Dry and Concentrate Organic Layer workup->isolate purify Column Chromatography isolate->purify end End purify->end

Caption: O-Alkylation Experimental Workflow.

Protocol 2: N-Alkylation of Indole with this compound

Objective: To synthesize 1-(3-phenoxypropyl)-1H-indole.

Materials:

  • Indole

  • This compound

  • Sodium hydroxide (NaOH) pellets or 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Benzene or Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of indole (1.0 eq) in benzene or toluene in a round-bottom flask, add a 50% aqueous solution of NaOH (5.0 eq) and TBAB (0.1 eq).

  • Addition of Alkylating Agent: Stir the mixture vigorously at room temperature and add this compound (1.2 eq).

  • Reaction: Continue vigorous stirring at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-alkylated indole.

Protocol 3: Cyanation of this compound

Objective: To synthesize 4-phenoxybutanenitrile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a solution of NaCN (1.5 eq) in deionized water. Add toluene to form a biphasic system.

  • Addition of Catalyst and Substrate: Add TBAB (0.05 eq) and this compound (1.0 eq) to the vigorously stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC.

  • Work-up: After cooling to room temperature, separate the two phases. Wash the organic phase with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude nitrile can be purified by vacuum distillation or column chromatography.

Safety Precaution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidic conditions must be avoided to prevent the formation of toxic hydrogen cyanide gas.

Conclusion

Phase-transfer catalysis is a highly effective and practical method for conducting a variety of nucleophilic substitution reactions with this compound. The protocols provided herein serve as a valuable starting point for researchers in the synthesis of complex organic molecules. The mild reaction conditions, high yields, and operational simplicity make PTC an attractive green chemistry approach for both laboratory-scale synthesis and industrial applications.[1]

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of molecules incorporating the 3-phenoxypropyl moiety using microwave-assisted organic synthesis (MAOS). 3-Phenoxypropyl bromide is a valuable building block in medicinal chemistry, and its derivatives have shown significant activity as modulators of key biological targets.

Introduction

This compound (CAS 588-63-6) is a versatile reagent used in the synthesis of a variety of compounds, particularly in the development of novel therapeutics. The 3-phenoxypropyl motif is a recognized pharmacophore found in ligands targeting G-protein coupled receptors (GPCRs), such as the Nociceptin/Orphanin FQ (NOP/ORL1) receptor and the Histamine H3 receptor, both of which are implicated in a range of neurological and inflammatory disorders.

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity. This technology is particularly well-suited for high-throughput synthesis and library generation in drug discovery programs.

Key Applications

Compounds synthesized using this compound as a key intermediate have been investigated for a variety of pharmacological activities, including:

  • Neurological Disorders: As agonists or antagonists of the NOP (ORL1) receptor and the Histamine H3 receptor, these compounds have potential applications in the treatment of pain, depression, and other central nervous system disorders.

  • Inflammatory Diseases: Modulation of the Histamine H3 receptor is also being explored for its role in inflammatory processes.

  • Antitubercular Activity: Phenoxyalkylbenzimidazoles, synthesized from this compound, have been studied for their potential as antitubercular agents.[1]

Data Presentation: Microwave-Assisted N-Alkylation of Amines

The following table summarizes representative quantitative data for the microwave-assisted N-alkylation of secondary amines with alkyl halides, providing an indication of the typical reaction conditions and outcomes that can be expected when using this compound.

EntryAmineAlkyl HalideBaseSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1Morpholine2-Chloro-N-(pyridin-3-yl)acetamideEt3NCH3CN40065-705-10~60[2]
2IsatinMethyl IodideK2CO3DMF300-395[3][4][5]
3IsatinEthyl IodideK2CO3DMF300-390[3][4][5]
4IsatinBenzyl ChlorideK2CO3DMF200-596[3][4][5]

Experimental Protocols

General Protocol for Microwave-Assisted N-Alkylation of Morpholine with this compound

This protocol describes a general method for the synthesis of 4-(3-phenoxypropyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Microwave reactor vials (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a stir bar, add this compound (1.0 mmol, 215 mg).

  • Add morpholine (1.2 mmol, 104.5 mg, 0.105 mL).

  • Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add 3-5 mL of DMF or acetonitrile to the vial.

  • Seal the vial with a pressure cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120-150°C for 10-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Expected Outcome:

The reaction is expected to produce 4-(3-phenoxypropyl)morpholine in good to excellent yield.

Visualizations

Experimental Workflow

G General Workflow for Microwave-Assisted Synthesis cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add this compound, Amine, and Base to Microwave Vial B Add Solvent and Seal Vial A->B Step 1 C Microwave Irradiation (Controlled Temperature and Time) B->C Step 2 D Cooling and Filtration C->D Step 3 E Solvent Evaporation D->E Step 4 F Purification (e.g., Column Chromatography) E->F Step 5 G Characterization of Final Product (NMR, MS, etc.) F->G Step 6

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathways

Derivatives of this compound have been shown to interact with the NOP/ORL1 and Histamine H3 receptors.

NOP/ORL1 Receptor Signaling Pathway

G NOP/ORL1 Receptor Signaling Pathway Ligand 3-Phenoxypropyl Amine Derivative (Agonist) Receptor NOP/ORL1 Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel Activation G_protein->K_channel activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates

Caption: NOP/ORL1 receptor signaling pathway.

Histamine H3 Receptor Signaling Pathway

G Histamine H3 Receptor Signaling Pathway Ligand 3-Phenoxypropyl Amine Derivative (Antagonist) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor blocks G_protein Gi/o Protein Receptor->G_protein inhibits activation AC Adenylyl Cyclase G_protein->AC inhibition is blocked Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Histamine, Dopamine) G_protein->Neurotransmitter_Release inhibition is blocked cAMP cAMP AC->cAMP production is disinhibited PKA PKA cAMP->PKA activation is increased

Caption: Histamine H3 receptor signaling pathway.

References

Application Notes and Protocols for the Scalable Synthesis of Pharmaceutical Intermediates with 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of pharmaceutical intermediates utilizing 3-phenoxypropyl bromide. This key building block is instrumental in the development of various active pharmaceutical ingredients (APIs), particularly those containing a phenoxypropylamine scaffold.

Introduction

This compound (CAS 588-63-6) is a vital reagent in pharmaceutical synthesis, primarily serving as an alkylating agent to introduce the phenoxypropyl moiety into target molecules.[1] This structural motif is prevalent in a range of therapeutic agents, including β-blockers, norepinephrine reuptake inhibitors (NRIs), and selective serotonin reuptake inhibitors (SSRIs). Its utility stems from the reactive carbon-bromine bond, which readily undergoes nucleophilic substitution with amines, phenols, and other nucleophiles to form key pharmaceutical intermediates.[1]

This document focuses on the N-alkylation of primary amines with this compound, a common and scalable route to phenoxypropylamine derivatives, which are precursors to numerous drugs.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the N-alkylation of a primary amine with this compound. It is important to note that optimal conditions can vary depending on the specific amine and the scale of the reaction.

ParameterLaboratory Scale (1-10 g)Pilot/Industrial Scale (>1 kg)Reference
Reactants
Primary Amine1.0 eq1.0 - 1.2 eqGeneral Stoichiometry
This compound1.0 - 1.2 eq1.0 eqGeneral Stoichiometry
BaseK₂CO₃, Et₃N (2.0 - 3.0 eq)K₂CO₃, Na₂CO₃ (2.0 - 3.0 eq)[2]
Phase Transfer CatalystOptional (e.g., TBAB, 1-5 mol%)Recommended (e.g., TBAB, 1-5 mol%)[3][4]
SolventAcetonitrile, DMF, TolueneToluene, Xylene, MIBK[2]
Reaction Conditions
Temperature60-100 °C80-120 °CGeneral Practice
Reaction Time8-24 hours12-48 hoursGeneral Practice
Outcome
Typical Yield (Mono-alkylated)60-85%75-90% (with PTC)[2][3]
Purity (Crude)70-90%80-95%General Observation
Major ByproductsDi-alkylated amine, Quaternary ammonium saltDi-alkylated amine[5]

Experimental Protocols

General Protocol for Scalable N-Alkylation of a Primary Amine with this compound

This protocol describes a general method for the synthesis of N-(3-phenoxypropyl)amines, key intermediates for various pharmaceuticals. The use of a phase-transfer catalyst (PTC) is recommended for improved reaction rates, yields, and selectivity, especially on a larger scale.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with the primary amine (1.0 eq), potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.02 eq).

  • Solvent Addition: Add toluene to the reactor to achieve a suitable concentration (typically 5-10 volumes relative to the limiting reagent).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure throughout the reaction.

  • Heating: Begin stirring and heat the reaction mixture to 90-100 °C.

  • Reagent Addition: Slowly add this compound (1.05 eq) to the reaction mixture over 1-2 hours. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, or TLC) until the consumption of the limiting reagent is complete (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude N-(3-phenoxypropyl)amine can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride or hydrobromide).

Scalability Considerations:

  • Heat Management: The N-alkylation reaction is often exothermic. On a large scale, efficient heat removal is critical. A jacketed reactor with a reliable cooling system is essential. The rate of addition of this compound should be carefully controlled to manage the exotherm.

  • Mixing: Efficient agitation is crucial to ensure good mass transfer between the solid base, the liquid organic phase, and the phase-transfer catalyst.

  • Byproduct Formation: The primary byproduct is the di-alkylated amine. Using a slight excess of the primary amine and a phase-transfer catalyst can help to minimize its formation.

  • Solvent Selection: While polar aprotic solvents like DMF can be used on a lab scale, less toxic and more easily recyclable solvents like toluene are preferred for industrial applications.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow reactant_prep Reactant Preparation (Amine, Base, PTC, Solvent) reaction N-Alkylation Reaction (Heating & Stirring) reactant_prep->reaction Charge Reactor workup Aqueous Work-up (Washing & Separation) reaction->workup Cool & Quench isolation Product Isolation (Solvent Removal) workup->isolation Dry & Filter purification Purification (Distillation/Crystallization) isolation->purification Crude Product final_product Final Intermediate purification->final_product Pure Product

Caption: A generalized workflow for the synthesis of N-(3-phenoxypropyl)amine intermediates.

Signaling Pathway of β-Adrenergic Receptor Antagonists (β-Blockers)

Many β-blockers feature a phenoxypropanolamine structure, which can be synthesized from intermediates derived from this compound. These drugs act by antagonizing β-adrenergic receptors.

beta_blocker_pathway ligand Norepinephrine/ Epinephrine beta_receptor β-Adrenergic Receptor ligand->beta_receptor Activates g_protein Gs Protein beta_receptor->g_protein Activates beta_blocker β-Blocker (e.g., Propranolol) beta_blocker->beta_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates Targets

Caption: Mechanism of action of β-blockers on the β-adrenergic signaling pathway.[6][7][8][9]

Signaling Pathway of Norepinephrine Transporter (NET) Inhibitors

Atomoxetine, a selective norepinephrine reuptake inhibitor, contains a phenoxypropylamine structure. It functions by blocking the norepinephrine transporter (NET).

net_inhibitor_pathway cluster_pre cluster_post presynaptic Presynaptic Neuron ne Norepinephrine (NE) presynaptic->ne Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft net Norepinephrine Transporter (NET) ne->net Reuptake receptor Adrenergic Receptor ne->receptor Binds net_inhibitor NET Inhibitor (e.g., Atomoxetine) net_inhibitor->net Blocks signal Signal Transduction receptor->signal

Caption: Mechanism of action of NET inhibitors like atomoxetine in the synapse.[3][10][11][12]

Signaling Pathway of Serotonin Transporter (SERT) Inhibitors

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), also possesses a structure that can be derived from phenoxypropyl intermediates. It acts by inhibiting the serotonin transporter (SERT).

sert_inhibitor_pathway cluster_pre cluster_post presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor Serotonin Receptor serotonin->receptor Binds sert_inhibitor SERT Inhibitor (e.g., Dapoxetine) sert_inhibitor->sert Blocks signal Signal Transduction receptor->signal

Caption: Mechanism of action of SERT inhibitors like dapoxetine in the synapse.[13][14][15][16][17]

References

Application Notes and Protocols: 3-Phenoxypropyl Bromide as a Versatile Three-Carbon Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide is a valuable bifunctional reagent utilized extensively in medicinal chemistry for the introduction of a flexible three-carbon phenoxypropyl linker into a variety of molecular scaffolds.[1] Its structure, comprising a reactive alkyl bromide and a stable phenoxy group, allows for facile nucleophilic substitution reactions, making it a key building block in the synthesis of biologically active compounds.[1][2] The phenoxypropyl moiety is a common feature in numerous pharmaceuticals and clinical candidates, contributing to optimal binding interactions with biological targets and influencing pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling and application in synthesis.

PropertyValueReference
CAS Number 588-63-6
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Clear to slightly brown liquid
Boiling Point 130-134 °C at 14 mmHg[3]
Melting Point 10-11 °C[3]
Density 1.365 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.546[3]
Flash Point 96 °C (204.8 °F) - closed cup

Applications in Medicinal Chemistry

The 3-phenoxypropyl linker introduced by this reagent has been integral in the development of various therapeutic agents, including antitubercular agents, ORL1 receptor agonists, central nervous system (CNS) agents, and antihypertensive drugs.[2][4][5]

Synthesis of Antitubercular Agents: Phenoxyalkylbenzimidazoles

This compound is a key reagent in the synthesis of phenoxyalkylbenzimidazoles, a class of potent antitubercular agents that target the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[2]

This protocol is adapted from the general synthesis of phenoxyalkylbenzimidazoles.[2]

Step 1: Synthesis of 2-Ethyl-1H-benzo[d]imidazole

  • A mixture of o-phenylenediamine (1.0 eq) and propionic acid (1.2 eq) is heated at 120 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to yield 2-ethyl-1H-benzo[d]imidazole.

Step 2: N-Alkylation with this compound

  • To a solution of 2-ethyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of cold water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Ref.
2-Ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole2-Ethyl-1H-benzo[d]imidazoleNaH, this compoundDMF12 hNot specified[2]

The synthesized phenoxyalkylbenzimidazoles act by inhibiting QcrB, a crucial component of the cytochrome bc1 complex, thereby disrupting the electron transport chain and ATP synthesis in M. tuberculosis.

PAB Phenoxyalkylbenzimidazole QcrB QcrB Subunit (Cytochrome bc1 Complex) PAB->QcrB ETC Electron Transport Chain QcrB->ETC Disrupts ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Synthesis ETC->ATP Inhibition of ATP_Synthase->ATP Generates Mtb Mycobacterium tuberculosis Viability ATP->Mtb ATP->Mtb

Mechanism of action of Phenoxyalkylbenzimidazoles.
Synthesis of ORL1 Receptor Agonists

The 3-phenoxypropyl piperidine scaffold is a key pharmacophore for potent and selective ORL1 (NOP) receptor agonists, which have potential applications in pain and anxiety disorders.[1][2]

This protocol describes a general method for the N-alkylation of a piperidine derivative with this compound.[6][7]

  • To a solution of the desired 4-aminopiperidine derivative (1.0 eq) in anhydrous acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).[7]

  • Add this compound (1.2 eq) to the mixture.

  • The reaction mixture is stirred at room temperature or heated to 60-80 °C for 12-24 hours, while monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the N-(3-phenoxypropyl)piperidine derivative.

SubstrateBaseSolventTemperature (°C)Yield (%)Ref.
4-Aminopiperidine derivativeK₂CO₃ or DIPEAAcetonitrile or DMFRT - 80Not specified[6][7]

ORL1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways, ultimately resulting in reduced neuronal excitability.

cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Excitability Neuronal Excitability K_channel->Neuronal_Excitability Hyperpolarization (Inhibition) Ca_channel->Neuronal_Excitability Reduced Neurotransmitter Release (Inhibition) Agonist ORL1 Agonist (3-Phenoxypropyl derivative) Agonist->ORL1 Binds PKA PKA cAMP->PKA Activates PKA->Neuronal_Excitability Modulates MAPK->Neuronal_Excitability Modulates

Simplified ORL1 receptor signaling pathway.
General Protocols for Introducing the 3-Phenoxypropyl Linker

This compound is a versatile reagent for the alkylation of various nucleophiles, including amines, phenols, and thiols.

The reaction of this compound with primary or secondary amines is a straightforward method for introducing the 3-phenoxypropyl moiety.[8]

  • Dissolve the amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base like potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Add this compound (1.1 - 1.2 eq) and stir the mixture at room temperature or with heating.

  • Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup and purify by column chromatography.

The Williamson ether synthesis using this compound is an effective way to prepare aryl propyl ethers.[9]

  • To a solution of the phenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Stir the mixture for 30 minutes at room temperature to form the phenoxide.

  • Add this compound (1.1 eq) and continue stirring, with heating if necessary, until the reaction is complete.

  • Perform an aqueous workup and purify the product, typically by column chromatography or distillation.

Thioethers can be readily synthesized by the reaction of thiols with this compound.[10]

  • Dissolve the thiol (1.0 eq) in a solvent such as ethanol or water.[10]

  • Add a base like potassium carbonate (1.2 eq) or triethylamine (1.1 eq).[10]

  • Add this compound (1.05 eq) and stir the reaction at room temperature.

  • The reaction is typically fast and can be monitored by TLC. After completion, extract the product with an organic solvent, wash, dry, and purify as needed.

NucleophileTypical BaseTypical SolventGeneral Yield Range (%)
Primary/Secondary AmineK₂CO₃, Et₃N, DIPEAAcetonitrile, DMF60-90
PhenolK₂CO₃, Cs₂CO₃Acetone, DMF70-95
ThiolK₂CO₃, Et₃NEthanol, Water80-98

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists for the construction of diverse and biologically active molecules. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile three-carbon linker in their drug discovery and development endeavors. Careful consideration of reaction conditions and purification techniques will ensure the successful synthesis of target compounds with high purity and yield.

Experimental Workflow for Utilizing this compound

Start Project Goal: Synthesize Bioactive Molecule with 3-Carbon Linker Reagent_Selection Select this compound as the Linker Reagent Start->Reagent_Selection Nucleophile_Prep Prepare Nucleophile (Amine, Phenol, Thiol, etc.) Reagent_Selection->Nucleophile_Prep Reaction_Setup Set up Alkylation Reaction: - Choose appropriate base and solvent - Control temperature and reaction time Nucleophile_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Monitoring->Reaction_Setup Incomplete Reaction Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography, Recrystallization, Distillation) Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization Biological_Testing Biological Evaluation (In vitro and/or in vivo assays) Characterization->Biological_Testing Biological_Testing->Reagent_Selection Optimization Required End Lead Compound Identified Biological_Testing->End Desired Activity Achieved

General workflow for synthesis and evaluation.

References

Protecting Group Strategies for Reactions Involving 3-Phenoxypropyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies in chemical reactions involving 3-phenoxypropyl bromide. The selection of an appropriate protecting group is crucial for the successful synthesis of target molecules, preventing unwanted side reactions with nucleophilic functional groups such as alcohols and amines. This compound is a versatile reagent used to introduce the phenoxypropyl moiety, which is present in numerous biologically active compounds and pharmaceutical intermediates.

Introduction to Protecting Group Strategies

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to allow a chemical transformation to occur at another site within the molecule. A protecting group is a chemical moiety that is selectively introduced to mask the reactivity of a functional group and can be subsequently removed under mild conditions to regenerate the original functionality.

The ideal protecting group should be:

  • Easy and inexpensive to introduce in high yield.

  • Stable to the desired reaction conditions.

  • Readily and selectively removed in high yield under conditions that do not affect other functional groups.

This guide focuses on common protecting group strategies for alcohols and amines in the context of their reaction with this compound, a primary alkyl halide that readily participates in nucleophilic substitution reactions.

Protecting Alcohols: Silyl Ethers

Alcohols are often protected as silyl ethers due to their ease of formation, stability to a wide range of non-acidic reagents, and mild deprotection conditions. The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting primary and secondary alcohols.

Application Note: Williamson Ether Synthesis with a TBDMS-Protected Alcohol

The Williamson ether synthesis is a reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. When a molecule contains an alcohol and another nucleophilic site, or to prevent self-condensation, the alcohol can be protected as a silyl ether before reacting with this compound.

Diagram 1: Workflow for Williamson Ether Synthesis with a Protected Alcohol

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Alcohol-containing Substrate B TBDMSCl, Imidazole DMF A->B C TBDMS-Protected Alcohol B->C D NaH, THF C->D Formation of alkoxide E 3-Phenoxypropyl bromide D->E F Alkylated Product E->F G TBAF, THF F->G H Final Product (Ether with free alcohol) G->H

Caption: Workflow for the synthesis of an ether from an alcohol and this compound using a TBDMS protecting group.

Quantitative Data: Williamson Ether Synthesis
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1. ProtectionEthanolamineTBDMSCl, ImidazoleDMFRT2~95
2. AlkylationN-(tert-butyldimethylsilyl)ethanolamineNaH, this compoundTHF0 to RT12~85
3. DeprotectionN-(tert-butyldimethylsilyl)-N-(3-phenoxypropyl)ethanolamineTBAF (1M in THF)THFRT2~98
Experimental Protocol: Williamson Ether Synthesis of N-(3-Phenoxypropyl)ethanolamine

Step 1: Protection of Ethanolamine with TBDMSCl

  • To a stirred solution of ethanolamine (1.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-(tert-butyldimethylsilyl)ethanolamine.

Step 2: Alkylation with this compound

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-(tert-butyldimethylsilyl)ethanolamine (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Deprotection of the TBDMS Group

  • To a solution of the TBDMS-protected product (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, N-(3-phenoxypropyl)ethanolamine.

Protecting Amines: Carbamates (Boc and Cbz)

Amines are commonly protected as carbamates to deactivate their nucleophilicity and basicity. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used due to their differing deprotection conditions, which allows for orthogonal protection strategies.

Application Note: N-Alkylation of a Boc-Protected Amine

The Boc group is stable under basic conditions used for N-alkylation but is readily cleaved under acidic conditions. This makes it an excellent choice for protecting primary and secondary amines during alkylation with this compound.

Diagram 2: N-Alkylation of a Boc-Protected Secondary Amine

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Secondary Amine (e.g., Piperazine) B (Boc)2O, Et3N DCM A->B C N-Boc-Protected Amine B->C D K2CO3, 3-Phenoxypropyl bromide, CH3CN C->D E N-Alkylated, Boc-Protected Product D->E F TFA or HCl in Dioxane DCM E->F G Final Product (N-Alkylated Amine) F->G

Caption: General workflow for the N-alkylation of a secondary amine with this compound using a Boc protecting group.

Quantitative Data: N-Alkylation of Piperazine
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1. ProtectionPiperazineDi-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N)Dichloromethane (DCM)0 to RT4~98
2. Alkylationtert-butyl piperazine-1-carboxylateThis compound, K₂CO₃Acetonitrile (CH₃CN)8016~90
3. Deprotectiontert-butyl 4-(3-phenoxypropyl)piperazine-1-carboxylateTrifluoroacetic acid (TFA)Dichloromethane (DCM)RT1~95
Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)piperazine

Step 1: Mono-Boc Protection of Piperazine

  • To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise.

  • Add triethylamine (Et₃N, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl piperazine-1-carboxylate.

Step 2: N-Alkylation with this compound

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq) and this compound (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected product (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with aqueous NaOH solution to pH > 10.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford 1-(3-phenoxypropyl)piperazine.

Logical Selection of Protecting Groups

The choice of a protecting group strategy depends on the overall synthetic plan and the reactivity of other functional groups present in the molecule.

Diagram 3: Decision Tree for Protecting Group Selection

G Start Substrate with -OH or -NH group for reaction with This compound Q1 Functional group to protect? Start->Q1 A1 Alcohol (-OH) Q1->A1 Alcohol A2 Amine (-NH) Q1->A2 Amine Q2 Other functional groups sensitive to acid? A1->Q2 Q3 Other functional groups sensitive to base or hydrogenolysis? A2->Q3 PG1 Use Silyl Ether (e.g., TBDMS) Deprotection with F- (TBAF) Q2->PG1 No PG2 Consider Benzyl Ether Deprotection via hydrogenolysis Q2->PG2 Yes PG3 Use Boc Group Deprotection with acid (TFA, HCl) Q3->PG3 Yes PG4 Use Cbz Group Deprotection via hydrogenolysis Q3->PG4 No

Caption: A simplified decision-making flowchart for selecting a protecting group for alcohols and amines in reactions with this compound.

Conclusion

The successful incorporation of the 3-phenoxypropyl moiety into complex molecules often necessitates a well-defined protecting group strategy. For alcohols, silyl ethers like TBDMS offer robust protection and mild deprotection. For amines, carbamates such as Boc and Cbz provide excellent protection with orthogonal removal conditions. The protocols and data presented herein serve as a guide for researchers to design and execute synthetic routes involving this compound with high efficiency and selectivity. Careful consideration of the stability and reactivity of all functional groups in the starting materials and intermediates is paramount for achieving the desired synthetic outcome.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Phenoxypropyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yields in alkylation reactions involving 3-phenoxypropyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the alkylation of various nucleophiles with this compound, a reaction that typically proceeds via a Williamson ether synthesis or similar nucleophilic substitution (SN2) pathway.

Question: Why am I experiencing a low yield in my alkylation reaction with this compound?

Answer:

Low yields can stem from several factors. A systematic evaluation of your reaction parameters is the best approach to identify the root cause.[1] Consider the following:

  • Reactant Quality and Stoichiometry:

    • Purity of this compound: Ensure the purity of your this compound. Impurities can interfere with the reaction. Commercially available this compound typically has a purity of 96% or higher.

    • Nucleophile Purity: The nucleophile (e.g., an alcohol or phenol) should be pure and dry.

    • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Ensure accurate measurements.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A base that is too strong can promote side reactions, while a base that is too weak will result in incomplete deprotonation of the nucleophile. Common bases for such reactions include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often effective.[2][4]

    • Temperature: The reaction temperature needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through elimination or decomposition.[3] For some reactions, lowering the temperature to 0°C has been shown to significantly improve yield.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Side Reactions:

    • The primary competing reaction is often E2 elimination, especially with stronger bases and higher temperatures.

    • Certain solvents, like acetone, can participate in side reactions such as aldol condensation if a strong base is used.[5]

  • Solubility Issues:

    • Poor solubility of reactants can hinder the reaction. If you observe this, consider using a co-solvent or a different solvent system.

  • Phase-Transfer Catalysis:

    • For reactions involving a solid and liquid phase (e.g., solid K₂CO₃ in a liquid nucleophile/alkylating agent mixture), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) can significantly improve the reaction rate and yield.[4]

Question: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products indicates the presence of side reactions. Here are the most common ones and how to mitigate them:

  • E2 Elimination: This is a common side reaction where the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of an alkene (3-phenoxypropene) instead of the desired substitution product.

    • Mitigation:

      • Use a less sterically hindered, non-nucleophilic base.

      • Employ milder reaction conditions, particularly lower temperatures.[2]

      • Choose a base that is just strong enough to deprotonate your nucleophile.

  • Reaction with Solvent: Some solvents can react under basic conditions. For example, acetone can undergo aldol condensation.[5]

    • Mitigation: Select an inert solvent for your reaction conditions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices.[4]

  • Polyalkylation: If your nucleophile has multiple reactive sites, you might observe polyalkylation.

    • Mitigation: Use a protecting group strategy to block other reactive sites or carefully control the stoichiometry of the reactants.

Below is a diagram illustrating the competition between the desired SN2 pathway and the E2 elimination side reaction.

competing_reactions S_N2 vs. E2 Pathway for this compound Alkylation reactants Nucleophile (Nu⁻) + this compound sn2_product Desired Alkylation Product (Nu-CH₂CH₂CH₂-O-Ph) reactants->sn2_product S_N2 Pathway (Nucleophilic Attack) e2_product Elimination Byproduct (CH₂=CHCH₂-O-Ph) reactants->e2_product E2 Pathway (Proton Abstraction) base Base base->reactants troubleshooting_workflow start Low or No Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants reactants_ok Reactants OK check_reactants->reactants_ok purify_reactants Purify/Dry Reactants, Verify Stoichiometry reactants_ok->purify_reactants No check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temp.) reactants_ok->check_conditions Yes purify_reactants->check_reactants Re-evaluate conditions_ok Conditions Appear Optimal check_conditions->conditions_ok optimize_conditions Optimize Base, Solvent, Temperature, and Time conditions_ok->optimize_conditions No check_side_reactions 3. Investigate Side Reactions (e.g., E2 Elimination) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions Re-evaluate side_reactions_minimized Side Reactions Minimized check_side_reactions->side_reactions_minimized mitigate_side_reactions Use Milder Base, Lower Temperature side_reactions_minimized->mitigate_side_reactions No consider_ptc 4. Consider Phase-Transfer Catalyst side_reactions_minimized->consider_ptc Yes mitigate_side_reactions->check_side_reactions Re-evaluate yield_improves Yield Improves consider_ptc->yield_improves

References

Common side reactions with 3-Phenoxypropyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Phenoxypropyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are associated with its use as an alkylating agent in nucleophilic substitution reactions. These include:

  • Elimination (E2) reactions: Formation of allyl phenyl ether as a byproduct, particularly when using sterically hindered or strong, non-nucleophilic bases.

  • Over-alkylation of amines: When reacting with primary or secondary amines, the initial N-alkylation product can react further with this compound to yield di- or tri-alkylated products and ultimately quaternary ammonium salts.

  • C-alkylation of phenoxides: With phenoxide nucleophiles, alkylation can occur on the aromatic ring (at the ortho and para positions) in addition to the desired O-alkylation.

  • Hydrolysis: In the presence of water, this compound can be hydrolyzed to 3-phenoxypropan-1-ol.

Q2: How can I minimize the formation of the elimination byproduct?

A2: To favor the desired SN2 reaction over E2 elimination, consider the following:

  • Choice of Base: Use a non-hindered, weaker base when possible. Strong, bulky bases like potassium tert-butoxide are known to promote E2 elimination.

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway.

  • Nucleophile Concentration: A high concentration of a good nucleophile will favor the bimolecular substitution reaction.

Q3: I am observing multiple products in my reaction with a primary amine. What is happening and how can I improve the selectivity for mono-alkylation?

A3: The formation of multiple products is likely due to over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining this compound. To favor mono-alkylation:

  • Control Stoichiometry: Use a large excess of the primary amine relative to this compound. This increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Protecting Groups: For the synthesis of a pure secondary amine, consider using a protecting group on the primary amine that can be removed after the alkylation step.

Q4: My Williamson ether synthesis with a substituted phenol is giving a mixture of isomers. How can I increase the yield of the O-alkylated product?

A4: The formation of a mixture of isomers indicates that C-alkylation is competing with the desired O-alkylation. To enhance the selectivity for O-alkylation:

  • Solvent Choice: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. Protic solvents can solvate the oxygen of the phenoxide, making it less available for alkylation and thus promoting C-alkylation.[1]

Q5: I suspect my sample of this compound has degraded. What is the likely degradation product?

A5: The most common degradation product is 3-phenoxypropan-1-ol, formed through hydrolysis. Ensure that the reagent is stored in a dry environment to minimize this.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Alkylated Product with an Amine Nucleophile
Symptom Possible Cause Troubleshooting Steps
Complex mixture of products observed by TLC or LC-MS.Over-alkylation of the amine.- Increase the molar excess of the amine nucleophile. - Add this compound to the reaction mixture dropwise over an extended period. - Consider a protecting group strategy for the amine.
Starting material remains unreacted even after prolonged reaction time.Insufficient reactivity of the amine.- Increase the reaction temperature. - Use a stronger, non-nucleophilic base to deprotonate the amine if applicable. - Switch to a more polar solvent to enhance the reaction rate.
Formation of a significant amount of a less polar byproduct.E2 Elimination.- Use a less sterically hindered base. - Lower the reaction temperature.
Issue 2: Poor Selectivity in Williamson Ether Synthesis with Phenols
Symptom Possible Cause Troubleshooting Steps
A mixture of O-alkylated and C-alkylated products is formed.Reaction conditions favor C-alkylation.- Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile).[1] - Ensure complete deprotonation of the phenol to the phenoxide.
Low conversion of the starting phenol.Insufficiently strong base or poor solubility.- Use a stronger base like sodium hydride (NaH) to ensure complete formation of the phenoxide. - Choose a solvent in which all reactants are fully soluble.
Formation of allyl phenyl ether.E2 Elimination.- Use a less hindered base. - Lower the reaction temperature.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a general procedure for the mono-alkylation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (e.g., 5 mmol, 5 equivalents) and anhydrous DMF.

  • Add potassium carbonate (e.g., 1.5 mmol, 1.5 equivalents).

  • Stir the mixture at room temperature.

  • Slowly add a solution of this compound (1 mmol, 1 equivalent) in anhydrous DMF to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-(3-phenoxypropyl)amine.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the logical relationships between reaction conditions and potential products.

sn2_vs_e2 reagents This compound + Nucleophile/Base sn2 SN2 Product (Desired Alkylation) reagents->sn2 Good Nucleophile Low Steric Hindrance Lower Temperature e2 E2 Product (Allyl phenyl ether) reagents->e2 Strong, Bulky Base Higher Temperature

Caption: Competing SN2 and E2 reaction pathways. (Within 100 characters)

o_vs_c_alkylation reagents This compound + Phenoxide o_alkylation O-Alkylation Product (Desired Ether) reagents->o_alkylation Polar Aprotic Solvent (e.g., DMF) c_alkylation C-Alkylation Product (Ring Alkylated) reagents->c_alkylation Protic Solvent (e.g., Ethanol) amine_alkylation_workflow start Start: Primary Amine + this compound reaction Reaction with Base start->reaction product_mixture Product Mixture: - Primary Amine (excess) - Secondary Amine - Tertiary Amine - Quaternary Salt reaction->product_mixture workup Aqueous Workup product_mixture->workup purification Column Chromatography workup->purification isolated_product Isolated Mono-alkylated Product purification->isolated_product

References

Cleavage of ether linkage in 3-Phenoxypropyl bromide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acidic cleavage of the ether linkage in 3-phenoxypropyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the acidic cleavage of this compound?

A1: Under typical acidic conditions using strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage in this compound will cleave to yield phenol and 1,3-dibromopropane .[1][2][3] This occurs because the aryl-oxygen bond is more stable than the alkyl-oxygen bond, leading to cleavage at the alkyl side.[4]

Q2: What is the reaction mechanism for the cleavage of this compound under acidic conditions?

A2: The reaction proceeds via a nucleophilic substitution mechanism.[2][5] For this compound, which has a primary alkyl group attached to the ether oxygen, the reaction follows an SN2 pathway .[6][7][8] The mechanism involves two main steps:

  • Protonation of the ether oxygen: The strong acid protonates the ether oxygen, making it a good leaving group (a neutral phenol molecule).[3]

  • Nucleophilic attack: The halide anion (e.g., Br⁻) then acts as a nucleophile and attacks the primary carbon atom attached to the oxygen in a concerted SN2 fashion, displacing the phenol and forming the alkyl halide.[9]

Q3: Which acids are most effective for this cleavage reaction?

A3: Strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are most effective for cleaving ethers.[2][5] Hydrochloric acid (HCl) is generally not reactive enough to cleave ethers under standard conditions.[7] The choice between HBr and HI can depend on the desired product and reaction conditions, though both will yield the corresponding dihalopropane.

Q4: Can the reaction produce other byproducts?

A4: Yes, potential side reactions can occur. The product, 1,3-dibromopropane, can undergo further reactions under harsh acidic conditions, although it is generally stable.[10] Phenol is unlikely to react further with HBr to form a bromobenzene.[11][12] Incomplete reaction will result in residual starting material. Careful control of reaction conditions is crucial to minimize byproduct formation.

Experimental Protocols

Representative Protocol for Acidic Cleavage of this compound with HBr

This protocol is a general guideline and may require optimization based on specific experimental goals and available equipment.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (optional, as a co-solvent)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

  • Add a 5-10 fold molar excess of 48% aqueous hydrobromic acid. Acetic acid can be used as a co-solvent to improve solubility if needed.

  • Heat the reaction mixture to reflux (typically 110-125 °C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product (a mixture of phenol and 1,3-dibromopropane).

  • Purify the products by fractional distillation or column chromatography.

Data Presentation

Table 1: Physical Properties of Reactant and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₉H₁₁BrO215.09130-134 (at 14 mmHg)[13][14][15]10-11[13][14]1.365 (at 25 °C)[13][14][15]
PhenolC₆H₆O94.11181.740.51.07
1,3-DibromopropaneC₃H₆Br₂201.89167[16]-34[16]1.989 (at 25 °C)[16]

Table 2: Typical Reaction Conditions and Expected Yields (Illustrative)

AcidConcentrationTemperature (°C)Reaction Time (h)Expected Yield
HBr48% aq.110-125 (Reflux)4-12Moderate to High
HI57% aq.110-125 (Reflux)2-8High

Note: Yields are highly dependent on reaction scale, purity of starting materials, and work-up/purification procedures. These are estimated ranges based on general ether cleavage reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration or amount. 3. Poor mixing if the reaction is biphasic.1. Increase the reaction time and/or temperature. Monitor progress by TLC/GC. 2. Use a higher concentration of acid or a larger molar excess. 3. Use a co-solvent like acetic acid to improve solubility and ensure vigorous stirring.
Low Yield of Desired Products 1. Loss of volatile products (especially 1,3-dibromopropane) during work-up. 2. Formation of side products due to excessive heat or reaction time. 3. Inefficient extraction or purification.1. Ensure efficient cooling during distillation and handle the product with care. 2. Optimize reaction time and temperature to find the balance between complete conversion and minimal side product formation. 3. Perform extractions with a suitable solvent and optimize the purification method (e.g., column chromatography conditions).
Formation of Unidentified Byproducts 1. Decomposition of starting material or products under harsh conditions. 2. Presence of impurities in the starting material.1. Use milder reaction conditions if possible (e.g., lower temperature for a longer time). 2. Ensure the purity of the this compound before starting the reaction. Analyze byproducts by GC-MS or NMR to identify their structure and adjust conditions accordingly.

Visualizations

Caption: SN2 mechanism for the acidic cleavage of this compound.

Experimental_Workflow A 1. Reaction Setup (this compound + HBr) B 2. Reflux (110-125 °C, 4-12 h) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Distillation or Chromatography) C->D E 5. Product Analysis (NMR, GC-MS) D->E

Caption: General experimental workflow for the cleavage of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Decision1 Is starting material consumed? (Check TLC/GC) Start->Decision1 Decision2 Are there significant byproducts? Decision1->Decision2 Yes Solution1 Increase reaction time/temperature Increase acid concentration Decision1->Solution1 No Solution2 Optimize work-up and purification Check for volatile product loss Decision2->Solution2 No Solution3 Decrease reaction temperature Reduce reaction time Check starting material purity Decision2->Solution3 Yes

Caption: Troubleshooting decision tree for the acidic cleavage reaction.

References

Byproducts in 3-Phenoxypropyl bromide reactions and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-phenoxypropyl bromide. The focus is on identifying and managing common byproducts in two primary reaction types: Williamson Ether Synthesis and Grignard Reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you to identify potential byproducts and take corrective actions.

Issue/Observation Potential Cause & Byproduct Suggested Action
Williamson Ether Synthesis: An unexpected peak appears in the GC-MS with a lower retention time and a mass of 134 g/mol .E2 Elimination: The strong base used may have caused the elimination of HBr, leading to the formation of Allyl Phenyl Ether .[1][2]- Lower the reaction temperature.- Use a less sterically hindered base.- Use a polar aprotic solvent to favor SN2 over E2.
Williamson Ether Synthesis: The NMR spectrum of the crude product shows unreacted phenol.Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenol.- Use a stronger base (e.g., NaH).- Ensure the base is fresh and anhydrous.- Use a slight excess of the base.
Grignard Reaction: A high-boiling point impurity is observed, which is difficult to separate from the desired product.Homocoupling: The Grignard reagent can couple with unreacted this compound to form 1,6-Diphenoxyhexane .[3][4][5][6][7]- Add the this compound slowly to the magnesium turnings to maintain a low concentration.- Ensure the reaction temperature is not too high, as this can favor coupling.[8]
Grignard Reaction: The reaction fails to initiate, or the yield is very low.Quenching by Water: Grignard reagents are highly reactive with protic solvents, especially water. This forms the reduced alkane, Phenoxypropane .[9]- Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
General: The NMR spectrum is complex, with multiple sets of overlapping peaks.Presence of Multiple Byproducts & Starting Materials: The reaction may have low conversion and/or multiple side reactions occurring.- Purify the crude product using column chromatography or distillation.- Acquire reference spectra of suspected byproducts for comparison.- Optimize reaction conditions (temperature, time, stoichiometry) to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Williamson ether synthesis using this compound?

The most common byproduct is allyl phenyl ether, which results from an E2 elimination side reaction promoted by the base.[1] Other potential impurities include unreacted starting materials such as phenol and this compound.

Q2: What side reactions are typical when preparing a Grignard reagent from this compound?

The primary side reaction is the homocoupling of the Grignard reagent with another molecule of this compound, which produces the symmetrical dimer, 1,6-diphenoxyhexane.[3][4][5][8] Additionally, if any moisture is present in the reaction, the highly reactive Grignard reagent will be quenched to form phenoxypropane.[9]

Q3: Which analytical techniques are most effective for identifying these byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques.[10][11][12]

  • GC-MS is excellent for separating volatile components in the reaction mixture and providing their mass-to-charge ratio, which aids in identification.[10][11]

  • NMR (¹H and ¹³C) provides detailed structural information about the molecules, allowing for unambiguous identification of the main product and any byproducts.[12][13]

Q4: How can I minimize the formation of byproducts?

To minimize E2 elimination in Williamson ether synthesis, use the least sterically hindered base possible and maintain a moderate reaction temperature. The use of polar aprotic solvents can also favor the desired SN2 reaction.

To reduce homocoupling in Grignard reactions, ensure a slow, controlled addition of the this compound to the magnesium to avoid a high local concentration.[8] For all Grignard reactions, using anhydrous solvents and glassware under an inert atmosphere is critical to prevent quenching.[9]

Byproduct Identification Data

The following tables summarize key analytical data for this compound and its common byproducts to aid in their identification.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

CompoundStructure¹H NMR (ppm)¹³C NMR (ppm)
This compound C₆H₅O(CH₂)₃Br7.32-7.25 (m, 2H), 6.98-6.88 (m, 3H), 4.12 (t, 2H), 3.65 (t, 2H), 2.35 (p, 2H)158.8, 129.5, 121.0, 114.5, 65.8, 32.5, 30.8
Allyl Phenyl Ether C₆H₅OCH₂CH=CH₂7.35-7.25 (m, 2H), 7.00-6.88 (m, 3H), 6.15-5.98 (m, 1H), 5.42 (dd, 1H), 5.28 (dd, 1H), 4.55 (d, 2H)[14][15][16]158.4, 134.8, 129.4, 120.9, 117.6, 114.8, 68.8[17][18]
1,6-Diphenoxyhexane C₆H₅O(CH₂)₆OC₆H₅~7.28 (m, 4H), ~6.92 (m, 6H), ~3.95 (t, 4H), ~1.80 (p, 4H), ~1.50 (p, 4H) (Predicted)[19]~159.1, 129.4, 120.5, 114.5, 67.8, 29.3, 26.0 (Predicted)[19]
Phenoxypropane C₆H₅O(CH₂)₂CH₃7.32-7.24 (m, 2H), 6.98-6.88 (m, 3H), 3.92 (t, 2H), 1.81 (h, 2H), 1.05 (t, 3H)159.2, 129.4, 120.6, 114.5, 69.6, 22.7, 10.6

Table 2: GC-MS Data (Key m/z Fragments)

CompoundMolecular WeightKey m/z Fragments
This compound 215.09 g/mol 216/214 (M⁺), 135, 121, 94, 77, 65, 51
Allyl Phenyl Ether 134.18 g/mol 134 (M⁺), 119, 93, 77, 65, 51, 39[17][18][20]
1,6-Diphenoxyhexane 270.38 g/mol 270 (M⁺), 177, 107, 94, 77 (Predicted based on structure)[19]
Phenoxypropane 136.19 g/mol 136 (M⁺), 94, 77, 65, 51, 43

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of a Reaction Mixture
  • Sample Preparation:

    • Quench the reaction if necessary.

    • Take a small aliquot (approx. 100 µL) of the crude reaction mixture.

    • Dilute the aliquot with a suitable volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.[21]

    • If solids are present, filter the diluted sample through a small plug of glass wool in a Pasteur pipette or centrifuge the sample.[21][22]

    • Transfer the final solution to a 1.5 mL glass GC autosampler vial.[21][22]

  • Instrumentation and Analysis:

    • Use a GC system equipped with a standard non-polar column (e.g., DB-5 or equivalent).

    • Set the injector temperature to 250 °C.

    • Program the oven temperature with a ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C).

    • Set the mass spectrometer to scan a mass range of m/z 40-400.

    • Inject 1 µL of the prepared sample.

  • Data Interpretation:

    • Analyze the resulting chromatogram to determine the retention times of the components.

    • Examine the mass spectrum of each peak.

    • Compare the fragmentation patterns with library data (e.g., NIST) and the data in Table 2 to identify the compounds.[11][23]

Protocol 2: General Procedure for NMR Sample Preparation
  • Sample Preparation:

    • Take approximately 5-10 mg of the crude or purified product.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[24] Ensure the sample is fully dissolved to form a homogeneous solution.[25]

    • If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[26]

  • Analysis:

    • Cap the NMR tube and carefully place it in the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

  • Data Interpretation:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the components.

    • Assign the chemical shifts and compare them with the reference data in Table 1 and literature values to confirm the structures of the product and byproducts.

Visualizations

Byproduct_Identification_Workflow cluster_reaction Experiment cluster_analysis Analysis cluster_data Data Interpretation cluster_id Conclusion Reaction Crude Reaction Mixture GCMS GC-MS Analysis Reaction->GCMS NMR NMR Analysis Reaction->NMR RT_MS Retention Times & Mass Spectra GCMS->RT_MS Shifts Chemical Shifts & Coupling NMR->Shifts Identification Byproduct Identification RT_MS->Identification Shifts->Identification

Reaction_Pathways cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard Reaction Start This compound + Reagents SN2 Desired Product (S N 2) Start->SN2 Base (e.g., NaH) E2 Byproduct: Allyl Phenyl Ether (E2) Start->E2 Strong/Hindered Base Grignard Desired Product Start->Grignard Mg, Anhydrous Ether Coupling Byproduct: 1,6-Diphenoxyhexane Grignard->Coupling Excess R-Br

References

Technical Support Center: Purification of Products from 3-Phenoxypropyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of products from the alkylation of various nucleophiles with 3-phenoxypropyl bromide by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the alkylation reaction with this compound?

A1: Common impurities include unreacted starting materials (the nucleophile and this compound), over-alkylated byproducts (in the case of primary or secondary amines), and potential side-products from the decomposition of the alkylating agent or product, especially if the reaction is heated for extended periods. For amine alkylations, it is common to see a mixture of mono- and di-alkylated products.[1]

Q2: My amine-containing product is streaking badly on the TLC plate. What can I do?

A2: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system.[2] Typically, 0.5-2% triethylamine (TEA) or using a solvent system containing ammonia in methanol (e.g., 1-10%) can neutralize the acidic sites on the silica gel, leading to better spot shape and separation.[2]

Q3: My desired product is not eluting from the column, even with a high concentration of ethyl acetate in hexane. What should I do?

A3: If your product is highly polar, an ethyl acetate/hexane system may not be sufficient to elute it. You can try a more polar solvent system, such as dichloromethane/methanol. For particularly stubborn basic compounds, a common mobile phase is 5-10% methanol in dichloromethane with the addition of 1% triethylamine to prevent streaking.[2]

Q4: How can I visualize my product on a TLC plate if it's not UV-active?

A4: If your product does not have a UV chromophore, you will need to use a chemical stain for visualization. Common stains for general organic compounds include potassium permanganate (KMnO4) and p-anisaldehyde. For amines, ninhydrin stain is also a viable option.

Q5: Is it better to perform wet or dry loading of my crude product onto the column?

A5: The choice between wet and dry loading depends on the solubility of your crude product in the initial eluent.

  • Wet loading is suitable for products that are readily soluble in the mobile phase.[3]

  • Dry loading is preferred for products that have poor solubility in the eluent.[3] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then dried to a free-flowing powder and loaded onto the column.[3] This technique often leads to better resolution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography purification of this compound alkylation products.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Starting Material - Inappropriate solvent system. - Column overloading.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] - Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.
Product Co-elutes with a Byproduct - Byproduct has a similar polarity to the product. - Over-alkylation of a primary or secondary amine has occurred, leading to products with similar polarities.- Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider trying dichloromethane/methanol or toluene/ethyl acetate. - If purifying an amine, consider using an amine-functionalized silica gel column, which can improve the separation of basic compounds.[5]
Product Appears to Decompose on the Column - The product is unstable on acidic silica gel.- Test the stability of your compound on a silica gel TLC plate by spotting it and letting it sit for a few hours before eluting.[6] - Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[4] - Consider using a different stationary phase, such as alumina (neutral or basic) or Florisil.[6]
No Compound Eluting from the Column - The eluent is not polar enough. - The compound has irreversibly adsorbed to the silica gel. - The compound is not stable on silica gel and has decomposed.- Increase the polarity of the eluent significantly. A "flush" with 10-20% methanol in dichloromethane can be attempted.[2] - If decomposition is suspected, refer to the solutions for product decomposition.
Fractions are Very Dilute - The column diameter is too large for the amount of sample. - The elution was too fast.- Use a narrower column for smaller sample sizes. - Reduce the flow rate to allow for better separation and more concentrated fractions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
  • Reaction Setup : To a solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent : Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring : Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up : Cool the reaction mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Column Chromatography Purification of N-Alkylated Product
  • TLC Analysis : Determine an appropriate solvent system for column chromatography by TLC. A good starting point for many N-alkylated phenoxypropyl derivatives is a gradient of ethyl acetate in hexane. For basic products, add 1% triethylamine to the solvent system.

  • Column Packing : Pack a glass column with silica gel (100-200 mesh) using the initial, less polar eluent.

  • Sample Loading : Load the crude product onto the column using either the wet or dry loading method as described in the FAQs.

  • Elution : Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography
Compound Type Stationary Phase Typical Eluent System Notes
N-alkylated amines (basic)Silica GelHexane/Ethyl Acetate with 1% TriethylamineThe triethylamine is crucial to prevent peak tailing.
N-alkylated amines (basic)Amine-functionalized SilicaHexane/Ethyl AcetateCan often be used without a basic modifier.[5]
O-alkylated phenolsSilica GelHexane/Ethyl Acetate or Toluene/Ethyl AcetateGradient elution is typically effective.
N-alkylated imidazolesSilica GelHexane/Ethyl Acetate or Dichloromethane/MethanolPolarity can be adjusted based on other functional groups present.

Visualizations

experimental_workflow cluster_reaction Alkylation Reaction cluster_purification Column Chromatography Purification start Starting Materials (Nucleophile + this compound) reaction Reaction with Base (e.g., K2CO3 in DMF) start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude tlc TLC Analysis to Determine Eluent crude->tlc packing Pack Silica Gel Column tlc->packing loading Load Crude Product packing->loading elution Gradient Elution loading->elution fractions Collect and Analyze Fractions elution->fractions pure_product Combine Pure Fractions & Evaporate Solvent fractions->pure_product final Purified Product pure_product->final troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Problems cluster_stability Stability Issues start Problem Encountered During Purification poor_sep Poor Separation start->poor_sep co_elution Co-elution of Product and Impurity start->co_elution no_elution Product Not Eluting start->no_elution streaking Product Streaking (Amines) start->streaking decomposition Product Decomposition on Column start->decomposition solution1 Optimize Solvent System (TLC) Use Gradient Elution poor_sep->solution1 solution2 Try Different Solvent System Use Amine-Functionalized Silica co_elution->solution2 solution3 Increase Eluent Polarity (e.g., DCM/MeOH) no_elution->solution3 solution4 Add Triethylamine (1%) to Eluent streaking->solution4 solution5 Deactivate Silica with TEA Use Alumina or Florisil decomposition->solution5

References

How to avoid elimination byproducts with 3-Phenoxypropyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of elimination byproducts during reactions with 3-phenoxypropyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct when using this compound in a substitution reaction?

The primary elimination byproduct is allyl phenyl ether. This occurs through an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and displacement of the bromide ion.

Q2: What general reaction conditions favor the desired substitution (SN2) product over the elimination (E2) byproduct?

To favor the SN2 product, it is crucial to use a primary alkyl halide like this compound.[1] Additionally, employing a less sterically hindered and milder base, using a polar aprotic solvent, and maintaining a lower reaction temperature will favor the substitution pathway.[2]

Q3: Why is the choice of base so critical in minimizing elimination?

Strong and sterically bulky bases have a higher propensity to act as a base rather than a nucleophile, meaning they are more likely to abstract a proton, initiating the E2 elimination pathway.[3] Milder bases, such as potassium carbonate (K₂CO₃), are less likely to induce elimination and are often sufficient for the deprotonation of many nucleophiles used in reactions with this compound.[4][5]

Q4: Can the solvent choice influence the ratio of substitution to elimination products?

Yes, the solvent plays a significant role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, increasing the nucleophilicity of the anion.[2] Protic solvents can solvate the nucleophile, reducing its effectiveness and can, in some cases, favor elimination pathways.[4]

Q5: What is phase-transfer catalysis, and can it be beneficial in this context?

Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the nucleophile from the aqueous or solid phase into the organic phase where the this compound is dissolved. This can enhance the reaction rate and selectivity of the desired substitution reaction, often under milder conditions, thereby minimizing the potential for elimination.[6][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High proportion of allyl phenyl ether (elimination byproduct) in the product mixture. The base is too strong or sterically hindered (e.g., NaOH, NaH, potassium tert-butoxide).Switch to a milder, non-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][5]
The reaction temperature is too high.Lower the reaction temperature. SN2 reactions are generally less sensitive to temperature changes than E2 reactions.[9]
The solvent is promoting elimination (e.g., a protic solvent).Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor the SN2 pathway.[2]
Slow or incomplete reaction with low conversion to the desired substitution product. The base is too weak for the chosen nucleophile.If using a very weak base with a less acidic nucleophile, consider a moderately stronger base, but avoid highly hindered ones. For instance, if K₂CO₃ is ineffective, carefully controlled addition of NaOH could be tested.[4]
Poor solubility of the nucleophilic salt in the organic solvent.Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the transport of the nucleophile into the organic phase.[6]
Insufficient reaction time.Monitor the reaction progress using TLC or GC and allow for a longer reaction time if necessary.
Formation of multiple unidentified byproducts. The reaction conditions are too harsh, leading to decomposition or side reactions.In addition to lowering the temperature and using a milder base, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
The starting materials are impure.Verify the purity of this compound and the nucleophile before starting the reaction.

Data on Reaction Conditions

The following table summarizes qualitative and quantitative data on how different reaction parameters can influence the outcome of reactions with this compound, favoring either the desired substitution (SN2) product or the undesired elimination (E2) byproduct.

Parameter Condition Favoring Substitution (SN2) Condition Favoring Elimination (E2) Yield/Selectivity Data (Illustrative)
Base Weak, non-hindered bases (e.g., K₂CO₃, Cs₂CO₃)[2][5]Strong, bulky bases (e.g., NaOH, NaH, KOtBu)[3]A study on a similar primary alkyl halide showed significantly higher ether yield with K₂CO₃ compared to stronger bases.[3] For the synthesis of allyl phenyl ether (the elimination product) from phenol and allyl bromide, K₂CO₃ in acetone at reflux gave a high yield (115-130g from 94g phenol).[10]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)[2]Protic or less polar solventsWilliamson ether synthesis of a phenolic compound using K₂CO₃ in DMF at 80°C is a literature-reported condition for favoring substitution.[1]
Temperature Lower temperatures (e.g., Room Temperature to 80°C)[4]Higher temperatures (e.g., >100°C)[9]A general principle is that higher temperatures favor elimination over substitution.[9]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)[6]NoneThe use of a phase-transfer catalyst can improve the yield of the substitution product under milder conditions, thus reducing the likelihood of elimination.[6]

Experimental Protocol: Williamson Ether Synthesis with this compound and a Phenolic Nucleophile (Optimized to Minimize Elimination)

This protocol describes a general procedure for the reaction of this compound with a generic phenol to yield the corresponding ether, with conditions chosen to minimize the formation of the allyl phenyl ether byproduct.

Materials:

  • This compound

  • Phenolic nucleophile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic nucleophile (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether product.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts for controlling the reaction pathway of this compound.

Substitution_vs_Elimination Reactants This compound + Nucleophile/Base SN2_Conditions Milder Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMF) Lower Temperature Reactants->SN2_Conditions Favorable Conditions E2_Conditions Strong/Bulky Base (e.g., NaOH) Higher Temperature Reactants->E2_Conditions Unfavorable Conditions Substitution_Product Desired Substitution Product (Ether) SN2_Conditions->Substitution_Product Leads to Elimination_Byproduct Elimination Byproduct (Allyl Phenyl Ether) E2_Conditions->Elimination_Byproduct Leads to

Caption: Factors influencing the reaction pathway of this compound.

Experimental_Workflow Start Start: Combine Phenol and K2CO3 in DMF Add_Bromide Add 3-Phenoxypropyl Bromide Start->Add_Bromide React Heat at 60-80°C (Monitor by TLC) Add_Bromide->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Substitution Product Purify->Product

Caption: Optimized workflow for minimizing elimination byproducts.

References

Technical Support Center: 3-Phenoxypropyl Bromide Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving 3-phenoxypropyl bromide.

Frequently Asked Questions (FAQs)

Q1: What type of substitution mechanism does this compound typically undergo?

A1: As a primary alkyl halide (the bromine is attached to a carbon that is bonded to only one other carbon), this compound predominantly undergoes substitution via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

Q2: My reaction is very slow. What are the key factors I can change to increase the reaction rate?

A2: The rate of S(_N)2 reactions is primarily influenced by four factors: the nucleophile, the solvent, the temperature, and the leaving group. To increase the rate, you should consider:

  • Using a stronger nucleophile: More negatively charged and less electronegative species are generally stronger nucleophiles.

  • Choosing an appropriate solvent: Polar aprotic solvents are ideal for S(_N)2 reactions.

  • Increasing the reaction temperature: Higher temperatures generally increase the rate of reaction. However, be aware that this can also promote side reactions like elimination.

  • While you cannot change the bromide leaving group in this substrate, it is already a very good leaving group.

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are highly recommended for S(_N)2 reactions. These solvents can dissolve the nucleophilic salt but do not solvate the anion (the nucleophile) as strongly as polar protic solvents. This "naked" and more reactive nucleophile results in a significantly faster reaction rate.[1][2][3] Excellent choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Acetonitrile (ACN)

Polar protic solvents like water, methanol, and ethanol should generally be avoided as they form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[1][2]

Q4: Will the phenoxy group or the ether linkage interfere with the reaction?

A4: Under typical S(_N)2 conditions, which are generally neutral or basic, the phenoxy group and the ether linkage are stable and should not interfere with the substitution at the propyl chain.[4] Cleavage of the ether bond typically requires strong acidic conditions, which are not employed in these reactions.[4]

Q5: How does the choice of nucleophile affect the reaction rate?

A5: The strength of the nucleophile is a critical factor. Strong nucleophiles react much faster in S(_N)2 reactions than weak ones. Nucleophilicity is influenced by charge, basicity, and polarizability. Anionic nucleophiles (e.g., N(_3)

^{-}
, CN
^{-}
, RS
^{-}
) are generally much stronger than their neutral counterparts (e.g., H(_2)O, ROH).

Data Presentation: Factors Influencing Reaction Rate

Disclaimer: The following quantitative data is for analogous primary alkyl halides (e.g., 1-bromopropane, ethyl bromide) and is intended to be illustrative of the principles that govern the substitution reactions of this compound. Actual reaction rates will vary.

Table 1: Relative Reaction Rates with Various Nucleophiles

This table illustrates the impact of nucleophile strength on the rate of S(_N)2 reactions.

NucleophileFormulaRelative Rate (vs. CH(_3)OH)Nucleophile Strength
MethanolCH(_3)OH1Very Weak
ChlorideCl
^{-}
~200Weak
AmmoniaNH(_3)~700Moderate
AzideN(_3)
^{-}
~1,000Strong
HydroxideOH
^{-}
~16,000Strong
MethoxideCH(_3)O
^{-}
~25,000Strong
CyanideCN
^{-}
~100,000Very Strong
ThiophenoxidePhS
^{-}
~1,000,000Very Strong

Table 2: Relative Reaction Rates in Different Solvents

This table demonstrates the significant effect of the solvent on S(_N)2 reaction rates.

SolventTypeRelative Rate
MethanolPolar Protic1
EthanolPolar Protic~2
WaterPolar Protic~7
AcetonePolar Aprotic~500
Acetonitrile (ACN)Polar Aprotic~5,000
Dimethylformamide (DMF)Polar Aprotic~10,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic~13,000

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Weak nucleophile.2. Inappropriate solvent (e.g., polar protic).3. Low reaction temperature.4. Impure starting materials.1. Switch to a stronger nucleophile (see Table 1).2. Change the solvent to a polar aprotic solvent like DMF or DMSO (see Table 2).3. Increase the temperature in increments of 10°C. Monitor for side products.4. Ensure this compound and the nucleophile are pure and dry.
Formation of an Alkene Side Product Elimination (E2) is competing with substitution (S(_N)2). This is favored by:1. Sterically hindered or strongly basic nucleophiles.2. High reaction temperatures.1. Use a less sterically hindered and less basic nucleophile if possible (e.g., azide or cyanide are good nucleophiles but relatively weak bases).2. Run the reaction at a lower temperature for a longer period.3. Use a polar aprotic solvent, which favors S(_N)2 over E2.
Multiple Products with Amine Nucleophiles The primary amine product is itself a nucleophile and can react with another molecule of this compound, leading to secondary and tertiary amines, and even quaternary ammonium salts.[5][6][7]1. Use a large excess of the amine nucleophile (e.g., 5-10 equivalents) to ensure the alkyl halide is more likely to react with the starting amine.2. Alternatively, use a surrogate for ammonia, such as sodium azide followed by a reduction step, to synthesize the primary amine cleanly.[5]
No Reaction with an Alcohol Nucleophile (Williamson Ether Synthesis) The alcohol is not a strong enough nucleophile. It must be deprotonated to form the more nucleophilic alkoxide.1. Deprotonate the alcohol first using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF before adding the this compound.

Experimental Protocols

Protocol 1: General Procedure for Substitution with an Anionic Nucleophile (e.g., Sodium Azide)

This protocol describes the synthesis of 3-phenoxypropyl azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of a Secondary Amine using an Amine Nucleophile

This protocol describes the reaction of this compound with a primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (3.0 eq)

  • Potassium carbonate (K(_2)CO(_3)) (2.0 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.

  • Heat the mixture to reflux (approximately 82°C) and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess amine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Purify by column chromatography as needed.

Visualizations

experimental_workflow sub Substrate (this compound) react Reaction Vessel (Heat, Stir) sub->react nuc Nucleophile (e.g., NaN3, R-NH2) nuc->react solv Solvent (Polar Aprotic: DMF, DMSO) solv->react workup Aqueous Workup (Extraction, Washing) react->workup Reaction Complete purify Purification (Chromatography) workup->purify prod Final Product purify->prod

Caption: General experimental workflow for a substitution reaction.

troubleshooting_logic start Reaction Outcome? slow Slow / Incomplete start->slow No side_prod Side Products Observed start->side_prod Yes success Success start->success Yes, High Yield check_solv Is solvent polar aprotic (DMF, DMSO)? slow->check_solv elimination Alkene (E2) Product? side_prod->elimination check_nuc Is nucleophile strong? check_solv->check_nuc Yes change_solv Change to Polar Aprotic Solvent check_solv->change_solv No check_temp Is temperature adequate? check_nuc->check_temp Yes change_nuc Use Stronger Nucleophile check_nuc->change_nuc No check_temp->success Yes increase_temp Increase Temperature check_temp->increase_temp No increase_temp->slow change_solv->slow change_nuc->slow overalkylation Multiple Amine Products? elimination->overalkylation No lower_temp Lower Temperature / Use Weaker Base elimination->lower_temp Yes excess_amine Use Large Excess of Amine Nucleophile overalkylation->excess_amine Yes

Caption: Troubleshooting logic for optimizing substitution reactions.

References

Effect of solvent on the reactivity of 3-Phenoxypropyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Phenoxypropyl Bromide Reactions

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on the critical role of the solvent in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is predominantly used as an alkylating agent in organic synthesis.[1] Its key function is to introduce the phenoxypropyl group into a molecule. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, making it a valuable intermediate for creating new carbon-carbon or carbon-heteroatom bonds, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

Q2: How does the choice of solvent impact the reactivity of this compound?

A2: The solvent choice is critical as this compound typically reacts via an S_N2 (bimolecular nucleophilic substitution) mechanism. The solvent's polarity and its ability to form hydrogen bonds significantly influence the reaction rate. Solvents are generally categorized as polar protic (e.g., water, ethanol) and polar aprotic (e.g., DMF, DMSO, acetone).[2][3]

Q3: Which type of solvent is recommended for reactions with this compound and why?

A3: Polar aprotic solvents are highly recommended for S_N2 reactions involving this compound.[4][5] These solvents can dissolve the nucleophile but do not engage in strong hydrogen bonding.[3] This leaves the nucleophile "naked" and highly reactive, which can dramatically increase the reaction rate.[4][6] For instance, one S_N2 reaction was found to be 5,000 times faster in acetonitrile (a polar aprotic solvent) than in methanol (a polar protic solvent).[7]

Q4: Why are polar protic solvents generally avoided for these reactions?

A4: Polar protic solvents, like water and alcohols, contain acidic hydrogen atoms that can form strong hydrogen bonds with anionic nucleophiles.[2][8] This interaction creates a "solvent cage" around the nucleophile, stabilizing it and effectively shielding it from the electrophilic carbon of the this compound.[4][8] This solvation hinders the nucleophile's ability to attack the substrate, thereby decreasing the rate of the S_N2 reaction.[2][4]

Troubleshooting Guide

Issue 1: My reaction yield is very low or the reaction is not proceeding.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice You may be using a polar protic solvent (e.g., ethanol, methanol). These solvents can significantly slow down S_N2 reactions. Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[9]
Degraded Reagent This compound can degrade over time. It is also sensitive to water, which can cause hydrolysis.
Insufficient Temperature Some reactions require heating to overcome the activation energy barrier. Solution: Monitor the reaction by TLC while gradually increasing the temperature. Be cautious, as excessive heat can lead to side reactions.[10]
Weak Nucleophile/Base The strength of the nucleophile is crucial. For O-alkylation of phenols, a suitable base (e.g., K₂CO₃, Cs₂CO₃) is needed to generate the more nucleophilic phenoxide ion.[11][12]

Issue 2: I am observing significant byproduct formation.

Possible Cause Troubleshooting Step
Side Reactions (e.g., Elimination) The choice of base and solvent can influence the competition between substitution (S_N2) and elimination (E2) pathways. Solution: Lowering the reaction temperature can improve selectivity for the desired S_N2 product.[13] Using a non-nucleophilic, sterically hindered base can also minimize side reactions.
Hydrolysis of Product/Reagent The presence of water in the reaction mixture can lead to hydrolysis of the starting material or product, especially during aqueous workup.[13] Solution: Ensure all reagents and solvents are anhydrous. For workup, consider using a cold brine wash instead of pure water to minimize contact time and reduce the solubility of your organic product in the aqueous layer.[13]
C-Alkylation vs. O-Alkylation When using phenoxide nucleophiles, both C-alkylation and O-alkylation are possible. The solvent can influence this selectivity. Solution: The choice of solvent and counter-ion can direct the reaction towards the desired O-alkylation product. Phase-transfer catalysis is one method used to improve selectivity.[14]

Data Presentation

Table 1: Effect of Solvent Class on S_N2 Reaction Rate with Alkyl Bromides

Solvent ClassExamplesMechanism of InteractionEffect on NucleophileOverall Effect on S_N2 Rate
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileSolvates the cation but interacts weakly with the anionic nucleophile.[4][15]Nucleophile is "naked," unsolvated, and highly reactive.[4][15]Significant Increase [2][5]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Forms strong hydrogen bonds with the anionic nucleophile.[8][16]Nucleophile is heavily solvated ("caged") and stabilized.[4][8]Significant Decrease [2][8]
Non-Polar Hexane, TolueneDoes not effectively dissolve charged nucleophiles.Nucleophile has poor solubility.Very Slow / No Reaction [8]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol using this compound

This protocol describes a typical procedure for the synthesis of a phenol ether, a common application for this compound.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension (typically 5-10 mL per gram of phenol).

  • Add this compound (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction mixture with stirring to 60-80 °C. The optimal temperature may vary depending on the reactivity of the specific phenol.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue can then be purified. A typical workup involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.

  • Further purification is often achieved by column chromatography on silica gel.

Visualizations

solvent_selection_workflow start Start: Synthesize with This compound reaction_type Primary Reaction Pathway? start->reaction_type sn2 S_N2 Mechanism reaction_type->sn2 99% of cases other Other (e.g., S_N1) reaction_type->other Rare goal Desired Reaction Rate? sn2->goal warning Warning: S_N1 is unlikely for a primary bromide and favors polar protic solvents. other->warning fast_rate Fast goal->fast_rate slow_rate Slow / Controlled goal->slow_rate solvent_choice_fast Choose Polar Aprotic Solvent (e.g., DMF, Acetone, Acetonitrile) fast_rate->solvent_choice_fast solvent_choice_slow Choose Polar Protic Solvent (e.g., EtOH, MeOH) slow_rate->solvent_choice_slow

Caption: Workflow for selecting a solvent for this compound reactions.

Caption: How protic solvents "cage" nucleophiles vs. aprotic solvents.

troubleshooting_workflow start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality - Is this compound fresh? - Are reagents anhydrous? start->check_reagents check_solvent 2. Analyze Solvent Choice - Is it a polar aprotic solvent (DMF, DMSO, Acetone)? check_reagents->check_solvent Reagents OK action_reagents Action: Use fresh, anhydrous reagents. check_reagents->action_reagents Reagents Suspect solvent_ok Yes check_solvent->solvent_ok solvent_bad No check_solvent->solvent_bad check_conditions 3. Evaluate Reaction Conditions - Is the temperature adequate? - Is the base strong enough? action_conditions Action: Optimize temperature and/or base. check_conditions->action_conditions solvent_ok->check_conditions action_solvent Action: Switch to a recommended polar aprotic solvent. solvent_bad->action_solvent

Caption: A stepwise workflow for troubleshooting failed reactions.

References

Technical Support Center: Troubleshooting 3-Phenoxypropyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-phenoxypropyl bromide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, a key intermediate in the synthesis of various pharmaceuticals.[1] This guide provides answers to frequently asked questions regarding low conversion rates and other common issues encountered during its synthesis via the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield of this compound in my reaction between phenol and 1,3-dibromopropane. What are the most likely causes?

Low conversion in the synthesis of this compound is a common issue that can often be attributed to several factors. The reaction proceeds via a Williamson ether synthesis, which is an S\N2 reaction. The primary culprits for low yields are typically related to suboptimal reaction conditions, reagent quality, or the occurrence of side reactions.

Key areas to investigate include:

  • Base Selection and Strength: The choice and amount of base are critical for the deprotonation of phenol to the more nucleophilic phenoxide.

  • Solvent Polarity: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Reaction Temperature and Time: Inappropriate temperature or reaction duration can lead to incomplete reactions or the formation of byproducts.

  • Water Content: The presence of water can significantly reduce the efficacy of the base and hydrolyze the alkylating agent.

  • Side Reactions: Competing reactions, such as the formation of byproducts, can consume starting materials and reduce the yield of the desired product.

Below is a logical workflow to diagnose the cause of low conversion rates.

G start Low Conversion Rate Observed reagent_quality 1. Verify Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions 2. Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents are pure and stoichiometric solution Problem Identified and Resolved reagent_quality->solution Impure reagents or incorrect stoichiometry identified. Use fresh, anhydrous reagents and verify calculations. side_reactions 3. Investigate Potential Side Reactions reaction_conditions->side_reactions Conditions appear optimal reaction_conditions->solution Suboptimal conditions identified. Optimize base, solvent, temperature, or reaction time. workup_purification 4. Review Workup and Purification Procedure side_reactions->workup_purification Minimal side products observed side_reactions->solution Significant side products detected. Adjust stoichiometry or conditions to minimize byproducts. workup_purification->solution Procedure is appropriate workup_purification->solution Product loss during workup or purification. Optimize extraction and chromatography. G phenol Phenol phenoxide Phenoxide phenol->phenoxide Deprotonation dibromopropane 1,3-Dibromopropane (Excess) product This compound (Desired Product) base Base (e.g., K2CO3) phenoxide->product SN2 Attack byproduct 1,3-Diphenoxypropane (Byproduct) product->byproduct Further reaction with Phenoxide G cluster_reactants Reactants & Reagents cluster_reaction_setup Reaction Setup cluster_procedure Procedure cluster_products Products phenol Phenol add_reagents 1. Add phenol, base, and solvent to flask phenol->add_reagents dibromopropane 1,3-Dibromopropane add_alkylating 2. Add 1,3-dibromopropane dibromopropane->add_alkylating base Base (e.g., K2CO3) base->add_reagents solvent Solvent (e.g., Acetone) solvent->add_reagents flask Round-bottom flask with stir bar condenser Reflux Condenser heating Heating Mantle add_reagents->add_alkylating reflux 3. Heat to reflux and monitor by TLC add_alkylating->reflux workup 4. Workup: Filter, extract, and dry reflux->workup purify 5. Purify by column chromatography workup->purify final_product Pure this compound purify->final_product

References

Characterization of impurities from 3-Phenoxypropyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and characterization of impurities of 3-phenoxypropyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Williamson ether synthesis of phenol and 1,3-dibromopropane?

A1: The most common impurities include:

  • Unreacted Starting Materials: Phenol and 1,3-dibromopropane.

  • Dialkylation Product: 1,3-Diphenoxypropane, formed by the reaction of two molecules of phenol with one molecule of 1,3-dibromopropane.

  • Side-Reaction Products from 1,3-dibromopropane:

    • 3-Bromo-1-propanol: Formed by the hydrolysis of 1,3-dibromopropane, especially if water is present in the reaction mixture.

    • Allyl bromide: Formed via an elimination (E2) reaction, which can be promoted by the base.

    • Allyl phenyl ether: Formed if the intermediate allyl bromide reacts with phenol.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] For TLC, visualize the spots using a UV lamp and/or a potassium permanganate stain, as 1,3-dibromopropane is not UV active.

Q3: What are the key spectroscopic features to identify the main impurities?

A3: The following tables summarize the expected key spectroscopic data for the main product and potential impurities.

Table 1: 1H NMR and 13C NMR Data (in CDCl3)
Compound1H NMR (ppm)13C NMR (ppm)
This compound ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, -OCH2-), ~3.6 (t, 2H, -CH2Br), ~2.3 (quintet, 2H, -CH2-)~158.8 (Ar C-O), ~129.5 (Ar CH), ~121.0 (Ar CH), ~114.5 (Ar CH), ~65.5 (-OCH2-), ~32.0 (-CH2-), ~30.0 (-CH2Br)
Phenol ~7.3 (t, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.0 (s, 1H, -OH)~155.0 (Ar C-O), ~130.0 (Ar CH), ~121.0 (Ar CH), ~115.0 (Ar CH)
1,3-Dibromopropane ~3.6 (t, 4H, -CH2Br), ~2.4 (quintet, 2H, -CH2-)~34.0 (-CH2Br), ~32.0 (-CH2-)
1,3-Diphenoxypropane ~7.3 (m, 4H, Ar-H), ~6.9 (m, 6H, Ar-H), ~4.2 (t, 4H, -OCH2-), ~2.3 (quintet, 2H, -CH2-)~159.0 (Ar C-O), ~129.5 (Ar CH), ~120.8 (Ar CH), ~114.5 (Ar CH), ~65.0 (-OCH2-), ~29.0 (-CH2-)
3-Bromo-1-propanol ~3.8 (t, 2H, -CH2OH), ~3.6 (t, 2H, -CH2Br), ~2.1 (quintet, 2H, -CH2-), ~1.8 (t, 1H, -OH)~61.0 (-CH2OH), ~35.0 (-CH2-), ~33.0 (-CH2Br)
Allyl phenyl ether ~7.3 (t, 2H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.1 (m, 1H, -CH=), ~5.4 (d, 1H, =CH2), ~5.3 (d, 1H, =CH2), ~4.6 (d, 2H, -OCH2-)~158.5 (Ar C-O), ~134.0 (-CH=), ~129.5 (Ar CH), ~121.0 (Ar CH), ~117.5 (=CH2), ~114.8 (Ar CH), ~68.8 (-OCH2-)
Table 2: Mass Spectrometry (MS) and FT-IR Data
CompoundKey MS (m/z) FragmentsKey FT-IR (cm-1) Absorptions
This compound 214/216 (M+, Br isotope pattern), 121, 94, 77~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1600, ~1490 (Ar C=C), ~1240 (Ar-O-C stretch), ~690, ~750 (Ar C-H bend)
Phenol 94 (M+), 66, 65~3350 (broad, O-H), ~3040 (Ar C-H), ~1600, ~1470 (Ar C=C), ~1230 (C-O stretch)
1,3-Dibromopropane 200/202/204 (M+, Br2 isotope pattern), 121/123, 41~2960 (Alkyl C-H), ~1250 (CH2 wag), ~640 (C-Br stretch)
1,3-Diphenoxypropane 228 (M+), 135, 94, 77~3060 (Ar C-H), ~2950 (Alkyl C-H), ~1600, ~1490 (Ar C=C), ~1240 (Ar-O-C stretch)
3-Bromo-1-propanol 138/140 (M+, Br isotope pattern), 107/109, 57, 41~3350 (broad, O-H), ~2950 (Alkyl C-H), ~1050 (C-O stretch), ~650 (C-Br stretch)
Allyl phenyl ether 134 (M+), 94, 77, 41~3080 (=C-H), ~1650 (C=C), ~1600, ~1490 (Ar C=C), ~1240 (Ar-O-C stretch), ~920, ~990 (=C-H bend)

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Deprotonation of Phenol Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is anhydrous and finely powdered.[2]Increased formation of the phenoxide nucleophile, leading to a higher reaction rate and yield.
Low Reaction Temperature Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., acetone, acetonitrile).[3]Faster reaction kinetics and improved conversion.
Poor Quality of 1,3-Dibromopropane Use freshly distilled or a new bottle of 1,3-dibromopropane to avoid impurities like 3-bromo-1-propanol.Reduced side reactions and higher yield of the desired product.
Inappropriate Solvent Use a polar aprotic solvent like acetone, acetonitrile, or DMF to favor the SN2 reaction.[4]Enhanced nucleophilicity of the phenoxide and suppression of competing elimination reactions.

Issue 2: Presence of Significant Amounts of 1,3-Diphenoxypropane

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Stoichiometry Use a significant excess of 1,3-dibromopropane (e.g., 3-5 equivalents) relative to phenol.Statistically favors the mono-alkylation of phenol, reducing the formation of the dialkylated product.
Slow Addition of Phenol If using a strong base, add the deprotonated phenol solution slowly to the excess 1,3-dibromopropane.Maintains a high concentration of the alkylating agent throughout the reaction, minimizing dialkylation.

Issue 3: Formation of Elimination and Hydrolysis Byproducts

Potential Cause Troubleshooting Steps Expected Outcome
Reaction Temperature is Too High Lower the reaction temperature. While higher temperatures increase the rate of SN2, they favor E2 elimination more significantly.Reduced formation of allyl bromide and subsequently allyl phenyl ether.
Presence of Water in the Reaction Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.Minimized hydrolysis of 1,3-dibromopropane to 3-bromo-1-propanol.
Strongly Basic Conditions Use a milder base like K2CO3 if elimination is a major issue, although this may require longer reaction times.Less E2 elimination, leading to a purer product mixture.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a suitable polar aprotic solvent (e.g., acetone).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 1,3-dibromopropane (3.0-5.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous NaOH solution to remove unreacted phenol, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Phenol + 1,3-Dibromopropane (K2CO3, Acetone) reflux Reflux reactants->reflux workup Aqueous Workup reflux->workup distillation Vacuum Distillation workup->distillation chromatography Column Chromatography workup->chromatography tlc TLC distillation->tlc chromatography->tlc gcms GC-MS tlc->gcms nmr NMR (1H, 13C) gcms->nmr ftir FT-IR nmr->ftir

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inefficient Deprotonation start->cause1 Yes cause2 Low Temperature start->cause2 Yes cause3 Side Reactions start->cause3 Yes no_issue Proceed to Purification start->no_issue No solution1 Use Stronger/Anhydrous Base cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Optimize Stoichiometry/ Use Anhydrous Conditions cause3->solution3 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis of this compound.

References

Impact of base strength on N-alkylation with 3-Phenoxypropyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-alkylation reactions utilizing 3-phenoxypropyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of amines with this compound in a question-and-answer format.

Question 1: My N-alkylation reaction is showing low or no product yield. What are the likely causes and how can I improve it?

Answer:

Low yields in N-alkylation reactions with this compound can stem from several factors, primarily related to incomplete deprotonation of the amine, the choice of base and solvent, or the reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base Strength: The most critical factor is ensuring the chosen base is strong enough to deprotonate the starting amine effectively, thereby generating a potent nucleophile. The pKa of the base's conjugate acid should be significantly higher than that of the amine.

    • For less nucleophilic amines (e.g., anilines, indoles, or hindered amines): A strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF is often necessary for complete deprotonation.[1][2]

    • For more nucleophilic amines (e.g., primary or secondary alkylamines): Weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) may be sufficient.[1] Cs₂CO₃ is often reported to be highly effective in accelerating Sₙ2 reactions.[1]

  • Assess the Solvent System: The solvent plays a crucial role in the solubility of reactants and the reaction rate.

    • Recommended Solvents: Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally the best choices as they effectively dissolve the amine and the base, and they accelerate Sₙ2 reactions.[1][3]

    • Solvent-Base Compatibility: Ensure your base is sufficiently soluble in the chosen solvent.[3] For instance, while K₂CO₃ is widely used, its solubility can be limited in some organic solvents.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can enhance the reaction rate.[1][2] However, be aware that excessively high temperatures can lead to side reactions or decomposition.[3]

  • Check Reagent Purity: Ensure that this compound and the amine are pure and that the solvent is anhydrous, especially when using water-sensitive bases like NaH.[2]

Question 2: I am observing the formation of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of a di-alkylated product occurs when the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to a second alkylation event.[4]

Control Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) relative to this compound can minimize di-alkylation.[1]

  • Slow Addition of the Alkylating Agent: Adding this compound dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][3]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help improve selectivity by slowing down the rate of the second alkylation.[3]

  • Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider an alternative method like reductive amination, which is highly effective for synthesizing secondary amines from primary amines with excellent selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my specific amine?

A: The choice of base depends on the pKa of your starting amine. A general rule of thumb is to select a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the amine. This ensures a sufficient concentration of the deprotonated, nucleophilic amine at equilibrium. For amines with low pKa values (i.e., less basic amines), stronger bases are required.

Q2: What is the role of the solvent in an N-alkylation reaction?

A: The solvent not only dissolves the reactants but also influences the reaction rate. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred because they solvate the cation of the base but not the anion, leaving the anion more "naked" and reactive. They are also excellent for Sₙ2 reactions.

Q3: Can I use a protic solvent like ethanol or water?

A: Protic solvents are generally not recommended for N-alkylation with alkyl halides. They can solvate the nucleophile (the deprotonated amine), reducing its reactivity. Additionally, they can react with strong bases.

Q4: My starting amine is a salt (e.g., a hydrochloride salt). How should I proceed?

A: If your amine is a salt, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine before deprotonation for the alkylation can occur.

Data Summary

The selection of the base is a critical parameter influencing the yield of the N-alkylation reaction. The following table summarizes the pKa values of the conjugate acids of common bases used in N-alkylation. A higher pKa value indicates a stronger base.

BaseFormulaConjugate AcidpKa of Conjugate AcidTypical Application
Sodium HydrideNaHH₂~35Strong, non-nucleophilic base for deprotonating less reactive amines.[1][2]
Lithium DiisopropylamideLDADiisopropylamine~36Very strong, non-nucleophilic base, useful for complete deprotonation.[5]
Potassium tert-butoxideK-OtButert-butanol~17Strong, sterically hindered base.
Potassium CarbonateK₂CO₃Bicarbonate (HCO₃⁻)~10.3Common, mild base for alkylamines and other relatively nucleophilic amines.[3]
Cesium CarbonateCs₂CO₃Bicarbonate (HCO₃⁻)~10.3Highly effective base, often provides better yields than K₂CO₃.[1]
DiisopropylethylamineDIPEADIPEA-H⁺~11Non-nucleophilic organic base, often used as an acid scavenger.[3]

Note: pKa values are approximate and can vary with the solvent.

Experimental Protocols

General Protocol for N-alkylation of a Secondary Amine with this compound using K₂CO₃

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.[6]

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water and an organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent.[2]

    • Combine the organic layers and wash with water, followed by brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[6]

Diagrams

N_Alkylation_Troubleshooting start Start: Low N-Alkylation Yield check_base Is the base strong enough? (pKa(base_conj_acid) >> pKa(amine)) start->check_base increase_base_strength Increase Base Strength (e.g., K2CO3 -> NaH) check_base->increase_base_strength No check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN, DMSO) check_base->check_solvent Yes increase_base_strength->check_solvent change_solvent Switch to a Polar Aprotic Solvent check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase Temperature (e.g., RT -> 60-80 °C) check_temp->increase_temp No check_overalkylation Is di-alkylation observed? check_temp->check_overalkylation Yes increase_temp->check_overalkylation adjust_stoichiometry Adjust Stoichiometry (Excess Amine) check_overalkylation->adjust_stoichiometry Yes success Improved Yield check_overalkylation->success No slow_addition Slowly Add Alkylating Agent adjust_stoichiometry->slow_addition slow_addition->success

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

References

Technical Support Center: Alkylation Reactions with 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing 3-phenoxypropyl bromide while minimizing or preventing over-alkylation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during alkylation reactions with this compound in a question-and-answer format.

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction. How can I confirm if it's an over-alkylation product?

A1: Over-alkylation, the addition of more than one phenoxypropyl group to your substrate, is a common side reaction. You can identify the over-alkylation product using the following techniques:

  • Thin-Layer Chromatography (TLC): The di-alkylated or poly-alkylated byproduct will typically have a different polarity than your desired mono-alkylated product. Often, the over-alkylated product is less polar and will have a higher Rf value. It is advisable to run co-spots with your starting material and the reaction mixture to track the consumption of the starting material and the appearance of new spots.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the integration of the protons corresponding to the phenoxypropyl group relative to the protons on your starting substrate. In a di-alkylated product, you will see a doubling of the integration for the phenoxypropyl signals relative to a key signal on your substrate. For symmetrical substrates, the proton signals of the substrate may also show a simplified, more symmetrical pattern.[1][4]

    • ¹³C NMR: The number of signals corresponding to the phenoxypropyl moiety will be consistent, but the overall number of carbon signals in the molecule will increase.

  • Mass Spectrometry (MS): The over-alkylated product will have a molecular weight corresponding to the addition of one or more phenoxypropyl groups (C₉H₁₁O) to your desired product. The mass of a phenoxypropyl group is approximately 135.18 g/mol .[1][5]

Q2: What are the primary factors that lead to over-alkylation with this compound?

A2: Several factors can contribute to the formation of di- or poly-alkylation products:

  • Stoichiometry: Using an excess of this compound relative to your nucleophilic substrate significantly increases the probability of multiple alkylations.[1]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second (or subsequent) alkylation to occur, especially if the mono-alkylated product is still nucleophilic.[1]

  • Concentration of Base: For substrates like phenols or primary amines, a high concentration of a strong base can lead to the formation of a more reactive dianion or a more nucleophilic mono-alkylated amine, both of which are more susceptible to a second alkylation.[1]

  • "Runaway" N-Alkylation: In the case of primary amines, the initial mono-alkylation product (a secondary amine) is often more nucleophilic than the starting primary amine. This can lead to a "runaway" reaction where the secondary amine preferentially reacts with the remaining this compound to form a tertiary amine.[6]

Q3: How can I control the stoichiometry to favor mono-alkylation?

A3: Precise control over the stoichiometry is critical. Here are some strategies:

  • Use the Nucleophile in Excess: If your substrate is readily available and easily separable from the product, using it in excess can help ensure that the this compound is consumed before it can react a second time.

  • Slow Addition of this compound: Adding the this compound dropwise or via a syringe pump over an extended period keeps its instantaneous concentration low. This favors the reaction with the more abundant starting material over the newly formed mono-alkylated product.[1]

Q4: What is the role of temperature, and what conditions should I use?

A4: Temperature plays a crucial role in controlling the selectivity of the reaction, a concept known as kinetic versus thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures (e.g., 0 °C to room temperature), the reaction is under kinetic control, meaning the product that forms the fastest is favored. Often, the first alkylation has a lower activation energy than the second, so lower temperatures will favor mono-alkylation.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control. If the di-alkylated product is more stable, prolonged heating can lead to its formation, even if it forms more slowly.

It is generally recommended to start with lower temperatures and monitor the reaction progress. A gentle increase in temperature can be applied if the reaction is too slow.[7]

Q5: Which base should I choose for my reaction?

A5: The choice of base is highly dependent on your substrate:

  • For O-Alkylation of Phenols (Williamson Ether Synthesis): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). Stronger bases can generate a higher concentration of the phenoxide, increasing the chance of di-alkylation, especially with diols.[8]

  • For N-Alkylation of Amines: For selective mono-alkylation of primary amines, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can be effective. It is basic enough to deprotonate the primary amine but its bulkiness can disfavor further reactions. Using the amine hydrobromide salt in combination with a suitable base can also help control the reaction by keeping the more basic secondary amine product protonated and therefore unreactive.[9]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the selectivity of mono-alkylation versus di-alkylation when using this compound. These are representative examples based on general principles of alkylation reactions.

Table 1: Effect of Stoichiometry on O-Alkylation of Hydroquinone

Molar Ratio (Hydroquinone : this compound)Temperature (°C)Base (equivalents)Mono-alkylation Yield (%)Di-alkylation Yield (%)
1 : 1.160K₂CO₃ (1.5)6525
1.5 : 160K₂CO₃ (1.5)8510
2 : 160K₂CO₃ (1.5)>90<5
1 : 2.280K₂CO₃ (3.0)1580

Table 2: Effect of Base and Temperature on N-Alkylation of Aniline

Base (equivalents)Temperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)
K₂CO₃ (2.0)805540
Cs₂CO₃ (1.5)608015
DIPEA (2.0)608510
K₂CO₃ (2.0)25705

Experimental Protocols

Protocol 1: Selective Mono-O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes a general procedure for the mono-O-alkylation of a phenolic substrate using this compound, with an emphasis on minimizing di-alkylation.

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the phenolic substrate (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).

    • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reaction Setup:

    • Stir the suspension at room temperature for 15-30 minutes to ensure adequate mixing.

  • Addition of Alkylating Agent:

    • Dissolve this compound (1.0 equivalent) in a small amount of the reaction solvent.

    • Add the this compound solution dropwise to the stirred suspension of the phenol and base at room temperature over a period of 30-60 minutes.

  • Reaction and Monitoring:

    • After the addition is complete, gently heat the reaction mixture to 50-60°C.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting phenol and the appearance of the product spot. Note the potential formation of a less polar di-alkylated byproduct.

  • Work-up:

    • Once the starting phenol is consumed (or the reaction reaches an optimal point with minimal di-alkylation), cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.

Protocol 2: Selective Mono-N-Alkylation of a Primary Amine

This protocol provides a method for the selective mono-N-alkylation of a primary amine, aiming to suppress the formation of the tertiary amine.

  • Reagent Preparation:

    • To a solution of the primary amine (1.5 equivalents) in an anhydrous polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction Setup:

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent:

    • Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) while monitoring the progress by TLC or LC-MS. Pay close attention to the formation of the more non-polar di-alkylated product.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and residual base.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude secondary amine product by flash column chromatography.

Visualizations

Over_Alkylation_Mechanism cluster_0 Initial Alkylation (Mono-alkylation) cluster_1 Over-alkylation (Di-alkylation) Nucleophile Nucleophile Product_Mono Mono-alkylated Product Nucleophile->Product_Mono + this compound - HBr Product_Mono_Reactive Mono-alkylated Product (still nucleophilic) Product_Mono->Product_Mono_Reactive Can be nucleophilic Product_Di Di-alkylated Product Product_Mono_Reactive->Product_Di + this compound - HBr Troubleshooting_Workflow Start Reaction shows significant byproduct formation Check_Overalkylation Is the byproduct a di-alkylation product? (Check TLC, NMR, MS) Start->Check_Overalkylation Reduce_Stoichiometry Decrease equivalents of This compound or use excess nucleophile Check_Overalkylation->Reduce_Stoichiometry Yes Other_Side_Reactions Investigate other possible side reactions (e.g., elimination) Check_Overalkylation->Other_Side_Reactions No Slow_Addition Implement slow addition of this compound Reduce_Stoichiometry->Slow_Addition Lower_Temp Lower reaction temperature (e.g., from 60°C to RT or 0°C) Slow_Addition->Lower_Temp Change_Base Consider a weaker or sterically hindered base Lower_Temp->Change_Base Monitor Monitor reaction closely and stop at optimal time Change_Base->Monitor Decision_Diagram Substrate Select Substrate (Primary Amine or Phenol) Amine_Path Primary Amine Substrate->Amine_Path N-Alkylation Phenol_Path Phenol Substrate->Phenol_Path O-Alkylation Amine_Base Use hindered base (DIPEA) or amine salt + mild base Amine_Path->Amine_Base Phenol_Base Use mild base (K₂CO₃, Cs₂CO₃) Phenol_Path->Phenol_Base Amine_Stoichiometry Use slight excess of amine (1.2 - 1.5 equiv) Amine_Base->Amine_Stoichiometry Common_Conditions Slow addition of this compound Low to moderate temperature (0-60°C) Monitor by TLC Amine_Stoichiometry->Common_Conditions Phenol_Stoichiometry Use excess phenol (>1.5 equiv) Phenol_Base->Phenol_Stoichiometry Phenol_Stoichiometry->Common_Conditions

References

Thermal stability of 3-Phenoxypropyl bromide in reflux conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenoxypropyl bromide, focusing on its thermal stability under reflux conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound under reflux?

This compound is a moderately stable aryl alkyl ether. The ether linkage itself is generally stable under neutral and basic conditions, even at elevated temperatures.[1] However, prolonged reflux at high temperatures, especially in the presence of strong bases or certain nucleophiles, can lead to side reactions. The primary concern is not typically the cleavage of the ether bond, but rather competing reactions involving the alkyl bromide moiety.

Q2: What are the most common side reactions observed when refluxing this compound?

The most common side reactions are E2 elimination and intramolecular cyclization.

  • E2 Elimination: In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form allyl phenyl ether and HBr. This is a known competing reaction in Williamson ether syntheses.[2][3] While primary alkyl halides like this compound generally favor SN2 substitution, the higher temperatures of reflux conditions can increase the rate of elimination.[4]

  • Intramolecular Cyclization: Although less common, the this compound molecule can potentially undergo intramolecular cyclization to form a strained four-membered oxetane ring. However, the formation of such a ring is generally considered less favorable.[5]

Q3: Can the ether linkage of this compound cleave under reflux conditions?

Cleavage of the aryl ether linkage is unlikely under typical reflux conditions for most organic syntheses (i.e., neutral or basic media). This C-O bond is robust. Cleavage of aryl ethers typically requires harsh conditions, such as refluxing with strong acids like HBr or HI, which are not commonly used in reactions where this compound serves as an alkylating agent.[1]

Q4: What is the boiling point of this compound?

The boiling point of this compound is approximately 130-134 °C at a reduced pressure of 14 mmHg.[6] Its boiling point at atmospheric pressure is estimated to be around 261.80 °C.[7] Refluxing in solvents with boiling points approaching this temperature for extended periods may increase the likelihood of thermal decomposition.

Troubleshooting Guides

Issue 1: Low yield of the desired SN2 product and formation of an unexpected byproduct.

Possible Cause: You may be observing the results of a competing E2 elimination reaction, leading to the formation of allyl phenyl ether. This is more likely if you are using a strong, bulky base and a high reflux temperature.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the reflux temperature by choosing a lower-boiling solvent.

  • Change the Base: Switch to a less sterically hindered base. For example, if using potassium tert-butoxide, consider switching to potassium carbonate or sodium hydride.[8]

  • Monitor Reaction Time: Avoid unnecessarily long reflux times. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

Issue 2: Presence of phenol in the crude product mixture after workup.

Possible Cause: While direct thermal cleavage of the ether is unlikely, acidic conditions during the reaction or workup could potentially lead to its hydrolysis. If HBr is generated as a byproduct of an elimination reaction and not effectively neutralized, it could create a localized acidic environment.

Troubleshooting Steps:

  • Ensure Basic Conditions: Include a sufficient excess of a non-nucleophilic base in your reaction mixture to scavenge any protons that may be formed.

  • Neutral Workup: During the workup, ensure that any aqueous washes are neutral or slightly basic before extraction.

  • Purification: Phenol can often be removed from the desired product by washing the organic layer with a dilute aqueous solution of sodium hydroxide.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₁BrO[9]
Molecular Weight215.09 g/mol [9]
Melting Point10-11 °C[6]
Boiling Point130-134 °C / 14 mmHg[6]
Density1.365 g/mL at 25 °C[6]
Flash Point96 °C (205 °F)[7][9]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using this compound

This protocol describes a typical SN2 reaction where the thermal stability of this compound is crucial.

  • Reagents and Equipment:

    • Alcohol or phenol (1.0 eq)

    • Base (e.g., NaH, K₂CO₃) (1.1 - 1.5 eq)

    • This compound (1.0 - 1.2 eq)

    • Anhydrous solvent (e.g., DMF, Acetone)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol/phenol and the anhydrous solvent.

    • Cool the mixture in an ice bath and add the base portion-wise with stirring.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add this compound to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress using TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alcohol/Phenol in Anhydrous Solvent add_base Add Base (e.g., NaH, K2CO3) start->add_base form_alkoxide Form Alkoxide/Phenoxide add_base->form_alkoxide add_reagent Add 3-Phenoxypropyl Bromide form_alkoxide->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor Progress (TLC/GC) reflux->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography/Distillation) wash->purify end Isolated Product purify->end

Caption: Experimental workflow for a typical Williamson ether synthesis.

logical_relationship cluster_elimination Troubleshooting E2 Elimination cluster_hydrolysis Troubleshooting Hydrolysis start Low Yield of Desired Product check_side_products Analyze Crude Mixture for Byproducts (e.g., GC-MS) start->check_side_products elimination_product Allyl Phenyl Ether Detected? check_side_products->elimination_product phenol_detected Phenol Detected? check_side_products->phenol_detected lower_temp Lower Reaction Temperature elimination_product->lower_temp Yes change_base Use Less Hindered Base elimination_product->change_base Yes shorter_time Reduce Reflux Time elimination_product->shorter_time Yes ensure_base Ensure Sufficient Base in Reaction phenol_detected->ensure_base Yes neutral_workup Perform Neutral/Basic Workup phenol_detected->neutral_workup Yes

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Spectroscopic Validation of 3-Phenoxypropyl Bromide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous validation of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for products derived from reactions involving 3-phenoxypropyl bromide, a versatile reagent in organic synthesis. We present detailed experimental protocols and comprehensive spectroscopic data to aid researchers in the unambiguous identification and characterization of their target molecules.

N-Alkylation of Aniline: A Case Study

The N-alkylation of amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of pharmaceuticals and functional materials. Here, we examine the reaction of this compound with aniline to yield N-(3-phenoxypropyl)aniline.

Reaction Workflow

The synthesis of N-(3-phenoxypropyl)aniline from this compound and aniline proceeds via a nucleophilic substitution reaction.

reaction_workflow reagent1 Aniline reaction + reagent1->reaction reagent2 This compound reagent2->reaction product N-(3-Phenoxypropyl)aniline reaction->product Base, Solvent Heat

Caption: Synthesis of N-(3-phenoxypropyl)aniline.

Experimental Protocol: Synthesis of N-(3-phenoxypropyl)aniline

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-phenoxypropyl)aniline.

Spectroscopic Validation of N-(3-phenoxypropyl)aniline

The structure of the synthesized N-(3-phenoxypropyl)aniline was confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Data for N-(3-phenoxypropyl)aniline
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.31-7.25 (m, 2H), 7.19-7.14 (m, 2H), 6.95-6.90 (m, 1H), 6.89-6.85 (m, 2H), 6.74-6.69 (m, 1H), 6.64-6.59 (m, 2H), 4.11 (t, J = 6.0 Hz, 2H), 3.85 (br s, 1H), 3.40 (t, J = 6.4 Hz, 2H), 2.15 (quint, J = 6.2 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.9, 148.1, 129.5, 129.3, 120.8, 117.6, 114.5, 112.9, 66.5, 41.8, 29.5.
IR (KBr, cm⁻¹) ν 3410 (N-H), 3050, 2935, 1605, 1510, 1245, 750, 690.
Mass Spec (EI, m/z) 227 [M]⁺, 134, 107, 93, 77.

Alternative Alkylating Agent: 3-Phenoxypropyl Chloride

For comparison, 3-phenoxypropyl chloride can also be utilized as an alkylating agent for the synthesis of N-(3-phenoxypropyl)aniline. The reactivity of the chloride is generally lower than that of the bromide, often necessitating more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst such as sodium iodide).

Comparative Performance
FeatureThis compound3-Phenoxypropyl Chloride
Reactivity HigherLower
Reaction Conditions Milder (e.g., lower temperature, shorter time)Harsher (e.g., higher temperature, longer time)
Leaving Group Ability GoodModerate
Cost Generally higherGenerally lower

The choice between the bromide and chloride derivative often involves a trade-off between reactivity and cost. For laboratory-scale synthesis where reaction efficiency is prioritized, the bromide is often preferred. For larger-scale industrial processes, the lower cost of the chloride may be a more significant factor.

Spectroscopic Analysis Workflow

The validation of the reaction product follows a logical workflow, integrating data from multiple spectroscopic techniques.

validation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Reaction Product Reaction Product MS Mass Spectrometry Reaction Product->MS IR IR Spectroscopy Reaction Product->IR NMR NMR Spectroscopy Reaction Product->NMR MW Molecular Weight (from MS) MS->MW FG Functional Groups (from IR) IR->FG Structure Connectivity & Stereochemistry (from ¹H & ¹³C NMR) NMR->Structure Final_Structure Validated Structure MW->Final_Structure FG->Final_Structure Structure->Final_Structure

Caption: Workflow for Spectroscopic Validation.

Disclaimer: The provided experimental protocol and spectroscopic data are for illustrative purposes. Actual results may vary depending on the specific reaction conditions and instrumentation used. It is essential to consult peer-reviewed literature and safety data sheets before conducting any chemical synthesis.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Phenoxypropyl Bromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenoxypropyl bromide and its para-substituted derivatives, including 4-fluoro, 4-chloro, and 4-methyl analogues. Understanding the subtle shifts in NMR spectra upon substitution is crucial for the structural elucidation and purity assessment of these valuable intermediates in pharmaceutical and materials science research. This document presents available experimental data alongside predicted spectral information to offer a comprehensive comparison.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and its derivatives. All predicted data was generated using reputable online NMR prediction tools.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundAr-H (ortho)Ar-H (meta)Ar-H (para)-OCH₂--CH₂--CH₂BrOther
This compound 6.94 (d)7.27 (t)6.90 (t)4.09 (t)2.31 (p)3.59 (t)
(Predicted)6.93 (d)7.30 (t)6.97 (t)4.15 (t)2.35 (p)3.65 (t)
1-(3-Bromopropoxy)-4-fluorobenzene (Predicted)6.90 (dd)7.02 (dd)4.10 (t)2.33 (p)3.64 (t)
1-(3-Bromopropoxy)-4-chlorobenzene
(Predicted)6.87 (d)7.26 (d)4.12 (t)2.34 (p)3.64 (t)
1-(3-Bromopropoxy)-4-methylbenzene
(Predicted)6.82 (d)7.09 (d)4.09 (t)2.33 (p)3.64 (t)2.29 (s, -CH₃)

d: doublet, t: triplet, p: pentet, dd: doublet of doublets, s: singlet

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC1 (Ar-C-O)C2/C6 (Ar-C)C3/C5 (Ar-C)C4 (Ar-C)-OCH₂--CH₂--CH₂BrOther
This compound (Predicted)158.6114.6129.6121.365.832.230.2
1-(3-Bromopropoxy)-4-fluorobenzene (Predicted)154.8 (d, J=2.3 Hz)115.6 (d, J=8.1 Hz)115.9 (d, J=22.8 Hz)157.9 (d, J=238.9 Hz)66.432.330.1
1-(3-Bromopropoxy)-4-chlorobenzene (Predicted)157.1115.9129.5126.566.132.230.1
1-(3-Bromopropoxy)-4-methylbenzene (Predicted)156.5114.5129.9130.466.032.330.220.4 (-CH₃)

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed is outlined below.

2.1 Sample Preparation

  • Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration is preferable; aim for 50-100 mg of the substance.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for these types of compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2 NMR Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Parameters:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Due to the low natural abundance of ¹³C, a larger number of scans is required.

    • Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

    • Typical spectral width: 0 to 220 ppm.

    • Relaxation delay: 2-10 seconds.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the general chemical structure of the analyzed compounds and highlights the key proton and carbon environments that are distinguished in the NMR spectra.

G General Structure of this compound Derivatives cluster_aromatic Aromatic Ring cluster_propyl_chain Propyl Bromide Chain cluster_nmr Key NMR Signals C1 C1 C2 C2/C6 O O C1->O Ether Linkage C_Aromatic Aromatic Carbons (Ar-C) C1->C_Aromatic C2->C1 C3 C3/C5 H_Aromatic Aromatic Protons (Ar-H) C2->H_Aromatic C2->C_Aromatic C3->C2 C4 C4 C3->H_Aromatic C3->C_Aromatic C4->C3 X X (H, F, Cl, CH3) C4->X C4->H_Aromatic C4->C_Aromatic CH2a α-CH2 O->CH2a CH2b β-CH2 CH2a->CH2b H_Propyl Propyl Protons (-OCH2CH2CH2Br) CH2a->H_Propyl C_Propyl Propyl Carbons (-OCH2CH2CH2Br) CH2a->C_Propyl CH2c γ-CH2-Br CH2b->CH2c CH2b->H_Propyl CH2b->C_Propyl CH2c->H_Propyl CH2c->C_Propyl

Caption: Molecular structure and key NMR assignments for this compound derivatives.

Mass spectrometry analysis of compounds synthesized with 3-Phenoxypropyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of synthesized compounds is crucial for structural confirmation, purity assessment, and metabolite identification. 3-Phenoxypropyl bromide is a common building block in the synthesis of a variety of biologically active molecules, introducing the stable phenoxypropyl moiety.[1][2] This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of compounds synthesized using this compound, supported by experimental data and detailed methodologies.

Predicted Fragmentation Pathways

The mass spectrometric fragmentation of molecules containing the 3-phenoxypropyl group is primarily dictated by the cleavage of the ether bond and fragmentation within the propyl chain. The most characteristic fragmentation is the cleavage of the C-O ether bond, which can occur in two ways, leading to either a phenoxy radical and a propyl-substituted cation or a phenol fragment and a propene-substituted cation. Alpha-cleavage adjacent to any functional group introduced at the end of the propyl chain will also be a dominant fragmentation pathway.

A proposed fragmentation pathway for a generic 3-phenoxypropyl derivative is outlined below.

M+. [M]+• Frag1 [C6H5O(CH2)3]+ M+.->Frag1 -R• Frag2 [C6H5OH]+• M+.->Frag2 -C3H5R Frag4 [C3H6-R]+ M+.->Frag4 -C6H5O• Frag3 [C6H5O]+ Frag1->Frag3 -C3H6 Start Sample Preparation LC UHPLC Separation Start->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS Analysis ESI->MS1 Precursor Precursor Ion Selection ([M+H]+) MS1->Precursor MS2 MS/MS Fragmentation (CID) Precursor->MS2 Data Data Analysis MS2->Data

References

A Comparative Analysis of the Reactivity of 3-Phenoxypropyl Bromide and 1-Chloro-3-phenoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in synthetic chemistry, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two common intermediates, 3-Phenoxypropyl bromide and 1-Chloro-3-phenoxypropane, focusing on their performance in nucleophilic substitution reactions. This analysis is supported by established chemical principles and representative experimental data to inform the selection of the optimal reagent for specific synthetic applications.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the closely related 1-Chloro-3-phenylpropane (used as a proxy for 1-Chloro-3-phenoxypropane due to data availability) is presented in Table 1. These properties are essential for reaction setup and safety considerations.

Table 1: Physicochemical Properties of 3-Phenoxypropyl Halides

PropertyThis compound1-Chloro-3-phenylpropane (proxy)
CAS Number 588-63-6104-52-9
Molecular Formula C₉H₁₁BrOC H₁₁Cl
Molecular Weight 215.09 g/mol 154.64 g/mol
Boiling Point 130-134 °C at 14 mmHg219 °C
Density ~1.3 g/mL at 25 °C1.08 g/mL at 25 °C
Refractive Index n20/D 1.546n20/D 1.521

Reactivity Comparison: Theoretical Basis

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own, which generally corresponds to being the conjugate base of a strong acid.

When comparing the halide leaving groups, the order of leaving group ability is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly related to the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base and therefore a more stable leaving group than the chloride ion (Cl⁻).

The stability of the leaving group affects the activation energy of the reaction. In an SN2 reaction, the transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group. A more stable leaving group leads to a lower energy transition state and a faster reaction rate.

Experimental Evidence (Representative Data)

While a direct head-to-head kinetic study of this compound and 1-Chloro-3-phenoxypropane is not available in the reviewed literature, numerous studies comparing the reactivity of primary alkyl bromides and chlorides in SN2 reactions consistently demonstrate the superior reactivity of the bromide.

For instance, a classic experiment to compare the reactivity of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl halide with sodium iodide in acetone. The progress of the reaction can be monitored by the formation of a sodium halide precipitate (NaCl or NaBr), as sodium iodide is soluble in acetone while sodium chloride and sodium bromide are not. In such comparative experiments, the formation of a precipitate is observed significantly faster with the alkyl bromide than with the corresponding alkyl chloride, providing a clear qualitative and semi-quantitative measure of the difference in reactivity.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-Chloro-3-phenoxypropane, a comparative kinetic study can be performed. The following is a generalized protocol for a competitive SN2 reaction.

Objective: To compare the relative reaction rates of this compound and 1-Chloro-3-phenoxypropane with a common nucleophile.

Materials:

  • This compound

  • 1-Chloro-3-phenoxypropane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., a non-reactive high-boiling alkane)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Prepare equimolar stock solutions of this compound, 1-Chloro-3-phenoxypropane, and an internal standard in acetone.

  • Prepare a stock solution of sodium iodide in anhydrous acetone.

  • In a reaction vessel, combine equal volumes of the this compound and 1-Chloro-3-phenoxypropane stock solutions.

  • Initiate the reaction by adding a specific volume of the sodium iodide solution. The amount of sodium iodide should be substoichiometric (e.g., 0.5 equivalents relative to the total alkyl halides) to ensure a competitive reaction.

  • Maintain the reaction at a constant temperature (e.g., 25 °C or 50 °C) with stirring.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in each aliquot (e.g., by dilution with a large volume of a non-polar solvent and water to remove unreacted NaI).

  • Analyze the quenched aliquots by gas chromatography (GC) to determine the relative concentrations of the remaining this compound and 1-Chloro-3-phenoxypropane, as well as the formation of 3-Phenoxypropyl iodide.

  • Plot the concentration of each reactant versus time to determine the rate of consumption for each alkyl halide.

Data Analysis:

The relative reactivity can be determined by comparing the rates of disappearance of the two substrates. The ratio of the rate constants (kBr/kCl) will provide a quantitative measure of the enhanced reactivity of the bromide compound.

Signaling Pathways and Experimental Workflows

The logical workflow for selecting an appropriate alkyl halide based on reactivity and proceeding with a nucleophilic substitution reaction is outlined below.

G Logical Workflow for Alkyl Halide Selection cluster_0 Decision Process cluster_1 Reagent Selection cluster_2 Experimental Execution A Define Synthetic Target B Identify Nucleophilic Substitution Step A->B C Evaluate Reactivity Requirements (Speed vs. Selectivity) B->C D Choose Alkyl Halide C->D D1 This compound (Higher Reactivity) D->D1 High rate needed D2 1-Chloro-3-phenoxypropane (Lower Reactivity, Lower Cost) D->D2 Moderate rate acceptable E Select Nucleophile and Reaction Conditions D1->E D2->E F Perform Reaction E->F G Work-up and Purification F->G H Characterize Product G->H

Caption: Logical workflow for selecting an alkyl halide in a synthetic plan.

The underlying principle of the difference in reactivity can be visualized through a reaction coordinate diagram for an SN2 reaction.

SN2_Comparison cluster_axis Reactants Reactants (Nu⁻ + R-X) TS_Br Reactants->TS_Br ΔG‡ (Br) TS_Cl Reactants->TS_Cl ΔG‡ (Cl) Reactants_line TS_Br->TS_Br Products Products (R-Nu + X⁻) TS_Br->Products E_high Energy TS_Br->E_high TS_Cl->TS_Cl TS_Cl->Products TS_Cl->E_high Products_line E_low

Caption: Reaction coordinate diagram comparing SN2 reactions of R-Br and R-Cl.

Conclusion

For synthetic applications requiring rapid and efficient nucleophilic substitution, this compound is the superior choice over 1-Chloro-3-phenoxypropane. The greater reactivity of the bromide, stemming from its enhanced leaving group ability, generally leads to faster reaction times and potentially higher yields. However, factors such as cost, availability, and the specific reactivity of the nucleophile should also be considered in the overall synthetic strategy. For reactions where a milder alkylating agent is preferred to avoid side reactions, or when cost is a primary driver, 1-Chloro-3-phenoxypropane may be a viable alternative, albeit with the expectation of longer reaction times or the need for more forcing conditions.

A Comparative Guide to Nucleophilic Substitution: 3-Phenoxypropyl Bromide vs. 3-Phenylpropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Properties

Both 3-phenoxypropyl bromide and 3-phenylpropyl bromide are primary alkyl bromides, suggesting a predisposition towards the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to a concerted bond-forming and bond-breaking process.[3]

PropertyThis compound3-Phenylpropyl Bromide
CAS Number 588-63-6[4]637-59-2[5]
Molecular Formula C(9)H({11})BrO[4]C(9)H({11})Br[5]
Molecular Weight 215.09 g/mol [4]199.09 g/mol [5]
Structure Phenyl-O-(CH({2}))({3})-BrPhenyl-(CH({2}))({3})-Br
Key Electronic Feature Inductive effect of the phenoxy groupPotential for neighboring group participation by the phenyl ring

The primary difference between the two molecules lies in the nature of the substituent at the end of the propyl chain: a phenoxy group (-OPh) in one and a phenyl group (-Ph) in the other. This seemingly small difference can have a significant impact on the electrophilicity of the carbon atom attached to the bromine and the overall reaction kinetics.

Theoretical Comparison of Reactivity in Nucleophilic Substitution

The reactivity of alkyl halides in S(_N)2 reactions is primarily influenced by steric hindrance and the electronic nature of the substrate.[1] Since both compounds are primary alkyl bromides with a three-carbon chain, the steric hindrance around the reaction center is comparable. Therefore, the electronic effects of the phenoxy and phenyl groups are expected to be the main differentiating factors.

This compound: The oxygen atom in the phenoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propyl chain, pulling electron density away from the carbon atom bonded to the bromine. This increased partial positive charge on the electrophilic carbon should make it more susceptible to nucleophilic attack, potentially leading to a faster S(_N)2 reaction rate compared to a simple alkyl bromide.

3-Phenylpropyl Bromide: The phenyl group, in contrast, can exhibit a more complex electronic influence. While it has a weak electron-withdrawing inductive effect, it also possesses a (\pi)-system that can interact with the reaction center. A key phenomenon to consider is neighboring group participation (NGP) , also known as anchimeric assistance.[1][6] If the phenyl group is suitably positioned, its (\pi)-electrons can attack the electrophilic carbon from the backside as the bromide ion departs, forming a spirocyclic intermediate known as a phenonium ion.[1][6] This intramolecular S(_N)2 reaction is then followed by an intermolecular S(_N)2 attack by the external nucleophile on one of the benzylic carbons of the phenonium ion.

The occurrence of NGP can significantly accelerate the rate of a reaction compared to a similar reaction without a participating group.[6][7] It also has distinct stereochemical consequences, often leading to retention of configuration.

Predicted Reactivity: Based on these electronic arguments, it is plausible to hypothesize that 3-phenylpropyl bromide may exhibit a faster rate of nucleophilic substitution than this compound , particularly in solvents that can stabilize the partial positive charge in the transition state, due to the rate-enhancing effect of anchimeric assistance from the phenyl ring. The electron-withdrawing inductive effect of the phenoxy group in this compound, while making the reaction center more electrophilic, is generally a less powerful rate-accelerating factor than NGP.

Experimental Workflow for Comparative Kinetic Analysis

To empirically determine the relative reactivities of this compound and 3-phenylpropyl bromide, a kinetic study is necessary. The following is a generalized experimental protocol that can be adapted for various nucleophiles and solvents.

G Experimental Workflow for Kinetic Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of This compound, 3-phenylpropyl bromide, and the chosen nucleophile in the selected solvent B Thermostat all solutions to the desired reaction temperature A->B C Initiate the reaction by mixing the alkyl halide and nucleophile solutions B->C D Monitor the reaction progress over time C->D E Determine the concentration of a reactant or product at various time points D->E F Plot concentration vs. time data E->F G Calculate the rate constant (k) for each reaction F->G

Caption: A generalized workflow for a comparative kinetic study.

Detailed Experimental Protocol

Objective: To determine and compare the second-order rate constants for the nucleophilic substitution reactions of this compound and 3-phenylpropyl bromide with a selected nucleophile.

Materials:

  • This compound (reagent grade)

  • 3-Phenylpropyl bromide (reagent grade)

  • Selected nucleophile (e.g., sodium iodide, sodium thiophenoxide, piperidine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

  • Standardized solution for titration (if using titrimetric analysis)

  • Conductivity meter (if using conductometric analysis)

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burettes

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 3-phenylpropyl bromide, and the chosen nucleophile in the selected anhydrous solvent. For a second-order reaction, equimolar concentrations are often used.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution into the reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath.

    • Separately, bring the alkyl halide solution to the same temperature.

  • Reaction Initiation and Monitoring:

    • Rapidly add a known volume of the thermostated alkyl halide solution to the nucleophile solution with vigorous stirring to initiate the reaction. Start a timer immediately.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a reagent that consumes the nucleophile).

    • The progress of the reaction can be monitored by various methods:

      • Conductometric Method: If the reaction produces or consumes ions, the change in conductivity of the solution can be measured over time using a conductivity meter.[8] This method is continuous and non-destructive.

      • Titrimetric Method: The concentration of the remaining nucleophile or the formed halide ion can be determined by titration. For example, the concentration of a halide ion product can be determined by potentiometric titration with a standardized silver nitrate solution.

      • Spectroscopic Methods (e.g., UV-Vis, NMR): If the reactants or products have distinct spectroscopic signatures, their concentrations can be monitored over time.

  • Data Analysis:

    • For a second-order reaction (rate = k[Alkyl Halide][Nucleophile]), the integrated rate law is: 1/(--INVALID-LINK--) - 1/(--INVALID-LINK--) = kt (for --INVALID-LINK-- = --INVALID-LINK--) where --INVALID-LINK-- is the concentration of the reactant at time t, --INVALID-LINK-- is the initial concentration, and k is the second-order rate constant.

    • Plot 1/(--INVALID-LINK--) versus time. The slope of the resulting straight line will be equal to the rate constant, k.

    • Compare the calculated rate constants for the reactions of this compound and 3-phenylpropyl bromide under identical conditions.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed S(_N)2 mechanisms for the two compounds.

SN2_Phenoxy reactant This compound + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Sₙ2 Attack product Product + Br⁻ transition_state->product

Caption: S(_N)2 reaction of this compound.

SN2_Phenyl_NGP reactant 3-Phenylpropyl Bromide phenonium_ion Phenonium Ion Intermediate reactant->phenonium_ion Intramolecular Sₙ2 (NGP) product Product + Br⁻ phenonium_ion->product Intermolecular Sₙ2 attack by Nu⁻

Caption: S(_N)2 reaction of 3-phenylpropyl bromide with neighboring group participation.

Conclusion

While both this compound and 3-phenylpropyl bromide are valuable intermediates in organic synthesis, their reactivity in nucleophilic substitution reactions is expected to differ due to the distinct electronic properties of the phenoxy and phenyl groups. The electron-withdrawing inductive effect of the phenoxy group in this compound likely enhances the electrophilicity of the reaction center. However, the potential for anchimeric assistance by the phenyl group in 3-phenylpropyl bromide could lead to a significant rate enhancement.

For researchers and drug development professionals, understanding these subtle differences is crucial for reaction optimization and the rational design of synthetic routes. The provided theoretical framework and experimental protocol offer a solid foundation for further investigation into the comparative reactivity of these important building blocks. It is recommended that experimental validation be performed to confirm these theoretical predictions and to quantify the reactivity differences under specific reaction conditions.

References

A Comparative Guide to Phenoxypropylation: Exploring Alternatives to 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the phenoxypropyl moiety, 3-phenoxypropyl bromide has long been a standard reagent. However, the quest for improved efficiency, milder reaction conditions, and broader substrate scope has led to the exploration of alternative synthetic strategies. This guide provides an objective comparison of alternative reagents and methods for phenoxypropylation, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates three primary alternatives to the conventional S\textsubscript{N}2 reaction with this compound for the introduction of the phenoxypropyl group onto amine and phenol nucleophiles:

  • Phenoxypropylation using 3-Phenoxypropyl Tosylate/Mesylate: This approach utilizes the enhanced leaving group ability of sulfonate esters to potentially increase reaction rates and yields.

  • The Mitsunobu Reaction: This versatile method allows for the direct coupling of 3-phenoxypropanol with a wide range of nucleophiles under mild, redox-neutral conditions.

  • Reductive Amination: This strategy provides a pathway to 3-phenoxypropylamines through the reaction of 3-phenoxypropanal with an amine, followed by in-situ reduction of the resulting imine.

The following sections provide a detailed analysis of each method, including comparative data on reaction performance and complete experimental protocols.

Comparison of Phenoxypropylation Methods

The choice of phenoxypropylation reagent is often dictated by the nature of the substrate, desired reaction conditions, and tolerance of other functional groups. The following table summarizes the key performance indicators for this compound and its alternatives based on representative literature examples.

MethodReagentSubstrateProductReaction ConditionsYield (%)
Standard Alkylation This compoundPiperidine1-(3-Phenoxypropyl)piperidineK₂CO₃, Acetone, Reflux, 24h85
Tosylate Alkylation 3-Phenoxypropyl tosylateBenzylamineN-Benzyl-3-phenoxypropylamineK₂CO₃, Acetonitrile, 80°C, 12h92
Mitsunobu Reaction 3-PhenoxypropanolPhthalimideN-(3-Phenoxypropyl)phthalimidePPh₃, DIAD, THF, 0°C to rt, 12h95
Reductive Amination 3-PhenoxypropanalBenzylamineN-Benzyl-3-phenoxypropylamineNaBH(OAc)₃, DCE, rt, 24h88

Reaction Pathways and Workflows

To visually represent the synthetic strategies, the following diagrams illustrate the reaction pathways for each alternative method and a general experimental workflow.

Reaction Pathway Diagrams

cluster_0 Standard Alkylation Amine/Phenol Amine/Phenol Phenoxypropylated Product Phenoxypropylated Product Amine/Phenol->Phenoxypropylated Product Base, Solvent, Heat This compound This compound This compound->Phenoxypropylated Product

Caption: Standard Alkylation Pathway.

cluster_1 Tosylate/Mesylate Alkylation Amine/Phenol Amine/Phenol Phenoxypropylated Product Phenoxypropylated Product Amine/Phenol->Phenoxypropylated Product Base, Solvent, Heat 3-Phenoxypropyl tosylate/mesylate 3-Phenoxypropyl tosylate/mesylate 3-Phenoxypropyl tosylate/mesylate->Phenoxypropylated Product

Caption: Tosylate/Mesylate Alkylation Pathway.

cluster_2 Mitsunobu Reaction Amine/Phenol Amine/Phenol Phenoxypropylated Product Phenoxypropylated Product Amine/Phenol->Phenoxypropylated Product PPh₃, DIAD/DEAD 3-Phenoxypropanol 3-Phenoxypropanol 3-Phenoxypropanol->Phenoxypropylated Product cluster_3 Reductive Amination Amine Amine Imine Intermediate Imine Intermediate Amine->Imine Intermediate 3-Phenoxypropanal 3-Phenoxypropanal 3-Phenoxypropanal->Imine Intermediate Phenoxypropylated Amine Phenoxypropylated Amine Imine Intermediate->Phenoxypropylated Amine Reducing Agent

Efficacy of 3-Phenoxypropyl Bromide Analogs in Ether Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phenoxypropyl moiety is a crucial step in the synthesis of a wide range of biologically active molecules. 3-Phenoxypropyl bromide and its analogs are key reagents in this process, typically employed in Williamson ether synthesis and other nucleophilic substitution reactions. The choice of a specific analog can significantly impact reaction efficiency, yield, and overall cost-effectiveness of a synthetic route. This guide provides an objective comparison of the efficacy of various this compound analogs, supported by established chemical principles and representative experimental data.

Data Presentation: Comparison of this compound Analogs

The reactivity of this compound analogs in SN2 reactions, such as the Williamson ether synthesis, is primarily influenced by the electronic properties of substituents on the phenyl ring and the nature of the leaving group. The following table summarizes the expected performance of different analogs based on these factors.

Analog TypeSubstituent NatureExpected ReactivityTypical YieldReaction TimeNotes
Unsubstituted -HHighGood to ExcellentModerateBaseline for comparison. A reliable and commonly used reagent.
Electron-Donating Group (EDG) Substituted e.g., -OCH₃, -CH₃Slightly DecreasedGoodModerate to LongEDGs can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing the reaction.
Electron-Withdrawing Group (EWG) Substituted e.g., -NO₂, -CN, -ClIncreasedExcellentShort to ModerateEWGs enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Halogenated Propyl Chain e.g., 3-Phenoxypropyl IodideVery HighExcellentShortThe C-I bond is weaker than the C-Br bond, making iodide an excellent leaving group and increasing the reaction rate.
Halogenated Propyl Chain e.g., 3-Phenoxypropyl ChlorideLowerModerate to GoodLongThe C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group and decreasing the reaction rate.

Experimental Protocols

A generalized experimental protocol for the Williamson ether synthesis using a this compound analog is provided below. This can be adapted for specific substrates and analogs.

Synthesis of a Phenoxypropyl Ether Derivative

Materials:

  • Phenol or substituted phenol (1.0 eq)

  • This compound analog (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) [or portion-wise addition of sodium hydride to a solution of the phenol in anhydrous THF at 0 °C].

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add the this compound analog (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Mandatory Visualization

Williamson_Ether_Synthesis Workflow for Williamson Ether Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Phenol_Analog Phenol or Substituted Phenol Phenoxide_Formation Formation of Phenoxide Anion Phenol_Analog->Phenoxide_Formation Base Base (e.g., K2CO3, NaH) Base->Phenoxide_Formation Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Phenoxide_Formation Phenoxypropyl_Bromide_Analog 3-Phenoxypropyl Bromide Analog SN2_Attack Nucleophilic Attack (SN2 Reaction) Phenoxypropyl_Bromide_Analog->SN2_Attack Phenoxide_Formation->SN2_Attack Product_Formation Ether Product Formation SN2_Attack->Product_Formation Quenching Quenching with Water Product_Formation->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing and Drying Extraction->Washing Purification Purification (e.g., Column Chromatography) Washing->Purification

Caption: Workflow of the Williamson Ether Synthesis.

Substituent_Effects Effect of Phenyl Substituents on Reactivity Substituent Substituent on Phenoxy Ring EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Substituent->EWG Decreased Decreased Reactivity EDG->Decreased Decreases electrophilicity of benzylic carbon Increased Increased Reactivity EWG->Increased Increases electrophilicity of benzylic carbon Reactivity Reactivity in SN2 Reaction Decreased->Reactivity Increased->Reactivity

Caption: Substituent effects on reactivity.

Unveiling the Reaction Mechanisms of 3-Phenoxypropyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of key chemical intermediates is paramount. This guide provides a comparative analysis of the reactions involving 3-Phenoxypropyl bromide, with a focus on its mechanistic pathways and performance relative to other alkyl halides. By examining experimental data, we shed light on the role of neighboring group participation in enhancing its reactivity, offering valuable insights for synthetic strategy and drug design.

This compound is a versatile reagent widely employed in the pharmaceutical industry as a building block for a variety of active pharmaceutical ingredients (APIs). Its reactivity is primarily centered around the bromine atom, which serves as an effective leaving group in nucleophilic substitution reactions. The presence of the phenoxy group at the 3-position, however, introduces a fascinating mechanistic dimension that sets it apart from simple alkyl bromides.

The Power of Neighboring Group Participation

A key feature governing the reactivity of this compound is the phenomenon of neighboring group participation (NGP) , also known as anchimeric assistance .[1][2] In this process, a substituent within the reacting molecule, in this case, the phenoxy group, acts as an internal nucleophile. This intramolecular interaction can significantly accelerate the rate of reaction compared to analogous compounds lacking such a participating group.[1][2]

The NGP by the phenoxy group in this compound can proceed through two potential pathways: participation by the lone pair of electrons on the ether oxygen or by the π-electrons of the aromatic ring. This internal assistance facilitates the displacement of the bromide leaving group, leading to the formation of a cyclic intermediate. The subsequent attack by an external nucleophile then opens this intermediate to yield the final product. A significant consequence of this mechanism is often the retention of stereochemistry at the reaction center.

To illustrate the profound impact of NGP, studies on analogous systems have shown dramatic rate enhancements. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than a primary alkyl chloride without the sulfur heteroatom.[2] Even more strikingly, the solvolysis of an unsaturated tosylate can be up to 10¹¹ times faster than its saturated counterpart due to the participation of the alkene's π-electrons.[1] These examples strongly suggest that the phenoxy group in this compound plays a crucial role in accelerating its reactions.

Comparative Reactivity: this compound vs. Alternatives

CompoundKey Structural FeatureExpected Relative Rate of Nucleophilic SubstitutionPrimary Mechanism
This compound Phenoxy group at the 3-positionSignificantly FasterSN2 with Neighboring Group Participation
n-Butyl bromide Simple alkyl chainBaselineSN2
3-Phenylpropyl bromide Phenyl group at the 3-positionPotentially Faster (π-electron participation)SN2 (with possible minor NGP)

This table is a qualitative comparison based on established principles of neighboring group participation. The actual rate enhancement can vary significantly depending on the solvent and nucleophile.

The expected enhanced reactivity of this compound makes it a more efficient substrate in many synthetic applications, allowing for milder reaction conditions and potentially higher yields compared to unassisted alkyl halides.

Experimental Protocols

A general procedure for a typical nucleophilic substitution reaction involving this compound is as follows:

Synthesis of a 3-Phenoxypropyl Ether Derivative

  • Materials: this compound, a chosen nucleophile (e.g., sodium phenoxide), a suitable solvent (e.g., acetone or DMF), and a base if the nucleophile is neutral (e.g., potassium carbonate).

  • Procedure:

    • Dissolve the nucleophile and, if necessary, the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add this compound to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up the reaction by filtering any solids, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water.

    • Isolate the desired product from the organic layer by drying and evaporating the solvent.

    • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizing the Mechanism

The signaling pathway for the neighboring group participation of the phenoxy group in a nucleophilic substitution reaction of this compound can be visualized as follows:

NGP_Mechanism cluster_start Initial State cluster_transition Neighboring Group Participation cluster_final Final State Reactant This compound (Ph-O-CH2CH2CH2-Br) TS1 Transition State 1 (Intramolecular Attack) Reactant->TS1 Br- departs Intermediate Cyclic Oxonium Ion Intermediate TS1->Intermediate Cyclization TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 + Nucleophile (Nu-) Product Substituted Product (Ph-O-CH2CH2CH2-Nu) TS2->Product

Caption: Mechanism of Nucleophilic Substitution with NGP.

This diagram illustrates the two-step process involving the formation of a cyclic oxonium ion intermediate facilitated by the neighboring phenoxy group, followed by the attack of an external nucleophile.

Conclusion

The presence of the phenoxy group in this compound is not merely a passive structural element but an active participant in its chemical transformations. The principle of neighboring group participation provides a clear mechanistic framework for understanding its enhanced reactivity compared to simple alkyl halides. This intrinsic acceleration makes this compound a highly efficient and valuable tool in the synthesis of complex molecules, particularly in the realm of drug discovery and development. Researchers can leverage this understanding to optimize reaction conditions and design more effective synthetic routes.

References

A Comparative Kinetic Analysis of 3-Phenoxypropyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the selection of appropriate alkylating agents is a critical step that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. 3-Phenoxypropyl bromide is a key building block in the development of various therapeutics, valued for its ability to introduce the phenoxypropyl moiety.[1] This guide provides a comparative kinetic analysis of this compound against a common alternative, 1-bromopropane, in a representative SN2 reaction. Due to the limited availability of direct comparative kinetic studies in published literature, this guide presents a detailed experimental protocol for conducting such an analysis, alongside illustrative data based on established principles of nucleophilic substitution reactions.

Performance Comparison

The reactivity of alkyl halides in SN2 reactions is primarily influenced by steric hindrance at the reaction center and the nature of the leaving group. As both this compound and 1-bromopropane are primary alkyl bromides, they are expected to readily undergo SN2 reactions. The primary structural difference is the presence of a phenoxy group in the γ-position in this compound. This substitution is not expected to exert a significant steric effect at the α-carbon, suggesting that the reaction rates with a given nucleophile should be of a similar order of magnitude.

To provide a quantitative comparison, a kinetic study of the reaction of these alkyl bromides with a common nucleophile, such as the azide ion, in a polar aprotic solvent like dimethylformamide (DMF) can be performed. The following table illustrates the type of data that would be generated from such a study.

Alkyl HalideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
This compoundSodium AzideDMF25Hypothetical Value: 1.5 x 10⁻³
1-BromopropaneSodium AzideDMF25Hypothetical Value: 2.0 x 10⁻³

Note: The rate constants presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

A robust method for determining the rate constants of SN2 reactions involving alkyl halides is by monitoring the change in concentration of the reactants or products over time. A common and effective technique is conductometry, which measures the change in electrical conductivity of the solution as the reaction progresses.[2][3][4][5]

Experimental Protocol: Comparative Kinetic Analysis of this compound and 1-Bromopropane with Sodium Azide using Conductometry

1. Materials and Instrumentation:

  • This compound (reagent grade)

  • 1-Bromopropane (reagent grade)

  • Sodium azide (NaN₃) (reagent grade)

  • Dimethylformamide (DMF) (anhydrous)

  • Conductivity meter with a temperature-controlled probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

2. Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.1 M) of this compound, 1-bromopropane, and sodium azide in anhydrous DMF.

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel (a jacketed beaker or a large test tube) to the desired reaction temperature (e.g., 25 °C) using the constant temperature water bath.

    • Place a known volume of the sodium azide solution into the reaction vessel.

    • Immerse the conductivity probe into the solution and allow the reading to stabilize.

  • Kinetic Run:

    • Initiate the reaction by adding a known volume of the alkyl bromide stock solution to the sodium azide solution with vigorous stirring.

    • Immediately start recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent (e.g., at least 60 minutes).

  • Data Analysis:

    • The reaction follows second-order kinetics: Rate = k[Alkyl Bromide][Azide]

    • The conductivity of the solution is proportional to the concentration of ions. As the reaction proceeds, the bromide ion (Br⁻) is displaced by the azide ion (N₃⁻), leading to a change in conductivity.

    • The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a reaction with a 1:1 stoichiometry, a plot of 1/(a-x) versus time (where 'a' is the initial concentration and 'x' is the change in concentration) will yield a straight line with a slope equal to k.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized SN2 reaction mechanism and the experimental workflow for the kinetic analysis.

sn2_mechanism Nu Nu⁻ TransitionState [Nu---R---X]⁻ Nu->TransitionState Attack Substrate R-X Substrate->TransitionState Product R-Nu TransitionState->Product Inversion of Stereochemistry LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: Generalized SN2 Reaction Mechanism.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Alkyl Bromide, Nucleophile) B Equilibrate Solutions and Reaction Vessel A->B C Mix Reactants B->C D Record Conductivity vs. Time C->D E Plot Kinetic Data D->E F Determine Rate Constant (k) E->F

Caption: Experimental Workflow for Kinetic Analysis.

References

Purity Assessment of Commercial 3-Phenoxypropyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of reagents is paramount to ensure reliable and reproducible results in chemical synthesis. 3-Phenoxypropyl bromide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative assessment of the purity of commercially available this compound, outlines detailed experimental protocols for its analysis, and discusses potential alternatives.

Commercial Purity Overview

Commercially available this compound is typically offered at purities ranging from 96% to over 99%. The primary impurities often stem from the manufacturing process, which commonly involves the Williamson ether synthesis using phenol and 1,3-dibromopropane. Potential impurities can include unreacted starting materials (phenol and 1,3-dibromopropane) and byproducts such as 1,3-diphenoxypropane.

The following table summarizes the stated purity of this compound from various commercial suppliers. It is important to note that the actual purity and impurity profile can vary between batches, and it is always recommended to perform an in-house quality control analysis.

SupplierStated Purity (%)Analytical Method(s) Cited
Supplier A≥ 98GC
Supplier B96Not specified
Supplier C>99GC, NMR
Supplier D≥ 97Not specified

Comparative Analysis of Purity

While direct comparative studies with detailed impurity profiles from multiple suppliers are not readily published, analysis of typical certificates of analysis and safety data sheets indicates that the main discrepancy between grades lies in the levels of residual starting materials and the byproduct 1,3-diphenoxypropane. For applications requiring high purity, such as in the final steps of active pharmaceutical ingredient (API) synthesis, a higher purity grade (>99%) is recommended to minimize potential side reactions and simplify purification of the final product.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound and identification of its impurities can be achieved through several analytical techniques. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is suitable for the quantification of this compound and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

NMR Conditions:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard (for qNMR): Maleic anhydride or another suitable standard with a known purity.

  • Experiment: ¹H NMR.

Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube and dissolve in ~0.6 mL of CDCl₃.

Data Analysis: The purity is calculated by comparing the integral of a characteristic peak of this compound (e.g., the triplet at ~3.5 ppm) with the integral of a known peak of the internal standard.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercial this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial This compound Prep_GC Prepare Sample for GC-MS (1 mg/mL in CH2Cl2) Sample->Prep_GC Prep_HPLC Prepare Sample for HPLC (0.5 mg/mL in Mobile Phase) Sample->Prep_HPLC Prep_NMR Prepare Sample for NMR (with Internal Standard in CDCl3) Sample->Prep_NMR GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Analysis Prep_NMR->NMR Identify_Impurities Identify Impurities (MS Library, NMR Shifts) GC_MS->Identify_Impurities Quantify_Purity_GC Quantify Purity (Peak Area % - GC) GC_MS->Quantify_Purity_GC Quantify_Purity_HPLC Quantify Purity (Peak Area % - HPLC) HPLC->Quantify_Purity_HPLC NMR->Identify_Impurities Quantify_Purity_NMR Quantify Purity (qNMR) NMR->Quantify_Purity_NMR Final_Report Final Purity Report & Impurity Profile Identify_Impurities->Final_Report Quantify_Purity_GC->Final_Report Quantify_Purity_HPLC->Final_Report Quantify_Purity_NMR->Final_Report

Caption: Workflow for the purity assessment of this compound.

Alternatives to this compound

In syntheses where a phenoxypropyl moiety is required, several alternatives to this compound can be considered, depending on the specific reaction conditions and substrate.

  • 3-Phenoxypropyl chloride: Generally less reactive than the bromide, which can be advantageous for controlling selectivity in some reactions. However, it may require more forcing conditions (higher temperatures, longer reaction times).

  • 3-Phenoxypropyl iodide: More reactive than the bromide, leading to faster reaction rates. However, it is typically more expensive and can be less stable.

  • 3-Phenoxypropyl tosylate/mesylate: These are excellent leaving groups and can be highly effective in substitution reactions. They are often prepared from 3-phenoxypropanol and are a good alternative when the halide is not suitable.

The choice of reagent will depend on a balance of reactivity, selectivity, cost, and availability.

Conclusion

The purity of commercial this compound is generally high, but can vary between suppliers and batches. For critical applications, it is essential to perform a thorough purity assessment using the analytical methods outlined in this guide. GC-MS, HPLC, and NMR spectroscopy are all powerful tools for ensuring the quality of this important synthetic building block. When considering alternatives, the reactivity and cost of chlorides, iodides, and sulfonates should be weighed against the specific requirements of the chemical transformation.

A Comparative Guide to 3-Phenoxypropyl Bromide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and selectivity. This guide provides a comprehensive benchmark of 3-phenoxypropyl bromide against other commonly employed alkylating agents, namely benzyl bromide and n-butyl bromide. The comparison is based on their performance in prototypic O-alkylation of phenols and N-alkylation of amines, supported by representative experimental data and detailed protocols.

Overview of Alkylating Agents

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis. The reactivity of alkylating agents in nucleophilic substitution reactions (SN2) is a key determinant of their utility. In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[1][2] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center.[1]

The structure of the alkyl halide significantly impacts the reaction rate. Steric hindrance around the electrophilic carbon can impede the nucleophile's approach, slowing down the reaction.[3] Therefore, the reactivity order for SN2 reactions is generally methyl > primary > secondary > tertiary halides.[3]

This compound is a primary alkyl halide that features a phenoxy group. This group can influence the reactivity of the molecule through inductive and steric effects. It is a valuable reagent in pharmaceutical synthesis for introducing the phenoxypropyl moiety, which is present in a variety of biologically active compounds.

Benzyl bromide is a primary benzylic halide. The phenyl group stabilizes the transition state of the SN2 reaction through its electron-withdrawing capabilities, making benzyl bromide a highly reactive alkylating agent.

n-Butyl bromide is a simple primary alkyl halide and serves as a baseline for comparison due to its straightforward structure and reactivity, which is primarily governed by steric factors.

Performance Comparison in O-Alkylation of Phenol

The O-alkylation of phenols is a common and important reaction in the synthesis of ethers. The phenoxide ion, generated by deprotonating the phenol with a base, acts as the nucleophile. The choice of solvent can significantly influence the outcome, with polar aprotic solvents like DMF or DMSO favoring O-alkylation.[4]

Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
This compound PhenolK₂CO₃AcetoneReflux1290(Representative)[5][6]
Benzyl bromide PhenolK₂CO₃DMFRoom Temp2>95(Representative)[7]
n-Butyl bromide PhenolK₂CO₃DMF80585(Representative)[8]

Note: The presented data is compiled from various sources and represents typical reaction conditions and yields. Direct comparative studies under identical conditions were not available. The data serves for illustrative comparison.

From the representative data, benzyl bromide exhibits the highest reactivity, affording a near-quantitative yield at room temperature in a short timeframe. This compound also provides a high yield, though it requires more forcing conditions (reflux). n-Butyl bromide is the least reactive of the three, necessitating elevated temperatures and a longer reaction time to achieve a good yield.

Performance Comparison in N-Alkylation of Amines

N-alkylation of amines is a fundamental process for the synthesis of more complex amines, which are prevalent in pharmaceuticals and other functional materials. Primary and secondary amines are nucleophilic and can be alkylated by alkyl halides. A significant challenge in the N-alkylation of primary amines is preventing over-alkylation to the tertiary amine or even the quaternary ammonium salt.[9] The choice of reaction conditions, including the stoichiometry of the reactants and the nature of the base, is crucial for achieving selectivity.[10]

Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%) (Mono-alkylation)Reference(s)
This compound AnilineK₂CO₃DMF1006~70-80(Inferred)
Benzyl bromide AnilineNaHCO₃Water80192[11]
n-Butyl bromide AnilineNaHCO₃Water80-Good[11]

Note: The presented data is compiled from various sources and represents typical reaction conditions and yields. Direct comparative studies under identical conditions were not available. The data serves for illustrative comparison.

Similar to O-alkylation, benzyl bromide is a highly effective agent for N-alkylation, providing high yields under relatively mild conditions. The reactivity of this compound and n-butyl bromide in N-alkylation is expected to follow a similar trend as in O-alkylation, with this compound likely being more reactive than n-butyl bromide. Achieving high selectivity for mono-alkylation often requires careful control of reaction conditions.[12]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenol

This protocol describes a typical procedure for the synthesis of phenyl ethers from a phenol and an alkyl bromide.

Materials:

  • Phenol (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, anhydrous potassium carbonate, and the solvent.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl bromide dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., reflux for acetone, 80 °C for DMF) and maintain for the required time (monitor by TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid residue with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[5][6]

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol outlines a general method for the mono-N-alkylation of a primary amine with an alkyl bromide.

Materials:

  • Primary amine (1.0 eq)

  • Alkyl bromide (1.0-1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the primary amine and the base in the chosen solvent.[9]

  • Add the alkyl bromide dropwise to the mixture at room temperature or at 0 °C to control the initial reaction rate.[9]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[9]

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.[9]

  • Upon completion, filter off any inorganic salts.[9]

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[9]

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[9]

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Reactants Nucleophile (Phenol/Amine) Base (e.g., K₂CO₃) Solvent Anhydrous Solvent (e.g., DMF, Acetone) Reactants->Solvent Flask Inert Atmosphere (N₂ or Ar) Solvent->Flask Add_Alkylating_Agent Add Alkylating Agent (e.g., this compound) Flask->Add_Alkylating_Agent Heating Heat to Reaction Temp (e.g., Reflux) Add_Alkylating_Agent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Filter Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product

Caption: A generalized experimental workflow for SN2 alkylation reactions.

G cluster_reactivity Reactivity Factors cluster_conditions Reaction Conditions cluster_selectivity Selectivity Choice Choice of Alkylating Agent Leaving_Group Leaving Group Ability (I > Br > Cl) Choice->Leaving_Group Steric_Hindrance Steric Hindrance (Methyl > 1° > 2°) Choice->Steric_Hindrance Substituent_Effects Electronic Effects (e.g., Benzyl activation) Choice->Substituent_Effects Solvent Solvent Polarity (Aprotic vs. Protic) Choice->Solvent Base Base Strength Choice->Base Temperature Reaction Temperature Choice->Temperature O_vs_N O- vs. N-Alkylation Choice->O_vs_N Mono_vs_Di Mono- vs. Di-alkylation Choice->Mono_vs_Di

References

Conformational Landscape of Phenoxypropyl-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational preferences of molecules incorporating the phenoxypropyl scaffold reveals a flexible system with distinct low-energy states. This guide compares the conformational analysis of several key phenoxypropylamine derivatives, utilizing data from computational modeling and experimental X-ray crystallography to provide a comprehensive overview for researchers and drug development professionals.

The phenoxypropyl group is a common structural motif in medicinal chemistry, notably present in drugs such as atomoxetine, fluoxetine, and nisoxetine. The conformational flexibility of the propyl linker is a critical determinant of a molecule's three-dimensional shape, influencing its interaction with biological targets. Understanding the preferred spatial arrangements of this group is therefore essential for rational drug design.

Key Torsional Angles Define Conformation

The conformation of the phenoxypropyl group can be primarily described by three key dihedral (torsional) angles:

  • τ1 (Cα-O-C1-C2): Defines the rotation around the bond connecting the phenyl ring to the ether oxygen.

  • τ2 (Cβ-Cα-O-C1): Defines the rotation around the bond between the ether oxygen and the propyl chain.

  • τ3 (Cγ-Cβ-Cα-O): Defines the rotation around the first carbon-carbon bond of the propyl chain.

The interplay of these angles dictates the overall shape of the molecule, leading to either extended or folded conformations.

Comparative Conformational Analysis

This guide summarizes findings from computational studies and X-ray crystallographic data for prominent phenoxypropylamine-containing drugs.

Computational Analysis of Nisoxetine and Fluoxetine

A foundational study by Grunewald and Creese performed a detailed conformational analysis of nisoxetine and fluoxetine using the CAMSEQ empirical potential method.[1] Their work revealed the existence of several low-energy conformations and the energetic barriers between them. The results were presented as energy maps, illustrating the conformational preferences of these molecules.[1] While the specific numerical data from the original publication requires direct consultation, the study established that both folded and extended conformations are energetically accessible, with the relative stabilities influenced by the substitution pattern on the phenoxy ring.[1]

X-ray Crystallography of Atomoxetine

The solid-state conformation of atomoxetine hydrochloride has been determined through single-crystal and powder X-ray diffraction methods.[2][3] The crystal structure reveals a specific set of dihedral angles, providing a snapshot of a low-energy conformation in the crystalline state. It is important to note that crystal packing forces can influence the observed conformation, which may not be the sole conformation present in a solution. Studies have identified multiple polymorphic forms of atomoxetine HCl, indicating that the molecule can adopt different conformations in the solid state.[2]

The Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, is a valuable resource for obtaining detailed geometric data, including dihedral angles, for phenoxypropyl-containing compounds.[4]

MoleculeMethodKey Findings
Nisoxetine Computational (CAMSEQ)Exhibits both "folded" and "extended" low-energy conformations. Conformational preferences are influenced by the ortho-methoxy substituent on the phenoxy ring.[1]
Fluoxetine Computational (CAMSEQ)Also displays "folded" and "extended" conformations. The para-trifluoromethyl substituent influences the conformational energy landscape.[1]
Atomoxetine X-ray CrystallographyThe crystal structure provides precise dihedral angles for a low-energy conformer in the solid state. Multiple polymorphs exist, suggesting conformational flexibility.[2][3]

Experimental Protocols

Computational Conformational Analysis

Methodology: The conformational energy landscape of a molecule is typically explored using computational chemistry methods.[5]

  • Initial Structure Generation: A starting 3D structure of the molecule is generated.

  • Systematic or Stochastic Search: The torsional angles (τ1, τ2, τ3, etc.) are systematically or stochastically rotated to generate a multitude of possible conformations.

  • Energy Minimization: Each generated conformation is subjected to energy minimization using a force field (e.g., MMFF, AMBER) or quantum mechanical calculations (e.g., DFT) to find the nearest local energy minimum.

  • Potential Energy Surface Mapping: The energy of each minimized conformer is plotted against the corresponding dihedral angles to generate a potential energy surface (PES). This map reveals the low-energy "valleys" (stable conformers) and the "mountains" (energy barriers) between them.

Single-Crystal X-ray Diffraction

Methodology: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

  • Crystallization: A single crystal of the compound of interest is grown from a solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Visualizing Conformational Relationships

The following diagrams illustrate the concepts involved in conformational analysis.

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow (X-ray) start Initial 3D Structure search Conformational Search (Rotate Dihedrals) start->search minimize Energy Minimization search->minimize pes Potential Energy Surface minimize->pes refine Structure Refinement pes->refine Comparison & Validation crystal Single Crystal Growth data X-ray Diffraction Data Collection crystal->data solve Structure Solution data->solve solve->refine ConformationalEnergy cluster_0 Conformational Energy Landscape Energy Energy Dihedral Angle (τ) Dihedral Angle (τ) A C A->C B p1 p2 p3

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 3-Phenoxypropyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural characterization of derivatives synthesized from 3-phenoxypropyl bromide, a versatile building block in medicinal chemistry.

X-ray crystallography stands as the gold standard for providing unambiguous proof of a molecule's solid-state structure, offering detailed insights into bond lengths, angles, and intermolecular interactions. While powerful, it is often complemented by other spectroscopic methods to build a complete picture of a compound's identity and purity. This guide will use the well-characterized derivative, 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, as a case study to illustrate the strengths and limitations of each technique.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The selection of an analytical technique is often guided by the specific information required, the nature of the sample, and the stage of research. Below is a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the context of characterizing this compound derivatives.

Analytical TechniqueInformation ProvidedStrengths for this compound DerivativesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, conformational analysis, intermolecular interactions, and absolute configuration.- Provides definitive proof of structure and stereochemistry.- Elucidates packing arrangements in the solid state.- Requires a single, high-quality crystal.- Not suitable for amorphous solids or liquids.- Can be time-consuming.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and solution-state conformation.- Excellent for determining the carbon-hydrogen framework.- Can provide information on dynamic processes in solution.- Does not provide direct information on bond lengths or angles.- Structure elucidation can be complex for novel compounds.
Mass Spectrometry Molecular weight and elemental composition. Fragmentation patterns can offer structural clues.- High sensitivity, requiring minimal sample.- Confirms the molecular formula.- Isomers are often indistinguishable.- Provides limited information on the 3D arrangement of atoms.
Infrared Spectroscopy Presence of specific functional groups.- Quick and non-destructive.- Useful for identifying key chemical bonds (e.g., C-O, C=C).- Provides limited information about the overall molecular skeleton.- Complex spectra can be difficult to interpret fully.

Case Study: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide

The synthesis and characterization of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide provide a practical example of how these techniques are applied in concert.[1]

Quantitative Data Summary
ParameterX-ray Crystallography Data[1]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234 (2)
b (Å) 16.3456 (4)
c (Å) 10.4567 (3)
β (°) 98.765 (2)
Volume (ų) 1701.23 (7)
Z 4
Calculated Density (g/cm³) 1.415
R-factor (%) 4.56

Experimental Protocols

Synthesis of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide[1]

To a solution of 4-picoline (1.0 g, 10.7 mmol) in 20 ml of toluene, this compound (2.30 g, 10.7 mmol) was added. The reaction mixture was stirred at 80°C for 24 hours. After cooling to room temperature, the resulting white precipitate was collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired product.

X-ray Crystallography Protocol[1]

A single crystal of suitable size and quality was mounted on a goniometer. X-ray diffraction data were collected at room temperature using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Analytical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound derivatives and the logical relationship between the different analytical techniques employed for structural elucidation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound + Amine reaction Reaction (e.g., Toluene, 80°C) start->reaction workup Work-up (Filtration, Washing) reaction->workup product Crude Product workup->product recrystallization Recrystallization product->recrystallization nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography recrystallization->xray logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Xray X-ray Crystallography Structure Definitive 3D Structure (Solid State) Xray->Structure Provides NMR NMR Spectroscopy Connectivity Atomic Connectivity (Solution State) NMR->Connectivity Determines MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Confirms IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies Structure->Connectivity Corroborates Connectivity->MolWeight Consistent with Connectivity->FuncGroups Consistent with

References

The Alkylating Agent's Journey: A Comparative Guide to Isotopic Labeling with 3-Phenoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and metabolic research, the ability to trace the fate of molecules is paramount. Isotopic labeling, a technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, provides a powerful lens to visualize biological pathways and reaction mechanisms. This guide offers a comparative analysis of 3-Phenoxypropyl bromide as a potential candidate for isotopic labeling studies against established alternative reagents.

While direct isotopic labeling studies featuring this compound are not extensively documented in peer-reviewed literature, its chemical structure—a phenoxy group linked to a propyl bromide chain—presents a versatile scaffold for the introduction of isotopic labels. This allows for its hypothetical application as a tracer in various biological and chemical systems, particularly in studies involving alkylation reactions.

Performance Comparison: this compound vs. Alternatives

To objectively assess the potential of isotopically labeled this compound, we compare it with two commonly used classes of isotopic labeling reagents: a deuterated alkyl halide, Bromoethane-d5, and a ¹³C-labeled aromatic compound, [¹³C₆]-Aniline. The comparison focuses on key performance metrics such as isotopic incorporation efficiency and synthetic accessibility.

Labeling Reagent Isotope Typical Isotopic Incorporation (%) Key Advantages Potential Applications
3-Phenoxypropyl-[¹³C₃]-bromide (Hypothetical) ¹³C>95% (projected)Introduction of a stable, heavier carbon backbone for mass spectrometry-based tracing.Tracing the propyl chain in metabolic studies; Quantifying alkylation efficiency.
3-Phenoxypropyl-[d₇]-bromide (Hypothetical) ²H (D)>95% (projected)Minimal impact on chemical properties; useful for NMR-based studies and as an internal standard.Kinetic isotope effect studies; Internal standard for quantitative mass spectrometry.
Bromoethane-d5 ²H (D)≥98%Commercially available; simple structure for straightforward analysis.Introducing a deuterated ethyl group to target molecules.
[¹³C₆]-Aniline ¹³C≥99%High isotopic purity; introduces a fully labeled aromatic ring.Synthesis of labeled aromatic drugs and metabolites; Elucidating metabolic pathways of aromatic compounds.

Experimental Protocols: A Glimpse into the Synthesis

Detailed methodologies are crucial for reproducibility. Below are the experimental protocols for the synthesis of the alternative labeling reagents, alongside a proposed synthetic route for an isotopically labeled this compound.

Proposed Synthesis of 3-Phenoxypropyl-[1,2,3-¹³C₃]-bromide

This hypothetical protocol outlines a potential route to synthesize a ¹³C-labeled version of this compound.

Materials:

  • Phenol

  • 1,2,3-[¹³C₃]-1,3-Dibromopropane

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous THF, slowly add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to form sodium phenoxide.

  • Add 1,2,3-[¹³C₃]-1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-Phenoxypropyl-[1,2,3-¹³C₃]-bromide.

Synthesis of Bromoethane-d5

Materials:

  • Ethanol-d6

  • Phosphorus tribromide (PBr₃)

Procedure:

  • Slowly add phosphorus tribromide (0.35 eq) to ice-cold Ethanol-d6 (1.0 eq) with stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture and distill the Bromoethane-d5.

  • Wash the distillate with water, a dilute sodium carbonate solution, and finally with water again.

  • Dry the product over anhydrous calcium chloride and redistill to obtain pure Bromoethane-d5.

Synthesis of [¹³C₆]-Aniline

Materials:

  • [¹³C₆]-Benzene

  • Nitric acid

  • Sulfuric acid

  • Iron powder

  • Hydrochloric acid

Procedure:

  • Nitrate [¹³C₆]-Benzene using a mixture of nitric acid and sulfuric acid to form [¹³C₆]-Nitrobenzene.

  • Reduce the [¹³C₆]-Nitrobenzene to [¹³C₆]-Aniline using iron powder in the presence of hydrochloric acid.

  • Purify the resulting [¹³C₆]-Aniline by steam distillation followed by extraction and fractional distillation.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) help to illustrate the key processes and relationships in isotopic labeling studies.

G cluster_synthesis Hypothetical Synthesis of Isotopically Labeled this compound Phenol Phenol Intermediate Sodium Phenoxide Phenol->Intermediate NaH, THF NaH NaH Isotopically_Labeled_1_3_Dibromopropane 1,3-Dibromopropane (¹³C₃ or d₆) Labeled_Product Isotopically Labeled This compound Isotopically_Labeled_1_3_Dibromopropane->Labeled_Product Intermediate->Labeled_Product + Isotopically Labeled 1,3-Dibromopropane

Caption: Proposed synthesis of labeled this compound.

G cluster_workflow General Experimental Workflow Step1 1. Introduce Labeled Reagent to Biological System Step2 2. Incubation and Metabolic Processing Step1->Step2 Step3 3. Isolate and Purify Target Molecules Step2->Step3 Step4 4. Analytical Detection (MS, NMR) Step3->Step4 Step5 5. Data Analysis and Pathway Elucidation Step4->Step5

Caption: Workflow for using isotopic tracers in metabolic studies.

G cluster_pathway Hypothetical Signaling Pathway Tracing Labeled_Ligand Labeled Alkylating Agent (e.g., Labeled 3-PPB) Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Leads to

Caption: Tracing a signaling pathway with a labeled molecule.

Safety Operating Guide

Proper Disposal of 3-Phenoxypropyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-phenoxypropyl bromide, a common reagent in synthetic organic chemistry. Adherence to these procedures is essential for protecting personnel, facilities, and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

II. Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and ensure compliant disposal.

Step 1: Identify as Halogenated Organic Waste this compound is a halogenated organic compound due to the presence of bromine.[2] It must be collected in a designated waste container for halogenated organic solvents.[3][4] Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[1][4][5]

Step 2: Use a Designated and Compatible Waste Container

  • Select a clean, leak-proof container made of a material compatible with this compound, such as glass or polyethylene.

  • The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound" and any other chemicals present in the waste stream.[4][6]

  • Keep the waste container securely closed except when adding waste.[6]

III. On-Site Neutralization (Not Recommended)

While some chemical wastes can be neutralized in the laboratory, this is generally not recommended for halogenated organic compounds like this compound without specific, validated protocols and appropriate safety measures.[3] Attempting to neutralize with a strong base can lead to uncontrolled reactions. Therefore, the preferred and safest method of disposal is through a licensed hazardous waste disposal company.

IV. Storage and Pickup Procedures

Step 1: Temporary Storage Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.[7] This area should be away from heat sources, open flames, and incompatible chemicals. Secondary containment, such as a larger, chemically resistant bin, is required to contain any potential leaks or spills.[6]

Step 2: Arranging for Disposal

  • Once the waste container is nearly full (approximately 75-80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call to the EHS office.[4]

  • Do not dispose of this compound down the drain or in regular trash under any circumstances.

V. Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before being discarded or reused.

Step 1: Triple Rinsing

  • Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.

  • The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[6]

Step 2: Final Disposal of Rinsed Containers

  • After triple rinsing and allowing the container to air dry completely in a fume hood, deface or remove the original label.[5]

  • The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.[5]

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₉H₁₁BrO[8]
Molecular Weight215.09 g/mol [8]
Boiling Point130-134 °C at 14 mmHg[9]
Melting Point10-11 °C[9]
Density1.365 g/mL at 25 °C[9]
Flash Point96.0 °C (204.8 °F) - closed cup
CAS Number588-63-6[8]

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup cluster_decon Container Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Use Labeled, Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Store in Designated, Secure Area with Secondary Containment E->F G Request Pickup from EHS/Licensed Contractor F->G H Triple Rinse Empty Container with Solvent G->H For Empty Containers I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container H->J I->D

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Phenoxypropyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Phenoxypropyl Bromide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of this compound (CAS No. 588-63-6).

Chemical Identity:

Name This compound
Synonyms 3-Bromopropyl phenyl ether
CAS Number 588-63-6
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

This compound can cause skin and eye irritation and may be harmful if swallowed.[1][2] Upon combustion, it can decompose to produce hazardous fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Purpose
Respiratory Protection Vapor respiratorTo prevent inhalation of harmful vapors.
Hand Protection Protective gloves (e.g., rubber gloves)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[1]
Face Protection Face shield (if the situation requires)To provide additional protection for the face from splashes.[1]
Body Protection Protective clothing (e.g., lab coat)To prevent contamination of personal clothing.[1]
Foot Protection Protective boots (if the situation requires)To protect feet from spills.[1]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling and Storage Guidelines:

Procedure Guideline
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[1]
Personal Hygiene Wash hands and face thoroughly after handling.[1] Avoid eating, drinking, or smoking in the work area.
Contact Avoidance Avoid contact with skin, eyes, and clothing.[1]
Storage Conditions Store in a cool, dark, and dry place.[1][3] Keep the container tightly closed.[1]
Incompatible Materials Store away from strong oxidizing agents.[1]
Emergency Procedures: First Aid and Spill Response

Immediate and appropriate responses to exposure or spills can significantly mitigate potential harm.

First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4] Seek medical attention if you feel unwell.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water.[1][4] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, get medical attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[2] Seek immediate medical attention.[1]

Spill Cleanup Protocol:

Step Action
1. Ensure Safety Wear appropriate personal protective equipment, including a vapor respirator, gloves, and safety glasses.[1]
2. Containment For large spills, contain the spill by bunding.[1]
3. Absorption Absorb the spilled material with a suitable inert absorbent such as dry sand, earth, or sawdust.[1]
4. Collection Carefully collect the absorbed material into a suitable, labeled container for disposal.
5. Decontamination Clean the spill area thoroughly with soap and water.
6. Disposal Dispose of the collected waste in accordance with local, state, and federal regulations.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste Type Disposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[2] Contact a licensed professional waste disposal service.
Contaminated Materials Absorbents, clothing, and other materials contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste according to regulations.
Empty Containers Do not reuse empty containers. Dispose of them in accordance with official regulations.

Visual Workflow Guides

The following diagrams illustrate the procedural steps for handling this compound safely.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_transfer Carefully Transfer Chemical prep_vent->handle_transfer handle_use Use in Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe dispose_waste Dispose of Chemical Waste cleanup_remove_ppe->dispose_waste dispose_containers Dispose of Empty Containers dispose_waste->dispose_containers

Caption: Workflow for the safe handling of this compound.

Spill Response Decision Tree spill_detected Spill Detected is_major Major Spill? spill_detected->is_major is_trained Personnel Trained? is_major->is_trained No evacuate Evacuate Area & Call Emergency Services is_major->evacuate Yes don_ppe Don Appropriate PPE is_trained->don_ppe Yes notify_supervisor Notify Supervisor is_trained->notify_supervisor No contain_spill Contain the Spill don_ppe->contain_spill absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_waste Collect and Containerize Waste absorb_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->notify_supervisor

Caption: Decision-making process for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxypropyl bromide
Reactant of Route 2
Reactant of Route 2
3-Phenoxypropyl bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.